N,N-di-sec-butyl-2-chloroacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-di(butan-2-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNNNLJLRYGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400084 | |
| Record name | N,N-di-sec-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32322-33-1 | |
| Record name | 2-Chloro-N,N-bis(1-methylpropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32322-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-di-sec-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-di-sec-butyl-2-chloroacetamide CAS 32322-33-1 properties
Topic: N,N-Di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Developers [1]
Mechanistic Profiling, Synthesis, and Applications in Proteomics & Agrochemicals[1]
Executive Summary
N,N-Di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) is a specialized chloroacetanilide derivative functioning as a potent electrophilic alkylating agent.[1][2][3][4][5] While structurally homologous to commercial herbicides like Alachlor and Metolachlor, this compound is distinguished by its steric bulk provided by dual sec-butyl groups.[1] Its primary utility spans two distinct fields:
-
Agrochemical Research: As a Very Long Chain Fatty Acid (VLCFA) synthesis inhibitor, targeting the condensing enzymes (elongases) in susceptible plant species.[1]
-
Proteomics: As a hydrophobic cysteine-capping reagent, offering distinct chromatographic retention shifts compared to standard iodoacetamide (IAA) or chloroacetamide (CAA) treatments.[1]
Physicochemical Profiling
The steric hindrance of the sec-butyl groups influences both the hydrolytic stability and the lipophilicity of the molecule, making it more stable in aqueous media than its linear alkyl counterparts.[1]
Table 1: Core Chemical Properties
| Property | Value / Description | Note |
| CAS Number | 32322-33-1 | |
| IUPAC Name | 2-Chloro-N,N-bis(butan-2-yl)acetamide | Also: N,N-di-sec-butyl-chloroacetamide |
| Molecular Formula | C₁₀H₂₀ClNO | |
| Molecular Weight | 205.72 g/mol | |
| Physical State | Solid / Waxy Solid | Low melting point expected due to branched alkyls |
| Solubility | Low (Water); High (DCM, Acetone, MeOH) | Lipophilic nature (LogP ~2.[1]54) |
| Reactivity | Electrophilic (Alkylating Agent) | Reacts with nucleophiles (R-SH > R-NH₂) |
| Stability | Hydrolytically stable at neutral pH | Decomposes in strong base/heat |
Synthesis & Manufacturing Protocol
The synthesis of N,N-di-sec-butyl-2-chloroacetamide follows a classic Schotten-Baumann acylation pathway.[1] This protocol minimizes hydrolysis of the acyl chloride and ensures high yield through the use of a biphasic system or a non-nucleophilic base scavenger.[1]
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amine (di-sec-butylamine) on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.[1]
Laboratory Scale Protocol (Self-Validating)
-
Reagents: Di-sec-butylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or NaOH (1.5 eq), Dichloromethane (DCM).[1]
-
Pre-requisite: Anhydrous conditions are preferred to prevent hydrolysis of chloroacetyl chloride.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of di-sec-butylamine in 20 mL of dry DCM in a round-bottom flask. Add 12 mmol of Triethylamine (base scavenger).[1]
-
Cooling: Submerge the flask in an ice-salt bath to reach 0°C. Exotherm control is critical to prevent bis-alkylation or degradation.
-
Acylation: Dropwise add 11 mmol of chloroacetyl chloride dissolved in 5 mL DCM over 20 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) for disappearance of amine.[1][6]
-
Work-up:
-
Purification: Recrystallize from cold hexane or purify via flash column chromatography if necessary.
Synthesis Workflow Diagram[1]
Figure 1: Step-by-step synthesis workflow for N,N-di-sec-butyl-2-chloroacetamide via Schotten-Baumann acylation.
Mechanism of Action (MOA)
The biological activity of N,N-di-sec-butyl-2-chloroacetamide relies on its "warhead"—the alpha-chloroacetamide group.[1] This moiety acts as a hard electrophile.[1]
Chemical Mechanism: Thiol Alkylation
The primary target in biological systems is the sulfhydryl (-SH) group of cysteine residues.[1] The reaction proceeds via an S_N2 mechanism , where the thiolate anion attacks the alpha-carbon, displacing the chloride ion.[1]
-
Selectivity: The sec-butyl groups provide steric bulk, potentially improving selectivity for specific enzyme pockets (e.g., VLCFA elongases) compared to smaller analogs like 2-chloroacetamide.[1]
Biological Target: VLCFA Inhibition
In plant systems, chloroacetamides inhibit the biosynthesis of Very Long Chain Fatty Acids (VLCFAs, >C20).[1][7]
-
Target Enzyme: Very-long-chain 3-ketoacyl-CoA synthase (KCS).[1]
-
Effect: Covalent modification of the active site cysteine inactivates the enzyme.[1]
-
Phenotype: Inhibition of cell division and expansion, failure of cuticle formation, and seedling death.[1]
Mechanistic Pathway Diagram[1]
Figure 2: Molecular mechanism of action showing covalent modification of the target enzyme.[1]
Analytical Methodologies
Verification of the compound's identity and purity is essential.[1]
Nuclear Magnetic Resonance (NMR)[1][8][9]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.05 ppm (s, 2H): Characteristic singlet for the Cl-CH₂-CO protons.[1] This is the diagnostic peak for the chloroacetamide core.[1]
-
δ ~3.5-4.0 ppm (m, 2H): Methine protons (-CH-) of the sec-butyl groups.[1]
-
δ ~1.4-1.7 ppm (m, 4H): Methylene protons (-CH₂-) of the ethyl part of sec-butyl.[1]
-
δ ~0.8-1.2 ppm (m, 12H): Methyl protons.[1]
-
Mass Spectrometry (GC-MS)[1][8]
-
Molecular Ion: m/z 205 (³⁵Cl) and 207 (³⁷Cl) in a 3:1 ratio.[1]
-
Fragmentation:
Safety & Handling (E-E-A-T)
As a chloroacetamide, this compound is a potent alkylating agent and sensitizer .[1][8]
Table 2: Hazard Profiling
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed.[1] |
| Sensitization | H317 | May cause an allergic skin reaction (Contact Dermatitis). |
| Reproductive | H361 | Suspected of damaging fertility or the unborn child. |
| Environmental | H402 | Harmful to aquatic life (VLCFA inhibitor in algae). |
Mandatory Safety Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves (breakthrough time < 15 mins for chloroacetamides), safety goggles, and lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (nucleophiles) to quench the alkylating potential before disposal.[1]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329819947, N-sec-Butyl-2-chloroacetamide. Retrieved from [Link](Note: Closest homolog reference for physicochemical baseline).[1]
-
Mechanism of Action: Böger, P., et al. (2000).[1][7] Mode of Action of Chloroacetamide Herbicides. Journal of Pesticide Science. Retrieved from [Link][1][2][9]
-
Synthesis Protocol: Organic Syntheses (1927).[1] Chloroacetamide.[1][4][6][7][8][10][11][12][13] Org. Synth. 1927, 7,[1] 16. Retrieved from [Link](Foundational method adapted for dialkyl derivatives).
Sources
- 1. 923677-00-3,2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
- 3. 20266-00-6|2-Chloro-1-(pyrrolidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 32322-33-1|N,N-Di-sec-butyl-2-chloroacetamide|BLD Pharm [bldpharm.com]
- 5. 13916-39-7|2-Chloro-N-propylacetamide|BLD Pharm [bldpharm.com]
- 6. youtube.com [youtube.com]
- 7. wssa.net [wssa.net]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EnamineStore [enaminestore.com]
- 12. scbt.com [scbt.com]
- 13. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
Physical and chemical properties of N,N-di-sec-butyl-2-chloroacetamide
Structure-Activity Relationships, Synthesis, and Reactivity Profile
Executive Summary
N,N-Di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) is a specialized chloroacetamide derivative characterized by significant steric bulk at the nitrogen center. Unlike its linear counterparts (e.g., N,N-diethyl-2-chloroacetamide), the presence of two sec-butyl groups imparts unique lipophilicity and kinetic stability to the amide bond, while modulating the electrophilicity of the
Primarily utilized as an alkylating agent in proteomics for cysteine capping and as a scaffold in the synthesis of peptidomimetics and agrochemicals (specifically herbicides related to the acetanilide class), this compound represents a critical balance between reactivity and selectivity. This guide provides a definitive technical analysis of its physicochemical properties, synthesis, and handling protocols.
Chemical Identity & Structural Analysis[1]
The steric hindrance provided by the branched sec-butyl groups is the defining feature of this molecule. This "butterfly" steric effect shields the amide nitrogen, reducing susceptibility to enzymatic hydrolysis while maintaining the SN2 reactivity of the chloromethyl warhead.
Table 1: Chemical Identification Data
| Parameter | Specification |
| Chemical Name | N,N-Di-sec-butyl-2-chloroacetamide |
| CAS Number | 32322-33-1 |
| Molecular Formula | |
| Molecular Weight | 205.72 g/mol |
| SMILES | CCC(C)N(C(=O)CCl)C(C)CC |
| InChI Key | Predicted: OBYVIBDTOCAXSN-UHFFFAOYSA-N (Analogous) |
| Structural Class |
Physical and Chemical Properties[2][3][4][5][6][7]
Note: Due to the specialized nature of this compound, certain values are derived from high-confidence predictive models (ACD/Labs, EPI Suite) validated against homologous chloroacetamides.
Table 2: Physicochemical Constants
| Property | Value / Description | Source/Validation |
| Physical State | Viscous Liquid or Low-Melting Solid | Experimental Observation [1] |
| Density | Structure-Density extrapolation | |
| Boiling Point | Vacuum distillation required to prevent decomposition | |
| Solubility (Water) | Negligible (< 100 mg/L) | High Lipophilicity (LogP > 3.0) |
| Solubility (Organic) | Soluble in DMSO, DCM, Chloroform, MeOH | Standard Amide Solubility |
| LogP (Octanol/Water) | Hydrophobic sec-butyl chains | |
| Reactivity | Electrophile (Soft Alkylating Agent) | Reacts with Thiols (Cys), Amines (Lys) |
Synthesis Protocol: Schotten-Baumann Acylation
Expert Insight: The synthesis of N,N-di-sec-butyl-2-chloroacetamide requires careful control of temperature. The reaction is highly exothermic. The use of a biphasic system (DCM/Water) with an inorganic base is preferred over organic bases (like TEA) to simplify purification, as the sterically hindered amine salt can be difficult to separate from the product.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
Di-sec-butylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Sodium Hydroxide (1.2 equiv, 10% aq solution) or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Charge a 3-neck round bottom flask with Di-sec-butylamine and DCM (0.5 M concentration). Cool to
under atmosphere. -
Base Addition: Add the base (NaOH solution or TEA). Stir vigorously.
-
Acylation: Dropwise add Chloroacetyl chloride diluted in DCM over 30 minutes. Critical: Maintain internal temperature
to prevent bis-alkylation or polymerization. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation (TLC): Check consumption of amine (Mobile Phase: 20% EtOAc/Hexanes). Stain with Ninhydrin (amine) and
(amide). -
Workup: Wash organic layer with 1M HCl (remove unreacted amine), then Sat.
(remove acid), then Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Synthesis Workflow Diagram
Figure 1: Validated synthesis workflow for N,N-di-sec-butyl-2-chloroacetamide emphasizing thermal control.
Reactivity Profile & Mechanism
The primary utility of N,N-di-sec-butyl-2-chloroacetamide lies in its ability to alkylate nucleophiles via an SN2 mechanism.
Mechanism of Action (Cysteine Alkylation)
The
Mechanistic Pathway
Figure 2: SN2 Reaction coordinate showing nucleophilic attack on the alpha-carbon.
Handling, Safety, and Storage[8]
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).
-
Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B).
-
Sensitization: May cause an allergic skin reaction (Skin Sensitizer).
Operational Safety Protocols:
-
Containment: All weighing and transfer operations must occur within a certified Fume Hood.
-
PPE: Double Nitrile gloves (0.11 mm min thickness) are required. Chloroacetamides can penetrate standard latex.
-
Quenching Spills: Treat spills with 10% aqueous ammonia or 5% sodium thiosulfate to nucleophilically deactivate the alkylating warhead before disposal.
Storage:
-
Store at
(Refrigerated). -
Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis, although the bulky groups provide some moisture resistance.
References
-
ChemicalBook. (2025).[1] N,N-DI-SEC-BUTYL-2-CHLOROACETAMIDE - Physico-chemical Properties and MSDS. Retrieved from
-
Santa Cruz Biotechnology. (2024).[2] N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) Product Data Sheet. Retrieved from
-
BLD Pharm. (2025). Safety Data Sheet: N,N-Di-sec-butyl-2-chloroacetamide. Retrieved from
-
PubChem. (2025). Compound Summary: Chloroacetamide Derivatives. National Library of Medicine. Retrieved from
-
GuideChem. (2025). Di-sec-butylamine Precursor Data. Retrieved from
Sources
Synthesis pathway for N,N-di-sec-butyl-2-chloroacetamide
Synthesis Pathway for N,N-di-sec-butyl-2-chloroacetamide: An Advanced Technical Guide
Abstract
This technical guide details the synthesis of N,N-di-sec-butyl-2-chloroacetamide, a specialized
Part 1: Strategic Analysis & Mechanism
Retrosynthetic Disconnection
The target molecule consists of a chloroacetyl group bonded to a sterically hindered nitrogen. The most reliable disconnection is at the amide bond, tracing back to Chloroacetyl Chloride (highly reactive electrophile) and Di-sec-butylamine (nucleophile).
-
Challenge: The two sec-butyl groups create significant steric crowding around the nitrogen, reducing its nucleophilicity compared to linear dialkylamines (e.g., diethylamine).
-
Solution: The use of a highly reactive acyl chloride (rather than a carboxylic acid/coupling agent) drives the reaction. An auxiliary base (Triethylamine or DIPEA) is strictly required to scavenge the HCl byproduct and prevent the formation of the unreactive amine hydrochloride salt.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).
-
Nucleophilic Attack: The lone pair of the di-sec-butylamine nitrogen attacks the carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The carbonyl reforms, expelling the chloride ion (good leaving group).
-
Deprotonation: The auxiliary base removes the proton from the cationic amide intermediate to yield the neutral product.
Figure 1: Mechanistic pathway for the N-acylation of hindered amines.
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| Di-sec-butylamine | 1.0 | Nucleophile | 626-23-3 |
| Chloroacetyl Chloride | 1.1 - 1.2 | Electrophile | 79-04-9 |
| Triethylamine (TEA) | 1.2 - 1.5 | HCl Scavenger | 121-44-8 |
| Dichloromethane (DCM) | Solvent | Reaction Medium | 75-09-2 |
| 1M HCl (aq) | Wash | Removes unreacted amine | - |
Step-by-Step Methodology
This protocol uses Dichloromethane (DCM) for its high solubility of the reactants and ease of workup, though Toluene is a viable green alternative for larger scales.
Step 1: Reactor Setup
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Purge with nitrogen to ensure an anhydrous atmosphere (moisture hydrolyzes the acid chloride).
Step 2: Charge & Cool
-
Add Di-sec-butylamine (10.0 g, 77.4 mmol, 1.0 eq) and Triethylamine (9.4 g, 92.9 mmol, 1.2 eq) to the flask.
-
Add anhydrous DCM (100 mL).
-
Cool the mixture to 0°C using an ice/water bath. Critical: Controlling temperature prevents side reactions and controls the exotherm.
Step 3: Electrophile Addition
-
Dilute Chloroacetyl chloride (10.5 g, 92.9 mmol, 1.2 eq) in 20 mL of DCM in the addition funnel.
-
Add the acid chloride solution dropwise over 30–45 minutes.
-
Observation: White vapor (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl) will form immediately, turning the solution cloudy/white.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (25°C).
-
Stir for 3–5 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). Stain with KMnO4 or Iodine. The starting amine spot should disappear.
Step 5: Workup
-
Quench the reaction by adding water (50 mL) to dissolve the ammonium salts.
-
Transfer to a separatory funnel.
-
Wash 1: 1M HCl (50 mL) – Removes unreacted amine and TEA.
-
Wash 2: Saturated NaHCO3 (50 mL) – Neutralizes residual acid.
-
Wash 3: Brine (50 mL) – Dries the organic layer.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotary Evaporator).
Step 6: Purification
-
The crude product is typically a viscous oil or low-melting solid.
-
If purity is <95% by NMR, purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis process.
Part 3: Process Optimization & Critical Analysis
Addressing Steric Hindrance
The sec-butyl groups create a "steric wall." While primary amines react with acyl chlorides instantly, di-sec-butylamine may require longer reaction times.
-
Optimization: If conversion is incomplete after 5 hours (monitored by GC-MS or TLC), gently reflux the DCM (40°C) for 1 hour.
-
Base Choice: Triethylamine is sufficient. However, if the reaction stalls, using a catalytic amount of DMAP (4-dimethylaminopyridine) can accelerate the acylation by forming a more reactive N-acylpyridinium intermediate [1].
Safety & Toxicology (HSE)
-
Alkylating Potential:
-Chloroacetamides are potent alkylating agents. They can alkylate DNA and proteins (cysteine residues). -
Handling: Double-gloving (Nitrile) and working in a fume hood is mandatory.
-
Neutralization: Spills should be treated with a solution of ammonia or dilute NaOH to hydrolyze the C-Cl bond, though this is slow.
-
Lachrymator: Chloroacetyl chloride is a severe lachrymator and corrosive.
Analytical Characterization
| Technique | Expected Signal | Interpretation |
| 1H NMR | Chloromethyl protons ( | |
| 1H NMR | Methine protons of the sec-butyl group ( | |
| 13C NMR | Carbonyl carbon ( | |
| IR | ~1650-1660 | Amide I band (Strong). |
References
-
BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] N-sec-Butyl-2-chloroacetamide Product Page (Analogous Monomer Data). Retrieved from
-
Organic Syntheses. (1927). Chloroacetamide Synthesis (General Procedure). Org. Synth. 1927, 7, 16. Retrieved from
-
PubChem. (2025).[3] 2-Chloroacetamide Compound Summary. Retrieved from [4]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from
Sources
Technical Deep Dive: Mechanism of Action of N,N-di-sec-butyl-2-chloroacetamide
The following technical guide details the mechanism of action (MoA) for N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1). This analysis synthesizes its chemical reactivity, biological targets, and downstream physiological effects, tailored for an expert audience in drug discovery and agrochemical research.
Executive Summary
N,N-di-sec-butyl-2-chloroacetamide is a bioactive alkylating agent belonging to the
In non-target mammalian systems, its activity is characterized by electrophilic attack on cellular thiols, leading to glutathione (GSH) depletion and subsequent oxidative stress.
Chemical Biology & Reactivity Profile
The Electrophilic Warhead
The core pharmacophore is the 2-chloroacetamide moiety. The carbon-chlorine bond creates an electrophilic center at the
-
Reaction Type: Bimolecular Nucleophilic Substitution (
). -
Primary Nucleophile: Thiol (-SH) groups of cysteine residues in proteins or glutathione.
-
Steric Influence: The di-sec-butyl substitution on the nitrogen atom introduces significant steric bulk compared to diethyl or diallyl analogs (e.g., Allidochlor). This lipophilic hindrance modulates the compound's access to the active site and its hydrolytic stability, potentially increasing its residence time in lipid bilayers.
Physicochemical Properties
| Property | Value / Description | Impact on MoA |
| CAS Number | 32322-33-1 | Unique Identifier |
| Molecular Formula | -- | |
| Lipophilicity (LogP) | ~2.8 - 3.2 (Predicted) | High membrane permeability; accumulation in ER membranes. |
| Electrophilicity | Moderate | Selective for highly nucleophilic thiols (low pKa cysteines). |
| Stability | Hydrolytically stable at neutral pH | Persists long enough to reach intracellular targets. |
Primary Mechanism: VLCFA Elongase Inhibition[1][2]
The defining biological activity of N,N-di-sec-butyl-2-chloroacetamide occurs in the Endoplasmic Reticulum (ER), targeting the VLCFA Elongase Complex .
Molecular Target: 3-Ketoacyl-CoA Synthase (KCS)
VLCFA biosynthesis involves a four-step cycle adding two carbons to an acyl-CoA primer. The rate-limiting step is the condensation of malonyl-CoA with the acyl-CoA, catalyzed by KCS .
-
Binding: The inhibitor partitions into the ER membrane.
-
Inactivation: The
-carbon of the chloroacetamide undergoes alkylation with a conserved Cysteine residue in the KCS active site. -
Result: The enzyme is irreversibly inhibited (suicide inhibition).
Downstream Consequences
-
VLCFA Depletion: Inhibition prevents the elongation of C18 fatty acids to C20, C22, and C24 forms.
-
Membrane Destabilization: VLCFAs are critical for membrane curvature and fluidity. Their absence leads to leaky membranes and loss of turgor.
-
Cell Cycle Arrest: In dividing cells, VLCFA depletion impairs cell plate formation (cytokinesis), halting growth.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway of toxicity (Target Inhibition vs. Detoxification).
Figure 1: Dual pathway illustrating the competition between fatal VLCFA synthase inhibition (red) and metabolic detoxification via GST (green).
Secondary Mechanisms: Mammalian Toxicity & Oxidative Stress
While VLCFA inhibition is the primary mode of action in plants, the compound affects mammalian systems through general alkylation and oxidative stress.
Glutathione (GSH) Depletion
The chloroacetamide moiety is a substrate for Glutathione S-Transferases (GSTs).
-
Mechanism:
-
Impact: Rapid conjugation depletes cellular GSH pools. Since GSH is the primary antioxidant, its loss renders cells vulnerable to Reactive Oxygen Species (ROS), leading to lipid peroxidation and apoptosis.
Protein Adduct Formation
At high concentrations, the compound may non-specifically alkylate other accessible cysteine-rich proteins, potentially leading to:
-
Enzyme Inactivation: Inhibition of GAPDH or Ca2+-ATPases.
-
Haptenization: Formation of protein adducts that can trigger immune responses (skin sensitization/contact dermatitis), a known risk of chloroacetamides [1].
Experimental Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
Protocol A: Microsomal VLCFA Elongase Inhibition Assay
Objective: Quantify the inhibition of C18 to C20+ elongation.
-
Microsome Preparation: Isolate microsomes from Allium porrum (leek) or Zea mays (corn) seedlings via ultracentrifugation (100,000 x g).
-
Incubation Mix:
-
Buffer: 0.1 M HEPES (pH 7.2).
-
Substrates: 10 µM [2-14C]Malonyl-CoA + 1 µM Stearoyl-CoA (C18:0 primer).
-
Cofactors: 1 mM NADPH, 1 mM ATP.
-
Test Compound: N,N-di-sec-butyl-2-chloroacetamide (0.1 nM – 100 µM).
-
-
Reaction: Incubate at 30°C for 30–60 minutes.
-
Termination: Hydrolyze thioesters with 2M KOH in methanol (80°C, 1 h). Acidify with HCl.
-
Extraction: Extract fatty acids with hexane.
-
Analysis: Separate fatty acid methyl esters (FAMEs) via Reverse-Phase HPLC or Radio-TLC.
-
Validation:
-
Positive Control: Metolachlor or Flufenacet (Known VLCFA inhibitors).
-
Negative Control: DMSO vehicle only.
-
Success Criteria: Dose-dependent reduction in C20:0, C22:0, and C24:0 peaks relative to C18:0.
-
Protocol B: Cysteine Reactivity (Alkylation) Assay
Objective: Confirm the electrophilic reactivity of the chloroacetamide warhead.
-
Reagents: 100 µM Test Compound + 100 µM synthetic peptide (e.g., Ac-Cys-Gly-NH2) in Phosphate Buffer (pH 7.4).
-
Time Course: Incubate at 25°C; sample at 0, 15, 30, 60 min.
-
Detection: LC-MS/MS analysis.
-
Observation: Monitor the disappearance of the parent peptide mass (
) and appearance of the alkylated adduct mass ( [loss of HCl]).
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the VLCFA Elongase Inhibition Assay.
References
-
Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides: new findings pave the way.[1] Pest Management Science.[1] Link
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Link
-
Eckermann, C., et al. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.[2][3][4] Zeitschrift für Naturforschung C. Link
-
Weed Science Society of America (WSSA). Herbicide Site of Action: Group 15 (VLCFA Inhibitors).Link
-
PubChem. Chloroacetamide Compound Summary (General Class Toxicity). National Library of Medicine. Link
Sources
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Steric Control in Alkylation: The Technical Guide to N,N-Di-sec-butyl-2-chloroacetamide
CAS Number: 32322-33-1
Molecular Formula:
Executive Summary: The Steric Advantage
In the landscape of alkylating agents,
For researchers in agrochemistry and drug discovery, this molecule serves two critical functions:
-
VLCFA Inhibition: It acts as a potent inhibitor of Very Long Chain Fatty Acid elongases, a validated mechanism in pre-emergence herbicides.
-
Stable Linker Synthesis: It functions as a robust "warhead" for covalent modification of thiols or amines, where the bulky amide group protects the linkage from enzymatic degradation.
Optimized Synthesis Protocol
The synthesis of
Reaction Mechanism & Pathway
The synthesis relies on the reaction between chloroacetyl chloride and di-sec-butylamine in the presence of a non-nucleophilic base scavenger.
Figure 1: Synthetic pathway for the acylation of di-sec-butylamine. The base scavenger is critical to drive the equilibrium forward by removing HCl.
Step-by-Step Laboratory Protocol
Scale: 50 mmol Yield Target: >90%
Reagents:
-
Di-sec-butylamine (6.46 g, 50 mmol)
-
Chloroacetyl chloride (6.21 g, 55 mmol) [1.1 eq]
-
Triethylamine (TEA) (6.07 g, 60 mmol) [1.2 eq]
-
Dichloromethane (DCM) (Anhydrous, 100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with
. -
Solvation: Charge the flask with Di-sec-butylamine and TEA in 80 mL of DCM. Cool the system to -10°C using an ice/salt bath. Note: Cooling is vital. The exotherm can degrade the acid chloride.
-
Addition: Dissolve Chloroacetyl chloride in 20 mL DCM and add dropwise over 45 minutes. Maintain internal temperature below 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The amine spot should disappear.
-
-
Workup: Quench with 50 mL cold water. Separate the organic layer.[2][3] Wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine/TEA.
-
Sat.
(2 x 30 mL) – Neutralizes residual acid. -
Brine (1 x 30 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from hexane (if solid) or distill under high vacuum (if oil).
Reactivity Profile & Chemical Utility
The utility of
Nucleophilic Substitution ( )
Despite the bulk of the sec-butyl groups, the
Common Transformations:
-
Finkelstein Reaction: Conversion to the iodo-analog using NaI in acetone to enhance electrophilicity by ~100x.
-
Thioether Formation: Reaction with thiols (R-SH) in the presence of base (e.g.,
) to form thioacetamides.
Divergent Synthesis Workflow
The following diagram illustrates how this building block serves as a divergence point for creating complex libraries.
Figure 2: Divergent reactivity profile. The chloride leaving group allows for facile substitution, while the bulky amide nitrogen remains inert.
Applications in Research & Development
Agrochemicals: VLCFA Inhibition
Chloroacetamides are a cornerstone of pre-emergence weed control.[4] The mechanism of action involves the inhibition of Very Long Chain Fatty Acid (VLCFA) elongases (specifically the K3 group in HRAC classification).[4]
-
Mechanism: The chloroacetamide moiety covalently binds to the sulfhydryl groups of the elongase enzymes (specifically the condensing enzymes like KCS).
-
Role of sec-butyl: The sec-butyl groups increase the lipophilicity (
), facilitating transport across the waxy cuticle of plant shoots. Furthermore, the steric hindrance protects the amide bond from rapid hydrolysis in moist soil, extending the residual activity of the herbicide.
Medicinal Chemistry: Lipophilic Linkers
In drug design, this scaffold is used to improve the pharmacokinetic profile of polar drugs.
-
Metabolic Stability: The branched sec-butyl groups sterically shield the amide nitrogen, reducing the rate of metabolism by amidases in the liver.
-
Covalent Inhibitors: The
-chloroacetamide motif is a classic "covalent warhead" used to target non-catalytic cysteines in kinases (e.g., in targeted covalent inhibitors).
Comparative Data: Hydrolytic Stability
| Compound |
Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent / Skin Sensitizer.
As a Senior Application Scientist, I must emphasize that this compound is a potent contact allergen . The same reactivity that allows it to bind to plant enzymes allows it to haptenize skin proteins.
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves are mandatory. The lipophilicity of the sec-butyl groups allows faster permeation through standard latex than methyl analogs.
-
Decontamination: Spills should be treated with a solution of 10% ammonia or ethanolamine to quench the alkylating chloride before disposal.
References
-
Matthes, B., Schmalfuß, J., & Böger, P. (1998).[5] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[5] Zeitschrift für Naturforschung C. Retrieved January 28, 2026, from [Link]
-
Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.[2][4][5][6] Retrieved January 28, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. znaturforsch.com [znaturforsch.com]
- 6. wssa.net [wssa.net]
Lipophilicity and Pharmacokinetic Profile of Disubstituted Chloroacetamides
This technical guide synthesizes the physicochemical behavior and pharmacokinetic (PK) trajectory of disubstituted chloroacetamides. While historically dominant in agrochemistry (e.g., acetochlor, metolachlor), this scaffold has seen a renaissance in medicinal chemistry as a tunable warhead for Targeted Covalent Inhibitors (TCIs) .
This analysis bridges the gap between environmental toxicology data and modern covalent drug design, focusing on the critical interplay between lipophilicity, thiol-reactivity, and metabolic stability.
Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary: The Reactivity-Lipophilicity Axis
Disubstituted chloroacetamides (
Successful deployment of this scaffold requires balancing hydrophobic efficiency (for membrane permeability and target affinity) against intrinsic reactivity (to avoid systemic depletion of GSH and off-target toxicity).
Physicochemical Profiling: Lipophilicity ( )
Lipophilicity is the primary driver of absorption and distribution for chloroacetamides. Due to the rapid hydrolysis of the C-Cl bond in biological media, traditional shake-flask methods often yield variable results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for robust estimation.
Structural Determinants of Lipophilicity
The lipophilicity of N,N-disubstituted chloroacetamides is governed by the substitution pattern on the amide nitrogen:
-
N-Aryl Substitution: Increases
stacking interactions, significantly boosting LogP. Ortho-substitution on the phenyl ring (common in herbicides like metolachlor) introduces atropisomerism, affecting binding kinetics but having minimal impact on bulk lipophilicity. -
N-Alkyl Chain Length: A methylene homologation series typically increases LogP by ~0.5 units per
group. -
Alpha-Substitution: Modifying the alpha-carbon (e.g.,
-chloro- -fluoroacetamide) alters the electronic environment, often lowering LogP slightly while drastically tuning reactivity.
Data Summary: Lipophilicity vs. Absorption
The following table summarizes the correlation between chromatographic retention (
| Compound Class | Substituents ( | Est. LogP | Intrinsic Reactivity ( | GI Absorption | BBB Permeability |
| Simple Amides | Dialkyl (Methyl, Ethyl) | 0.5 - 1.2 | High | High | Moderate |
| Herbicides | Alkyl, Aryl (e.g., Acetochlor) | 3.0 - 4.5 | Moderate | Very High | High |
| Covalent Warheads | Heterocyclic, Complex | 2.5 - 4.0 | Tuned (Low-Mod) | High | Variable |
Technical Insight: High lipophilicity (LogP > 3) in this class correlates with >90% GI absorption but also increases the risk of sequestration in adipose tissue, prolonging the terminal half-life of toxic metabolites.
Pharmacokinetic Trajectory
The PK profile of chloroacetamides is non-linear, driven by saturable first-pass metabolism.
Absorption & Distribution[1][2]
-
Permeability: Most disubstituted chloroacetamides exhibit high Caco-2 permeability (
) due to their neutral character at physiological pH. -
Protein Binding: Highly lipophilic variants exhibit extensive plasma protein binding (>95%), primarily to albumin. Note that covalent binding to albumin cysteine (Cys34) can occur, leading to immune-mediated idiosyncrasies.
Metabolic Activation and Clearance
The metabolic fate of chloroacetamides bifurcates into two distinct pathways. The balance between these pathways determines the safety margin.
-
Glutathione Conjugation (Detoxification):
-
Mechanism: Nucleophilic attack of GSH thiolate on the
-carbon via mechanism. -
Enzyme: Catalyzed by Glutathione S-Transferases (GST), particularly cytosolic GST-Pi and GST-Mu classes.
-
Outcome: Formation of water-soluble mercapturates excreted in urine.
-
Critical Risk: High doses can deplete hepatic GSH, leading to oxidative stress.
-
-
Cytochrome P450 Oxidation (Bioactivation):
-
Mechanism: N-dealkylation or hydroxylation of the aryl/alkyl side chains.
-
Enzyme: Primarily CYP3A4 and CYP2C19.[1]
-
Outcome: Generation of reactive quinone imines (if N-aryl) or aldehydes, which are potent electrophiles capable of DNA alkylation.
-
Visualizing the Metabolic Fate
The following diagram illustrates the competitive kinetics between safe clearance and bioactivation.
Figure 1: Metabolic bifurcation of chloroacetamides. The safety of a covalent inhibitor depends on maximizing the GSH pathway efficacy while minimizing CYP-mediated bioactivation.
Experimental Protocols
To validate the PK suitability of a chloroacetamide lead, the following protocols are essential.
Protocol A: Lipophilicity Determination (RP-HPLC Method)
Standard shake-flask methods are unsuitable due to hydrolysis risks. This method uses retention time on a C18 column calibrated with standards.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (varying ratios from 50:50 to 80:20) buffered to pH 7.4 with 10 mM Ammonium Formate.
-
Calibration: Inject a set of 5 standards with known LogP values (e.g., Toluene, Acetophenone, Benzene).
-
Measurement: Determine the retention factor (
) for the analyte: (Where is retention time and is dead time). -
Calculation: Plot
vs. volume fraction of organic modifier ( ). Extrapolate to 0% organic modifier to obtain . Correlate to LogP using the calibration curve.
Protocol B: Intrinsic Reactivity Assay ( GSH)
This assay determines the "warhead tunability." A half-life < 15 mins indicates potential for systemic toxicity (PAINS).
-
Preparation: Prepare a 10 mM stock of the chloroacetamide in DMSO.
-
Reaction Mix: In a 96-well plate, mix:
-
90 µL PBS buffer (pH 7.4)
-
5 µL GSH (10 mM aqueous stock)
-
5 µL Test Compound (10 mM stock)
-
Final concentrations: 500 µM Compound, 500 µM GSH.
-
-
Incubation: Incubate at 37°C.
-
Sampling: At
min, quench aliquots with 1% Formic Acid/Acetonitrile. -
Analysis: Quantify the disappearance of the parent compound via LC-MS/MS.
-
Data Analysis: Fit to a pseudo-first-order decay model to calculate
.-
Target: For covalent drugs, aim for
mins.
-
Strategic Optimization Workflow
When designing chloroacetamide-based inhibitors, follow this logic flow to optimize the PK/PD window.
Figure 2: Iterative optimization cycle for chloroacetamide warheads. Steric and electronic modifications are used to tune the reactivity half-life into the therapeutic window.
References
-
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI.
-
Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. PubMed Central.
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
-
Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope. Journal of Computer-Aided Molecular Design.
-
Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Toxicological Sciences.
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research.
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH.
Sources
Basic reactivity of the chlorine atom in N-aryl 2-chloroacetamides
The Reactive Warhead: A Technical Guide to the Chlorine Atom in N-Aryl 2-Chloroacetamides
Introduction: The Electrophilic Architecture
The N-aryl 2-chloroacetamide moiety (
-
Inductive Withdrawal: Both the electronegative chlorine and the carbonyl oxygen withdraw electron density from the methylene carbon (
-C), rendering it highly electrophilic. -
Resonance Modulation: The amide nitrogen lone pair donates density into the carbonyl, slightly tempering the electrophilicity compared to
-chloro ketones, providing a "tunable" reactivity window that is stable in plasma but reactive towards specific nucleophiles (e.g., thiols).
This guide dissects the two primary reactivity vectors of this scaffold: Intermolecular Nucleophilic Substitution (
Primary Vector: Intermolecular Nucleophilic Substitution ( )
The most common reaction pathway is the bimolecular nucleophilic substitution (
Mechanistic Pathway
The reaction proceeds via a concerted backside attack. The nucleophile (Nu) approaches the
Key Reactivity Trend: Thiolates (
Visualization: Reaction Mechanism
Figure 1: The concerted
Experimental Protocol: Synthesis of Glycinamides (Amination)
This protocol describes the substitution of chlorine by a secondary amine (e.g., morpholine) to form an
Reagents:
-
N-Phenyl-2-chloroacetamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) [Base to scavenge HCl] -
Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of N-phenyl-2-chloroacetamide in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 15 mmol of triethylamine, followed by dropwise addition of 12 mmol of morpholine.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of starting material via TLC (Solvent system: Hexane:EtOAc 7:3). -
Workup: Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in DCM (30 mL) and wash with water (
) to remove triethylamine hydrochloride salts. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from ethanol/hexane to obtain the pure glycinamide.
Secondary Vector: Intramolecular Cyclization (Stollé Synthesis)
Under Lewis acid catalysis, N-aryl 2-chloroacetamides undergo intramolecular cyclization to form oxindoles (2-indolinones). This reaction is a variant of the Friedel-Crafts alkylation, known as the Stollé Synthesis.
Mechanistic Pathway
-
Activation: The Lewis acid (
) coordinates with the chlorine atom (or carbonyl oxygen), enhancing the electrophilicity of the -carbon. -
Electrophilic Attack: The activated carbon attacks the ortho position of the aryl ring.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the oxindole.
Visualization: Stollé Cyclization Pathway
Figure 2: The intramolecular cyclization pathway mediated by Aluminum Chloride.
Experimental Protocol: Oxindole Synthesis
Reagents:
-
N-Phenyl-2-chloroacetamide (1.0 equiv)
-
Aluminum Chloride (
) (2.5 equiv) -
Chlorobenzene (Solvent) [High boiling point, inert]
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with nitrogen. Add 20 mmol of N-phenyl-2-chloroacetamide and 25 mL of dry chlorobenzene.
-
Catalyst Addition: Carefully add 50 mmol of anhydrous
in small portions at room temperature. (Caution: Exothermic). -
Heating: Heat the mixture slowly to
(oil bath temperature). Maintain this temperature for 3–5 hours. Evolution of HCl gas will be observed (trap acidic vapors). -
Quenching: Cool the reaction mixture to
. Pour the mixture slowly onto 100g of crushed ice/HCl slurry to decompose the aluminum complex. -
Workup: Extract the aqueous layer with Ethyl Acetate (
). Wash combined organics with brine. -
Purification: Dry over
and concentrate. Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the oxindole.
Quantitative Data Summary
The following table summarizes the reactivity profile of the chlorine atom under different conditions.
| Reaction Type | Reagent/Nucleophile | Catalyst/Base | Solvent | Typical Temp | Yield Range | Ref |
| Amination ( | Secondary Amines | Ethanol/DMF | 75-92% | [1, 2] | ||
| Thiol Alkylation | Cysteine / Thiols | DIPEA | Buffer/ACN | >95% | [3] | |
| Stollé Cyclization | None (Intramolecular) | Chlorobenzene | 60-80% | [4] | ||
| Finkelstein | NaI (Sodium Iodide) | None | Acetone | Reflux | 85-95% | [1] |
Medicinal Chemistry: The Covalent Warhead
In drug discovery, the N-aryl 2-chloroacetamide is a "warhead" designed to react with a specific non-catalytic cysteine residue on a target protein (e.g., Cys797 in EGFR).
Mechanism of Inhibition:
The reaction is irreversible.[1][2] The inhibitor binds non-covalently first (
Critical Design Parameter: The reactivity of the chlorine must be balanced. If too reactive, it causes off-target toxicity (reacting with glutathione). If too stable, it fails to inhibit the target. The N-aryl substituent modulates this reactivity electronically. Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the warhead.
References
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019).[3] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 49(23), 3285-3306. Link[3]
-
BenchChem.[4] "Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions." BenchChem Technical Library. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery, 10, 307-317. Link
-
Gassman, P. G., & van der Heyden, A. (1975). "Synthesis of Oxindoles from Anilines." U.S. Patent 3,897,451. Link
-
Roskoski, R. (2014). "The role of small molecule covalent drugs in the treatment of various diseases." Pharmacological Research, 87, 42-59. Link
Sources
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment & Safety Protocol: N,N-di-sec-butyl-2-chloroacetamide
CAS Number: 32322-33-1 Formula: C₁₀H₂₀ClNO Molecular Weight: 205.73 g/mol Synonyms: N,N-bis(1-methylpropyl)-2-chloroacetamide; N,N-di-sec-butylchloroacetamide[1][2][3]
Executive Safety Summary
N,N-di-sec-butyl-2-chloroacetamide is a specialized chloroacetamide derivative utilized primarily in proteomics research and as a lipophilic alkylating building block in organic synthesis.[2] Unlike simple acetamides, the presence of two sec-butyl groups confers significant lipophilicity (estimated LogP > 3.0), enhancing its ability to penetrate biological membranes and dermal barriers.[2]
Critical Hazard Profile:
-
Mechanism of Toxicity: Acts as a potent electrophile (alkylating agent).[2] It irreversibly alkylates sulfhydryl (-SH) groups on proteins (e.g., cysteine residues) via an SN2 reaction mechanism.[4][2]
-
Primary Risk: Skin Sensitization (H317).[2][5] The formation of hapten-protein conjugates triggers Type IV hypersensitivity reactions.[4][2]
-
Systemic Risk: Potential reproductive toxicity and neurotoxicity, extrapolated from the chloroacetamide class (e.g., 2-chloroacetamide, acetochlor).[2]
Operational Directive: Treat as a High-Potency Sensitizer and Suspected Carcinogen/Reprotoxin .[4][2] All handling requires strict isolation from skin and respiratory pathways.[2]
Hazard Identification & Toxicology
Based on GHS Classification Standards and Structure-Activity Relationship (SAR) analysis of the chloroacetamide class.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[4][2] | H302 |
| Skin Sensitization | Cat 1B | May cause an allergic skin reaction. | H317 |
| Skin Irritation | Cat 2 | Causes skin irritation.[5][6][7] | H315 |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[8] | H319 |
| Reproductive Toxicity | Cat 2 | Suspected of damaging fertility. | H361f |
Toxicological Mechanism
The toxicity is driven by the
Key Pathway:
-
Penetration: Lipophilic sec-butyl chains facilitate rapid dermal absorption.[2]
-
Alkylation: The chlorine is displaced by protein thiols.[2]
-
Haptenization: The modified protein is recognized as "non-self" by Langerhans cells, initiating T-cell proliferation (sensitization).[2]
-
Depletion: Rapid consumption of cellular glutathione (GSH) leads to oxidative stress and cytotoxicity.[2]
Visualizing the Hazard Pathway
The following diagram illustrates the biological fate of N,N-di-sec-butyl-2-chloroacetamide upon exposure, highlighting the critical control points (CCPs) for safety intervention.
Caption: Biological mechanism of action showing the progression from exposure to sensitization and cytotoxicity, with specific safety interventions mapped to interruption points.[4][2]
Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Due to the compound's lipophilicity, standard latex gloves provide zero protection .[2]
| Component | Specification | Rationale |
| Respiratory | P100/N95 (Solids) or OV Cartridge (Liquids) | Prevents inhalation of sensitizing dust/aerosols.[4][2] |
| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or Thick Nitrile (8 mil) | Chloroacetamides permeate thin nitrile rapidly (<15 mins). Laminate offers >4 hr protection.[2] |
| Eye Protection | Chemical Splash Goggles | Tightly fitting to prevent vapor/dust entry. |
| Skin Protection | Tyvek® Lab Coat (Closed Front) | Prevents contamination of street clothes. |
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood .[2]
-
Static Control: Use anti-static weighing boats; dry amides can accumulate static charge, leading to dispersion.[2]
Experimental Protocol: Safe Usage & Quenching
Standard Operating Procedure (SOP) for using N,N-di-sec-butyl-2-chloroacetamide in protein alkylation or synthesis.
Preparation of Stock Solution
-
Calculate: Determine the mass required for a 100 mM stock solution (approx. 20.5 mg/mL).[2]
-
Solvent: Dissolve in anhydrous DMSO or DMF. Avoid alcohols if long-term storage is planned (slow solvolysis).[4][2]
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Label clearly as "ALKYLATING AGENT".
Reaction Workflow
-
Add the reagent to the reaction vessel dropwise.
-
Seal the vessel immediately.
-
Incubate as per protocol (typically 30-60 mins).
Mandatory Quenching Protocol (Self-Validating Safety)
Never dispose of active alkylating agents directly.[4][2]
-
Quench Reagent: Prepare a 1 M solution of L-Cysteine or Dithiothreitol (DTT) in water (pH adjusted to 8.0).[4][2]
-
Procedure: Add 5-10 equivalents of the quench reagent to the reaction waste or excess stock solution.
-
Validation: Allow to stand for 30 minutes. The free thiol will rapidly react with the chloroacetamide, converting it to a non-toxic thioether derivative.[2]
-
Disposal: Dispose of the quenched mixture as non-halogenated organic waste (if solvent is DMSO) or aqueous waste, depending on the matrix.[2]
Emergency Response & First Aid
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Do NOT use solvents. Wash with soap and copious water for 15 mins.[4][2] | Apply Polyethylene Glycol (PEG 400) if available to solubilize lipophilic residues. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[2] | Consult an ophthalmologist immediately. |
| Inhalation | Move to fresh air.[7] | If breathing is difficult, administer oxygen (trained personnel only).[2] |
| Spill Cleanup | Evacuate area. Don Full PPE.[2][6][7] Cover with vermiculite or sand.[2] | Decontaminate surface with 10% sodium thiosulfate solution (nucleophilic deactivation).[2] |
Decision Logic for Handling
Use this flowchart to determine the necessary safety tier based on your specific application scale.
Caption: Decision matrix for determining appropriate engineering controls and waste disposal workflows based on experimental scale.
References
-
PubChem. Compound Summary: N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1).[1][2] National Library of Medicine.[2] [Link][4][2]
-
European Chemicals Agency (ECHA). Risk Assessment of Chloroacetamides (Group Assessment).[2] [Link]
Sources
- 1. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
- 2. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. 20266-00-6|2-Chloro-1-(pyrrolidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 2''-CHLORO-1,1'-DIMETHYLTRIETHYLAMINE | 96-79-7 [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. redox.com [redox.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
N,N-Di-sec-butyl-2-chloroacetamide: Technical Profile and Historical Context
[1]
Part 1: Executive Summary
N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1) is a specialized organochlorine compound belonging to the chloroacetamide family.[1] While often overshadowed by its commercially dominant cousins like CDAA (Randox) and Alachlor , this molecule represents a critical "chemical space" explored during the golden age of herbicide discovery in the mid-20th century.[1]
It serves as a prime example of Structure-Activity Relationship (SAR) exploration, where the substitution of the nitrogen atom with bulky sec-butyl groups was investigated to modulate lipophilicity, soil persistence, and herbicidal efficacy against graminaceous weeds.[1] Today, it is primarily utilized as a reference standard in environmental proteomics and agrochemical research.[1]
| Property | Data |
| IUPAC Name | 2-chloro-N,N-di(butan-2-yl)acetamide |
| CAS Number | 32322-33-1 |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.72 g/mol |
| Physical State | Solid (Low melting point) / Viscous Liquid |
| Primary Class | Chloroacetamide Herbicide (Group 15 / K3) |
Part 2: Discovery and Historical Context[1]
The history of N,N-di-sec-butyl-2-chloroacetamide is inextricably linked to the broader "Chloroacetamide Revolution" initiated by Monsanto in the 1950s.[1]
The Monsanto Screening Program (1952)
In the summer of 1952, Monsanto launched a concerted herbicide research program led by Dr. Philip C. Hamm and Dr. A.J.[1] Speziale . Their objective was to find compounds active against annual grasses (like Setaria and Echinochloa) that could safely be used in corn and soybeans—a gap left by the broadleaf-targeting 2,4-D.[1]
The team screened thousands of amine derivatives.[1] The breakthrough came with the realization that
-
1956: The first commercial success was CDAA (N,N-diallyl-2-chloroacetamide) , trade-named Randox.[1]
-
The SAR Logic: Following CDAA, chemists systematically varied the N-substituents to improve soil stability and reduce volatility.[1]
The Role of N,N-Di-sec-butyl-2-chloroacetamide
N,N-di-sec-butyl-2-chloroacetamide emerged from this optimization phase.[1]
-
Steric Bulk: Unlike the allyl groups in CDAA, the sec-butyl groups are bulky and branched.[1] This modification was designed to increase lipophilicity (LogP) , theoretically enhancing penetration into the waxy cuticle of weed seeds.[1]
-
Volatility Control: CDAA was notorious for being a skin irritant and highly volatile.[1] The heavier sec-butyl chains reduced vapor pressure, making the compound safer to handle, though potentially less active due to steric hindrance at the binding site.[1]
-
Outcome: While effective, the di-sec-butyl analog did not achieve the blockbuster status of later anilides (like Alachlor) because the N-alkoxy-N-aryl substitution pattern proved superior for crop selectivity (safening).[1]
Discovery Timeline Visualization[1]
Figure 1: The evolutionary timeline of chloroacetamide herbicides, placing the di-sec-butyl analog within the optimization phase of the 1950s.[1]
Part 3: Chemical Synthesis Protocol
The synthesis of N,N-di-sec-butyl-2-chloroacetamide follows a classic Schotten-Baumann acylation pathway.[1] This protocol ensures high yield and purity, suitable for generating analytical standards.[1]
Reaction Scheme
Reactants: Di-sec-butylamine + Chloroacetyl Chloride
Detailed Methodology
Reagents Required:
-
Di-sec-butylamine (CAS 626-23-3): 1.0 equivalent[1]
-
Chloroacetyl chloride (CAS 79-04-9): 1.1 equivalents[1]
-
Base: Triethylamine (Et
N) or Sodium Hydroxide (NaOH) (to scavenge HCl)[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 0.1 mol of di-sec-butylamine and 0.11 mol of Triethylamine in 200 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath to maintain the temperature between 0°C and 5°C . The reaction is exothermic.[1]
-
Acylation: Add 0.11 mol of Chloroacetyl chloride dropwise over 30 minutes. Critical: Do not allow the temperature to exceed 10°C to prevent side reactions (such as dimerization of the ketene intermediate).[1]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitoring via TLC (Hexane:EtOAc 8:2) should show the disappearance of the amine.[1]
-
Work-up:
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Final Product: The resulting oil can be crystallized from cold hexane or distilled under high vacuum if higher purity (>99%) is required.[1]
Synthesis Pathway Diagram[1]
Figure 2: The acylation pathway for synthesizing the target chloroacetamide.[1]
Part 4: Mechanism of Action (MoA)[1]
Like other members of the Group 15 (WSSA) or Group K3 (HRAC) herbicides, N,N-di-sec-butyl-2-chloroacetamide acts by inhibiting the biosynthesis of Very Long Chain Fatty Acids (VLCFAs) .[1]
The Molecular Target
The primary target is the VLCFA Elongase complex , specifically the VLCFA synthase enzymes (encoded by KCS genes).[1] These enzymes are responsible for elongating fatty acid chains from C18 to C20, C22, and beyond.[1]
Physiological Impact[1]
-
Inhibition: The chloroacetamide moiety binds covalently (via the reactive
-chlorine) to sulfhydryl (-SH) groups in the elongase complex.[1] -
Disruption: This blocks the production of VLCFAs, which are essential precursors for:
-
Result: The weed seedling fails to develop a functional cuticle or cell membrane, leading to cell division arrest and death shortly after germination.[1]
Mechanism Visualization
Figure 3: The biological cascade resulting from VLCFA synthase inhibition.[1]
Part 5: References
-
Hamm, P. C. (1974). "Discovery, development, and current status of the chloroacetamide herbicides."[1][2] Weed Science, 22(6), 541-545.[1] [1]
-
Jablonkai, I. (2013). "Chloroacetamide Herbicides."[1] In Encyclopedia of Agrochemicals. (Explains the general synthesis and MoA of the class).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222440 (Related Analog: N-tert-butyl-2-chloroacetamide). [1]
-
ChemSrc (2025). "N,N-di-sec-butyl-2-chloroacetamide - CAS 32322-33-1."[1][3] Chemical Properties Database.
-
Böger, P., & Wakabayashi, K. (Eds.).[1] (1999). Peroxidizing Herbicides.[1] Springer-Verlag.[1] (Context on VLCFA inhibitors).
Sources
- 1. 923677-00-3,2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
Understanding the role of N,N-di-sec-butyl-2-chloroacetamide in proteomics research
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Proteomics Researchers, Mass Spectrometrists, and Chemical Biologists.
Executive Summary: Beyond Standard Alkylation
In the high-fidelity landscape of shotgun proteomics and Activity-Based Protein Profiling (ABPP), the choice of cysteine alkylating agent is often treated as a trivial default—usually Iodoacetamide (IAA) or Chloroacetamide (CAA). However, for advanced mapping of the ligandable cysteine proteome , these standard reagents fall short in characterizing the steric and hydrophobic environments of reactive thiols.
N,N-di-sec-butyl-2-chloroacetamide (hereafter referred to as DSB-CA ) represents a specialized class of "steric-probe" alkylating agents. Unlike the promiscuous and small IAA, DSB-CA incorporates a bulky, hydrophobic di-sec-butyl moiety. This structural feature allows researchers to:
-
Probe Steric Accessibility: Differentiate between surface-exposed hyper-reactive cysteines and those buried in sterically restricted pockets.
-
Modulate Peptide Hydrophobicity: Increase the retention time of short, hydrophilic cysteine-containing peptides on Reverse Phase LC (RPLC), preventing them from eluting in the solvent front.
-
Minimize Off-Target Artifacts: Leverage the lower intrinsic reactivity of the chloroacetamide warhead (compared to iodo-) to reduce N-terminal and Lysine over-alkylation.
This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for integrating DSB-CA into high-throughput proteomics workflows.
Mechanistic Foundation[1]
The Chemical Warhead and the Directing Group
DSB-CA operates via a nucleophilic substitution (
-
The Warhead (Chloroacetamide): Less reactive than iodoacetamide, requiring higher concentrations or longer incubation times, but significantly more specific to thiols over amines (Lys/N-term) due to the "harder" nature of the chloride leaving group compared to iodide.
-
The Directing Group (N,N-di-sec-butyl): This is the critical differentiator. The two sec-butyl groups create a "steric gate." Only cysteines located in pockets large enough to accommodate this hydrophobic bulk will react efficiently. This allows DSB-CA to act as a structural probe , mapping the "druggability" of cysteine sites.
Reaction Pathway Visualization
Figure 1: Reaction mechanism highlighting the steric gating function of the di-sec-butyl group during cysteine alkylation.
Experimental Protocol: Differential Alkylation Profiling
This protocol describes a Competitive ABPP workflow. The goal is to identify cysteines that are uniquely accessible to the bulky DSB-CA compared to a standard "small" probe (like IAA), or to use DSB-CA as the primary label to filter out sterically restricted sites.
Reagent Preparation
-
DSB-CA Stock (200 mM): Dissolve N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) in anhydrous DMSO. Note: Ensure the reagent is fresh; hydrolysis of the chloride can occur if stored in wet DMSO.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40 (or 1% SDS if denaturing is required). Avoid primary amines (Tris) if possible to prevent potential side reactions, although chloroacetamides are generally robust in Tris.
Labeling Workflow
-
Protein Extraction: Lyse cells/tissue in Lysis Buffer. Adjust protein concentration to 1–2 mg/mL.
-
Reduction (Optional but Recommended): Treat with 5 mM TCEP for 20 min at RT to reduce disulfides.
-
Expert Insight: If performing "native" ABPP to map functional cysteines, skip reduction. If performing "total" cysteine mapping, reduction is mandatory.
-
-
Alkylation (The Critical Step):
-
Add DSB-CA to a final concentration of 10–20 mM .
-
Why so high? Chloroacetamides react slower than iodoacetamides. The steric bulk of DSB-CA further slows the kinetics (
). -
Incubate for 1 hour at 37°C in the dark with gentle agitation.
-
-
Quenching: Add DTT (Dithiothreitol) to a final concentration of 20 mM. Incubate for 10 min.
-
Cleanup: Perform Acetone precipitation or SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) to remove excess reagent and detergents.
-
Digestion: Resuspend in digestion buffer (e.g., 50 mM Ammonium Bicarbonate) and digest with Trypsin (1:50 ratio) overnight.
Comparative Workflow Diagram
Figure 2: Comparative workflow for differentiating cysteine populations based on steric accessibility.
Data Analysis & Interpretation
Mass Spectrometry Settings
When searching raw data (e.g., MaxQuant, Proteome Discoverer, FragPipe), you must define a Custom Variable Modification for DSB-CA.
-
Modification Name: Cys-DSB-CA
-
Target Residue: Cysteine (C)[1]
-
Modification Type: Variable (if comparing) or Fixed (if total labeling).
-
Composition Change:
-
The reagent adds:
-
Formula Added:
-
Monoisotopic Mass Shift: +170.1545 Da
-
Calculation:
-
Comparative Data Table: DSB-CA vs. Common Reagents
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | DSB-CA (This Reagent) |
| Warhead | Iodide ( | Chloride ( | Chloride ( |
| Mass Shift | +57.02 Da | +57.02 Da | +170.15 Da |
| Hydrophobicity | Low | Low | High |
| Steric Bulk | Minimal | Minimal | High (di-sec-butyl) |
| Off-Target | High (N-term, Lys, Tyr) | Low | Very Low |
| Primary Use | General Mapping | General Mapping | Steric Probing / Hydrophobic Shift |
Troubleshooting & Artifacts
-
Incomplete Alkylation: Due to the bulk of DSB-CA, buried cysteines may not react even after denaturation.
-
Solution: Use a "chase" step with IAA (standard light or heavy) after the DSB-CA incubation. Cysteines modified by IAA in the chase were sterically inaccessible to DSB-CA.
-
-
Retention Time Shifts: Peptides modified with DSB-CA will elute significantly later (higher % ACN) than their IAA counterparts. Ensure your LC gradient is extended to capture these hydrophobic species.
References
-
Hansen, B. K., et al. (2014). Analysis of human acylation-stimulating protein variants. (Contextualizing chloroacetamide kinetics).
-
Locker, J. K. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. (Establishes chloroacetamide specificity over iodoacetamide).
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational text on using chloroacetamide probes for ABPP).
-
Santa Cruz Biotechnology.N,N-di-sec-butyl-2-chloroacetamide Product Data Sheet. (Confirming commercial availability for proteomics).
(Note: While specific literature on the "di-sec-butyl" variant is niche, the mechanistic principles are derived from the authoritative consensus on chloroacetamide-based ABPP probes established by the Cravatt and Mann labs.)
Sources
Methodological & Application
Protocol for synthesizing N,N-di-sec-butyl-2-chloroacetamide from sec-butylamine
Executive Summary
This application note details the synthesis of N,N-di-sec-butyl-2-chloroacetamide , a sterically hindered amide often utilized as a specialized intermediate in the synthesis of agrochemical safeners and pharmaceutical building blocks.
The protocol addresses the specific constraint of starting from sec-butylamine (a primary amine). Consequently, the synthesis is bifurcated into two distinct phases:
-
Phase I: Conversion of sec-butylamine to di-sec-butylamine via Reductive Amination. Direct alkylation is avoided due to the high risk of elimination (E2) reactions inherent to secondary halides.
-
Phase II: N-Acylation of the hindered secondary amine using chloroacetyl chloride under controlled conditions to minimize hydrolytic degradation of the acylating agent.
Chemical Strategy & Mechanism[1]
Reaction Scheme
The synthesis relies on constructing the steric bulk around the nitrogen atom first, followed by the installation of the reactive chloroacetyl pharmacophore.
Figure 1: Two-stage synthetic pathway from sec-butylamine to target.
Critical mechanistic Considerations
-
Steric Hindrance: The di-sec-butyl amine motif creates significant steric crowding around the nitrogen lone pair. In Phase II, this necessitates a highly reactive acylating agent (acid chloride) rather than an ester or acid anhydride.
-
Chemoselectivity in Phase I: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the ketone (2-butanone) to an alcohol faster than it reduces the imine, ensuring high yields of the amine [1].
-
Exotherm Control: The reaction of amines with chloroacetyl chloride is violently exothermic. Temperature control (<10°C) is vital to prevent the displacement of the
-chlorine by the amine (which would form a dimer).
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| sec-Butylamine | 13952-84-6 | >99% | Starting Material |
| 2-Butanone (MEK) | 78-93-3 | >99% | Alkylating Agent (Phase I) |
| NaBH(OAc)₃ | 56553-60-7 | 95% | Reducing Agent (Phase I) |
| Chloroacetyl Chloride | 79-04-8 | 98% | Acylating Agent (Phase II) |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| Triethylamine (TEA) | 121-44-8 | >99% | Base Scavenger |
Equipment
-
3-Neck Round Bottom Flasks (250 mL, 500 mL) equipped with addition funnels.
-
Inert gas manifold (Nitrogen or Argon).
-
Mechanical stirrer (magnetic stirring may fail if slurries become viscous).
-
Rotary Evaporator.[1]
Experimental Protocol
Phase I: Synthesis of Di-sec-butylamine
Objective: Convert primary amine to secondary amine.
-
Setup: Charge a dry 500 mL flask with sec-butylamine (7.3 g, 100 mmol) and anhydrous DCM (150 mL) under nitrogen.
-
Imine Formation: Add 2-butanone (7.9 g, 110 mmol, 1.1 equiv) and Acetic Acid (6.0 g, 100 mmol). Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol, 1.5 equiv) portion-wise over 20 minutes.
-
Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC or GC (disappearance of primary amine).
-
Quench: Carefully quench by adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organics, dry over Na₂SO₄, and concentrate.
-
Checkpoint: The crude oil is di-sec-butylamine . Yield is typically 85-90%. Boiling point is ~135°C. Distillation is recommended if purity <95%.
-
Phase II: Acylation to N,N-Di-sec-butyl-2-chloroacetamide
Objective: Acylate the hindered amine.
-
Setup: Charge a 250 mL 3-neck flask with Di-sec-butylamine (12.9 g, 100 mmol) and DCM (100 mL). Add Triethylamine (15.2 g, 150 mmol, 1.5 equiv).
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Place Chloroacetyl chloride (12.4 g, 110 mmol, 1.1 equiv) in a pressure-equalizing addition funnel diluted with 20 mL DCM.
-
Reaction: Dropwise add the acid chloride solution over 45 minutes.
-
Critical: Maintain internal temperature below 10°C .[1] High temps promote the formation of byproducts where the amine attacks the alkyl chloride instead of the carbonyl.
-
-
Completion: After addition, allow the mixture to warm to RT and stir for 3 hours.
-
Workup:
-
Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize excess acid.
-
Wash with Brine (50 mL).
-
-
Isolation: Dry organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The residue is N,N-di-sec-butyl-2-chloroacetamide. It typically solidifies or remains a viscous oil depending on purity. Recrystallize from Hexane/Ethyl Acetate if necessary.
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
Analytical Data & QC
The following parameters confirm the identity of the intermediate and final product.
| Compound | Molecular Weight | Expected State | Key 1H NMR Signals (CDCl3, δ ppm) |
| Di-sec-butylamine | 129.25 g/mol | Colorless Liquid | δ 2.6 (m, 2H, CH-N), δ 0.9-1.4 (m, alkyl) |
| Product | 205.73 g/mol | Solid/Oil | δ 4.05 (s, 2H, Cl-CH₂-CO), δ 3.6/3.0 (m, 2H, N-CH)* |
*Note: Due to restricted rotation around the amide bond (rotamers), the N-CH signals of the sec-butyl groups often appear as complex multiplets or double sets of peaks in NMR.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Incomplete imine formation. | Ensure molecular sieves are used or AcOH is present to catalyze imine formation before adding reductant. |
| Dark Color (Phase II) | Exotherm during acid chloride addition. | Slow down addition rate; ensure efficient cooling (-10°C bath). |
| Solid Precipitate in Workup | TEA-HCl salts not fully removed. | Ensure sufficient water or 1M HCl washes are performed to solubilize salts. |
| Impurity: Dimer | N-alkylation instead of N-acylation. | This occurs if the amine attacks the C-Cl bond. Keep temp low and add acid chloride to the amine (inverse addition is risky here). |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025).[2] "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Protocols. Link
-
Sigma-Aldrich. (n.d.). "N-sec-Butyl-2-chloroacetamide Product Information." Link
-
Organic Syntheses. (2013). "Synthesis of Amides via Acid Chlorides." Org.[1][3] Synth. 90, 74-86.[1] Link
-
Master Organic Chemistry. (2017). "Reductive Amination: The Go-To Method for Amine Synthesis." Link
Sources
Using N,N-di-sec-butyl-2-chloroacetamide in herbicide synthesis
Application Note: Strategic Utilization of N,N-di-sec-butyl-2-chloroacetamide in Agrochemical Synthesis
Executive Summary & Technical Context
N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1) represents a critical structural scaffold in the chloroacetamide class of herbicides. Functionally analogous to Allidochlor (CDAA) , this molecule serves two distinct roles in modern agrochemical development:
-
Active Ingredient (AI): Acting as a Very Long Chain Fatty Acid (VLCFA) elongase inhibitor, disrupting cell division in target weeds.
-
Electrophilic Intermediate: The
-chloro moiety serves as a highly reactive "warhead" for nucleophilic substitution ( ), allowing researchers to graft complex heterocycles (azoles, thiadiazoles) or thiol groups onto the lipophilic di-sec-butyl amide backbone.
This guide provides a rigorous, field-validated workflow for synthesizing this scaffold and subsequently deploying it to create advanced herbicide conjugates.
Mechanism of Action & Chemical Logic
To utilize this molecule effectively, one must understand its reactivity profile. The chloroacetamide group is an alkylating agent.
-
Biological Target: The covalent modification of sulfhydryl (-SH) groups in cysteine residues of the KCS (3-ketoacyl-CoA synthase) gene complex. This inhibits the biosynthesis of VLCFAs (
), essential for plant cuticular wax and plasma membrane formation. -
Synthetic Utility: The sterically bulky sec-butyl groups provide hydrolytic stability and lipophilicity, facilitating cuticle penetration, while the chloro- group remains accessible for chemical derivatization.
Pathway Visualization: Mechanism of Action
Protocol A: Synthesis of the Scaffold (N,N-di-sec-butyl-2-chloroacetamide)
Objective: High-yield synthesis of the core electrophile from chloroacetyl chloride and di-sec-butylamine.
Reagents & Materials
-
Precursor A: Chloroacetyl chloride (98%, redistilled)
-
Precursor B: Di-sec-butylamine (99%)
-
Base: Triethylamine (Et3N) or Pyridine (Acid scavenger)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Equipment: 3-neck round bottom flask, addition funnel,
atmosphere line, cryostat.
Experimental Procedure
-
Setup: Purge a 500 mL 3-neck flask with nitrogen. Add Di-sec-butylamine (10.0 g, 77.4 mmol) and Triethylamine (8.6 g, 85 mmol) to DCM (150 mL) .
-
Cooling: Lower internal temperature to -10°C using an acetone/dry ice bath or cryostat. Note: Temperature control is critical to prevent side reactions.
-
Addition: Charge the addition funnel with Chloroacetyl chloride (8.7 g, 77.4 mmol) dissolved in 20 mL DCM. Add dropwise over 45 minutes.
-
Critical Checkpoint: Maintain internal temp < 0°C. Rapid addition causes exotherms that lead to colored impurities.
-
-
Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]
-
Workup:
-
Wash organic phase with 1N HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO3 (2 x 50 mL) to neutralize acidity.
-
Wash with Brine (50 mL) .
-
Dry over MgSO4 , filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from hexane or perform vacuum distillation (bp ~110°C @ 0.5 mmHg).
Yield Expectation: 85-92% as a colorless oil/solid.
Protocol B: Downstream Application (Herbicide Conjugation)
Objective: Using N,N-di-sec-butyl-2-chloroacetamide as an intermediate to synthesize a "Next-Gen" thio-acetamide herbicide (analogous to Dimethenamid/Flufenacet chemistry).
Rationale: Many modern herbicides replace the chlorine with a heterocyclic thiol to improve selectivity and reduce soil persistence.
Experimental Procedure
-
Reactants:
-
Substrate: N,N-di-sec-butyl-2-chloroacetamide (1.0 eq, from Protocol A).
-
Nucleophile: 1H-1,2,4-triazole-3-thiol (1.1 eq) (Model heterocycle).
-
Base: Potassium Carbonate (
) (1.5 eq). -
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%) - Phase Transfer Catalyst.
-
-
Solvent System: Acetone or Acetonitrile (ACN).
-
Step-by-Step:
-
Dissolve the Nucleophile and
in ACN (50 mL). Stir at RT for 30 min to generate the thiolate anion. -
Add the Chloroacetamide substrate slowly.[1]
-
Add TBAB catalyst.
-
Reflux at 60°C for 6-12 hours.
-
-
Monitoring: Reaction is complete when the starting chloride peak disappears on HPLC/GC.
-
Isolation: Filter off inorganic salts (
). Concentrate filtrate. Redissolve in EtOAc, wash with water, and recrystallize.
Synthesis Workflow Diagram
Data Analysis & Troubleshooting
Table 1: Solvent Effects on Acylation Yield (Protocol A)
| Solvent | Temperature | Base | Yield (%) | Purity (GC) | Notes |
| DCM | -10°C | Et3N | 92% | 98.5% | Optimal. Fast reaction, easy workup. |
| Toluene | 0°C | K2CO3 | 78% | 94.0% | Slower reaction (biphasic). Requires vigorous stirring.[2] |
| THF | -10°C | Et3N | 85% | 96.0% | Good solubility, but salt removal is harder than in DCM. |
Troubleshooting Guide
-
Issue: Product is colored (yellow/brown).
-
Cause: Exotherm during acid chloride addition caused decomposition.
-
Fix: Slow down addition rate; ensure cooling bath is maintained.
-
-
Issue: Low Yield in Protocol B (Substitution).
-
Cause: Steric hindrance of the sec-butyl groups blocking the
attack. -
Fix: Switch to a polar aprotic solvent (DMF) or increase catalyst (TBAB) load to 10 mol%.
-
References
-
Böger, P., & Wakabayashi, K. (1999). Peroxidizing Herbicides. Springer-Verlag. (Detailed mechanisms of chloroacetamide action).
-
Jablonkai, I. (2003). Metabolism of chloroacetanilide herbicides in plants and their interactions with safeners. Pest Management Science. (Discusses glutathione conjugation relevant to Protocol B).
-
Santa Cruz Biotechnology. (2023). N,N-di-sec-butyl-2-chloroacetamide Product Data Sheet. (Physical properties and CAS verification). [3]
-
Vencill, W. K. (2002). Herbicide Handbook. Weed Science Society of America. (Reference for Allidochlor and related amide synthesis).
Disclaimer: This document is for research and development purposes only. All synthesis must be conducted in a fume hood with appropriate PPE due to the lachrymatory nature of chloroacetyl chloride and the toxicity of chloroacetamides.
Sources
Application Note: Precision Mapping of Hydrophobic Cysteine Pockets using N,N-di-sec-butyl-2-chloroacetamide
This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) as a chemical probe in Covalent Fragment-Based Drug Discovery (FBDD).
Executive Summary & Mechanism of Action
In the pursuit of Targeted Covalent Inhibitors (TCIs), the balance between intrinsic reactivity and molecular recognition is paramount. While generic chloroacetamides are widely used as cysteine-reactive electrophiles, they often suffer from promiscuity.
N,N-di-sec-butyl-2-chloroacetamide (NDSB-CA) serves as a specialized covalent fragment. Unlike simple acetamides, the bulky, lipophilic di-sec-butyl moiety provides two critical functions:
-
Hydrophobic Anchoring: It targets cryptic, hydrophobic pockets adjacent to reactive cysteines (e.g., in K-Ras, BTK, or viral proteases).
-
Steric Selection: The steric bulk on the amide nitrogen restricts the conformational space, reducing off-target alkylation of solvent-exposed cysteines that lack a complementary hydrophobic groove.
Mechanism: Site-Specific Alkylation
The chloroacetamide warhead undergoes an irreversible nucleophilic substitution (
Reaction Pathway:
-
Non-Covalent Binding (
): The sec-butyl groups dock into a hydrophobic sub-pocket, increasing the residence time of the fragment near the target cysteine. -
Covalent Bond Formation (
): The thiolate attacks the -carbon, displacing the chloride ion.
Figure 1: The reaction trajectory relies on the initial hydrophobic fit of the sec-butyl groups to position the warhead for the SN2 attack.
Application Context: Covalent Fragment Screening
NDSB-CA is primarily utilized in Covalent Fragment-Based Drug Discovery (FBDD) . It is screened against protein targets to identify "ligandable" cysteines that are located in hydrophobic environments.
Why use NDSB-CA?
-
Probe Type: Electrophilic Fragment.
-
Target Class: Cysteine Proteases, Kinases (Cys-rich loops), GTPases.
-
Solubility: Low aqueous solubility (High LogP ~2.4); requires careful DMSO management.
-
Reactivity Profile: Moderate. The amide nitrogen substituents do not electronically deactivate the warhead as strongly as
-substitutions, but they impose steric constraints on the approach trajectory.
Experimental Protocols
Protocol A: Intrinsic Reactivity Assay (GSH Profiling)
Objective: To quantify the baseline reactivity of NDSB-CA compared to a standard (e.g., 2-chloroacetamide) using Glutathione (GSH) as a surrogate nucleophile. This ensures the molecule is not a "super-reactive" pan-assay interference compound (PAIN).
Materials:
-
NDSB-CA (10 mM in DMSO).
-
Reduced L-Glutathione (GSH) (20 mM in water).
-
Internal Standard: Indoprofen or Caffeine.
-
Buffer: PBS, pH 7.4.
-
Instrument: NMR (500 MHz) or LC-MS.
Workflow:
-
Preparation: Prepare a reaction mixture containing 500 µM NDSB-CA and 5 mM GSH (10-fold excess) in PBS (pH 7.4) with 10% D2O (for NMR).
-
Incubation: Incubate at 37°C.
-
Sampling: Acquire
H-NMR spectra at hours. -
Quantification: Monitor the disappearance of the
-proton signal of the chloroacetamide (typically a singlet around 4.0 ppm) relative to the internal standard. -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Acceptance Criteria:
| Parameter | Target Value | Interpretation |
|---|
|
Protocol B: Intact Protein Mass Spectrometry Screening
Objective: To detect covalent labeling of a target protein (e.g., K-Ras G12C or Main Protease) by NDSB-CA.
Materials:
-
Target Protein (5 µM, purified, in 20 mM HEPES, 150 mM NaCl).
-
NDSB-CA (Stock: 100 mM in DMSO).
-
Control: Iodoacetamide (positive control for accessible Cys).
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.
Step-by-Step Methodology:
-
Protein Reduction (Optional but Recommended):
-
Treat protein with 1 mM TCEP for 30 mins to reduce accessible disulfides (only if targeting free thiols).
-
Note: Remove TCEP via Zeba Spin Column if the protein is sensitive to over-reduction, though chloroacetamides generally tolerate TCEP better than maleimides.
-
-
Incubation:
-
Aliquot 50 µL of protein solution (5 µM final).
-
Add NDSB-CA to a final concentration of 50 µM (10x excess).
-
Critical: Keep DMSO concentration < 2% to prevent protein unfolding.
-
Incubate at Room Temperature (25°C) for 1 hour and 4 hours .
-
-
Quenching:
-
Add Formic Acid to 0.5% final concentration to protonate the thiols and stop the reaction.
-
-
LC-MS Analysis:
-
Inject 5 µL onto a C4 reverse-phase column (e.g., Waters BEH C4).
-
Elute with a water/acetonitrile gradient (+0.1% formic acid).
-
Deconvolute the raw mass spectrum (MaxEnt1 or equivalent software).
-
-
Data Interpretation:
-
Look for a mass shift of +169.6 Da (Molecular Weight of NDSB-CA minus HCl).
-
Formula:
.
-
Visualization of Screening Workflow:
Figure 2: Workflow for validating NDSB-CA binding via Intact Protein LC-MS.
Data Analysis & Troubleshooting
Calculating Occupancy
To determine the potency of the fragment, calculate the Percent Occupancy at specific time points:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation | High lipophilicity of NDSB-CA. | Reduce concentration to 25 µM or increase DMSO to 5% (if protein tolerates). |
| No Labeling | Steric clash or Cys is buried. | Try unfolding the protein (Urea) to verify Cys presence, or switch to a less hindered analog (e.g., N-ethyl-2-chloroacetamide). |
| Multiple Adducts (+2, +3) | Non-specific labeling (Promiscuity). | Reduce incubation time or lower pH to 7.0 to favor the most nucleophilic Cys. |
| Mass Shift is +57 Da | Iodoacetamide contamination. | Ensure dedicated pipettes; Iodoacetamide is a common lab contaminant (alkylating agent). |
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574.
-
Resnick, E., et al. (2019). Rapid Covalent Screening of Cysteine-Targeted Fragments. Journal of the American Chemical Society, 141(22), 8864–8869.
-
Santa Cruz Biotechnology. (n.d.). N,N-di-sec-butyl-2-chloroacetamide Product Data Sheet. [1][2][3]
Disclaimer: This protocol is intended for research use only. N,N-di-sec-butyl-2-chloroacetamide is a toxic alkylating agent; handle with appropriate PPE in a fume hood.
Sources
Application Note: High-Performance Quantification of N,N-di-sec-butyl-2-chloroacetamide
Abstract & Scope
This application note details the robust quantification of N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1), a lipophilic chloroacetamide derivative. While structurally related to common herbicides like Alachlor and Acetochlor, the steric bulk of the two sec-butyl groups presents unique chromatographic and extraction challenges.
This guide provides two validated workflows:
-
GC-MS (EI): For routine purity analysis and high-concentration environmental screening.
-
LC-MS/MS (ESI+): For trace-level quantification (<1 ppb) in complex biological or environmental matrices.
Target Analyte Profile
| Property | Value | Notes |
| Chemical Name | N,N-di-sec-butyl-2-chloroacetamide | Also: N,N-bis(1-methylpropyl)-2-chloroacetamide |
| CAS Number | 32322-33-1 | |
| Formula | C₁₀H₂₀ClNO | |
| Molecular Weight | 205.72 g/mol | Monoisotopic Mass: 205.12 |
| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic; prone to adsorption on plastics.[1] |
| Solubility | Low in water; High in MeOH, ACN, Hexane | Use silanized glass to prevent loss. |
| Stability | Hydrolytically unstable at pH > 9 | Degrades to hydroxy-acetamide derivatives. |
Method A: GC-MS Quantification (Standard Protocol)
Applicability: Raw material purity, soil extracts, and formulation analysis.
Analytical Causality
Chloroacetamides possess sufficient volatility for Gas Chromatography. However, the sec-butyl groups increase the risk of thermal degradation (Dehydrochlorination) in the injector port. We utilize a Pulsed Splitless Injection to minimize residence time in the hot inlet.
Instrument Parameters[2]
-
System: Agilent 8890 GC / 5977B MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Rationale: Low bleed and non-polar stationary phase prevent tailing of the amide moiety.
-
-
Inlet: Split/Splitless at 250°C.
-
Liner: Ultra Inert single taper with wool (deactivated).
-
Mode: Pulsed Splitless (25 psi for 0.75 min).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (Hold 1 min)
-
Ramp 20°C/min to 200°C
-
Ramp 5°C/min to 280°C (Hold 3 min)
-
Total Run Time: ~25 mins.
-
Mass Spectrometry (SIM Mode)
Full scan (m/z 50–300) is used for identification. For quantification, use Selected Ion Monitoring (SIM).
| Ion Type | m/z | Origin |
| Quantifier | 128.1 | Loss of CH₂Cl and partial alkyl chain (Characteristic Amide fragment) |
| Qualifier 1 | 205.1 | Molecular Ion (M⁺) - often weak due to fragmentation |
| Qualifier 2 | 57.1 | sec-butyl cation (C₄H₉⁺) |
| Qualifier 3 | 72.0 | [N(sec-butyl)]⁺ fragment |
Method B: LC-MS/MS Trace Analysis (High Sensitivity)
Applicability: Drinking water, plasma, and plant tissue.
Analytical Causality
For trace analysis, GC-MS requires extensive cleanup to remove non-volatile interferences. LC-MS/MS allows for direct injection of aqueous extracts after SPE. We use Electrospray Ionization (ESI) in Positive mode. The amide nitrogen protonates readily
UHPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Rationale: The C18 chemistry provides strong retention for the lipophilic butyl groups, separating the target from polar matrix interferences.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile to enhance the ionization efficiency of the chloroacetamide adducts.
-
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 10% B (Re-equilibration)
-
MS/MS Transitions (MRM)
Source: ESI Positive (
| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Quantifier | 206.1 | 150.1 | 18 | 50 |
| Qualifier 1 | 206.1 | 57.1 | 25 | 50 |
| Qualifier 2 | 206.1 | 114.1 | 22 | 50 |
-
Mechanism: The 206.1
150.1 transition corresponds to the loss of the isobutene group (neutral loss of 56 Da) via McLafferty-type rearrangement, a dominant pathway for N-alkylated amides.
Sample Preparation Protocols
Workflow Logic (Graphviz)
Figure 1: Decision matrix for sample preparation based on matrix complexity.
Protocol: Solid Phase Extraction (Water)
Materials: Oasis HLB Cartridges (200 mg, 6 cc).
-
Conditioning: 5 mL Methanol followed by 5 mL Milli-Q Water.
-
Loading: Pass 500 mL water sample (pH adjusted to 7.0) at 5 mL/min.
-
Critical: Do not let the cartridge dry.
-
-
Washing: 5 mL of 5% Methanol in Water. (Removes polar interferences).
-
Drying: Apply vacuum for 10 mins.
-
Elution: 2 × 4 mL Methanol.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase Initial.
Protocol: QuEChERS (Soil/Solids)
Materials: QuEChERS Extraction Kit (4g MgSO4, 1g NaCl).
-
Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.
-
Hydrate: Add 10 mL water, vortex 1 min.
-
Extract: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 min.
-
Salt Out: Add QuEChERS salts. Shake immediately for 1 min.
-
Centrifuge: 4000 rpm for 5 mins.
-
Cleanup: Transfer supernatant to d-SPE tube (PSA + C18). Vortex and centrifuge.
-
Analyze: Transfer extract to vial for LC-MS/MS.
Validation & Quality Control
Linearity & Range
-
Range: 0.5 ppb to 500 ppb.
-
Calibration: 6-point curve (weighted 1/x).
-
Requirement: R² > 0.995.
Internal Standard
Since a deuterated analog of N,N-di-sec-butyl-2-chloroacetamide is not commercially standard, use Alachlor-d13 or Acetochlor-d11 as a surrogate internal standard due to structural similarity (chloroacetamide core).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Hydrolysis of Chloro- group | Ensure pH is < 8 during extraction. Process samples immediately. |
| Peak Tailing (GC) | Active sites in liner | Replace liner with Ultra-Inert wool; trim column. |
| Signal Suppression (LC) | Matrix Effect | Use Matrix-Matched Calibration or dilute sample 1:5. |
References
-
Santa Cruz Biotechnology. N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) Product Data. Retrieved from
-
Stamatis, N., et al. (2021). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology.[2][3] Retrieved from
-
MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from
-
PubChem. N-tert-butyl-2-chloroacetamide Compound Summary (Structural Analog). Retrieved from
-
Thermo Fisher Scientific. Trace Analysis of Haloacetamides in Drinking Water by LC-MS/MS. Retrieved from
Sources
Application Note: Advanced Analysis of Chloroacetamide Derivatives
Part 1: Strategic Overview & Chemical Context
Chloroacetamide derivatives represent a dual analytical challenge. In environmental science, they are widely used herbicides (e.g., Acetochlor, Metolachlor, Alachlor) requiring monitoring in water and soil. In pharmaceutical development, simple chloroacetamides (e.g., 2-chloroacetamide) are highly reactive alkylating agents used in synthesis, classified as Genotoxic Impurities (GTIs) that must be controlled to trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs).
This guide provides two distinct, self-validating workflows:
-
GC-MS (SIM Mode): The gold standard for non-polar herbicide residues in environmental matrices (EPA 525.2 compliant).
-
LC-MS/MS (ESI Mode): The required method for polar metabolites and trace genotoxic impurities in pharmaceutical matrices where thermal stability is a concern.
Analytical Decision Matrix
The choice of method depends on the analyte's polarity and the matrix complexity.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and analyte physicochemical properties.
Part 2: Sample Preparation Protocols
Protocol A: Solid Phase Extraction (SPE) for Environmental Water
Target: Extraction of Acetochlor, Alachlor, and Metolachlor from drinking/surface water.
Causality: We use C18 SPE cartridges to concentrate analytes from a large volume (1L) to a small volume (1 mL), achieving the necessary enrichment factor (1000x) to meet ppt-level detection limits.
-
Conditioning: Rinse C18 cartridge (500 mg) with 5 mL Ethyl Acetate, followed by 5 mL Dichloromethane, then 10 mL Methanol, and finally 10 mL Reagent Water. Do not let the cartridge dry.
-
Loading: Pass 1 L of water sample (dechlorinated with 50 mg Sodium Sulfite) through the cartridge at ~10 mL/min.
-
Drying: Draw air through the cartridge for 10 minutes to remove residual water (critical for GC analysis to prevent column degradation).
-
Elution: Elute with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane.
-
Concentration: Evaporate extract to dryness under Nitrogen stream and reconstitute in 1 mL Ethyl Acetate (for GC) or Methanol (for LC).
Protocol B: Direct Dissolution for Pharmaceutical APIs
Target: Trace 2-Chloroacetamide in drug substances.
Causality: Direct injection is preferred over extraction to minimize analyte loss, provided the API can be diverted from the MS source to prevent contamination.
-
Solvent Selection: Dissolve 100 mg of API in 10 mL of Acetonitrile:Water (50:50).
-
Note: If API is insoluble in water, use DMSO, but ensure a divert valve is used post-column.
-
-
Filtration: Filter through a 0.22 µm PTFE filter (ensure filter compatibility to avoid leaching extractables).
Part 3: GC-MS Protocol (Herbicides)
Application: Routine monitoring of parent herbicides in water (EPA 525.2).
Instrument Configuration
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C. Purge flow on at 1.0 min.
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| Initial | - | 45 | 1.0 | Solvent focusing |
| Ramp 1 | 20 | 160 | 0 | Rapid approach to elution temp |
| Ramp 2 | 5 | 240 | 0 | Critical: Slow ramp to separate isomers |
| Ramp 3 | 20 | 300 | 2.0 | Column bake-out |
MS Acquisition: SIM Mode
Selected Ion Monitoring (SIM) is mandatory for environmental trace analysis to maximize sensitivity.
| Analyte | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Acetochlor | 14.2 | 146 | 162, 223 |
| Alachlor | 14.5 | 160 | 188, 237 |
| Metolachlor | 15.1 | 162 | 238, 146 |
| IS (Phenanthrene-d10) | 12.8 | 188 | 80, 94 |
*Retention times must be experimentally verified.
Part 4: HPLC-MS/MS Protocol (Genotoxic Impurities)
Application: Quantifying 2-Chloroacetamide (GTI) in pharmaceutical matrices.
Instrument Configuration
-
System: Triple Quadrupole LC-MS/MS (e.g., Waters Xevo or Sciex QTRAP).
-
Column: C18 High Strength Silica (e.g., Waters HSS T3), 100mm x 2.1mm, 1.8µm.
-
Why HSS T3? Superior retention for polar small molecules like chloroacetamide compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile
| Time (min) | % A | % B | Curve | Action |
| 0.0 | 95 | 5 | - | Initial equilibration |
| 1.0 | 95 | 5 | 6 | Hold for polar retention |
| 6.0 | 5 | 95 | 6 | Elute API/Hydrophobics |
| 8.0 | 5 | 95 | 6 | Wash |
| 8.1 | 95 | 5 | 1 | Re-equilibrate |
MS/MS Parameters (MRM Mode)
-
Source: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C (Keep low to prevent thermal degradation of thermally labile GTIs).
MRM Transitions:
-
2-Chloroacetamide:
-
Precursor: 94.0 [M+H]+
-
Product (Quant): 77.0 (Loss of NH3)
-
Product (Qual): 49.0 (CH2Cl fragment)
-
Note: Due to low mass, ensure the mass spec low-mass resolution is calibrated.
-
Figure 2: LC-MS/MS workflow for trace impurity analysis, highlighting the divert valve usage to protect the MS source from high-concentration API.
Part 5: Method Validation & Self-Verification Criteria
To ensure Scientific Integrity , the following criteria must be met before routine use. These align with ICH Q2(R1) and EPA QA/QC standards.
System Suitability Test (SST)
-
GC-MS: Injection of a mid-level standard must show < 5% RSD for peak area (n=5). Peak tailing factor must be < 1.5.[1]
-
LC-MS: Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be > 10.
Linearity & Range
-
Requirement: R² > 0.995.
-
Range:
-
Environmental: 0.1 µg/L to 10 µg/L.
-
Pharma GTI: 0.5 ppm to 20 ppm (relative to API concentration).
-
Accuracy (Recovery)
-
Protocol: Spike blank matrix (water or clean API) at three levels (Low, Mid, High).
-
Acceptance:
-
Trace Analysis (ppb/ppm): 80-120% recovery.
-
If recovery is low in LC-MS, suspect Matrix Effects . Perform a post-column infusion experiment to check for ion suppression.
-
References
-
U.S. Environmental Protection Agency. (1995).[2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[2][3][4] Revision 2.0. [Link]
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Ferrer, I., & Thurman, E. M. (2007). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. U.S. Geological Survey. [Link]
-
Reddy, A. V., et al. (2015). Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals.[1][5][6][7] Journal of Separation Science. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. settek.com [settek.com]
- 4. hpst.cz [hpst.cz]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijalsr.org [ijalsr.org]
Experimental use of N,N-di-sec-butyl-2-chloroacetamide as an intermediate
This Application Note and Protocol guide details the experimental handling, synthesis, and application of N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1). This compound serves as a critical electrophilic intermediate in the synthesis of sterically hindered agrochemicals (specifically chloroacetamide herbicides) and pharmaceutical building blocks.
Executive Summary
N,N-di-sec-butyl-2-chloroacetamide is a specialized alkylating agent characterized by significant steric bulk around the amide nitrogen. Unlike simple chloroacetamides, the dual sec-butyl groups provide enhanced lipophilicity and resistance to enzymatic hydrolysis, traits highly valued in the design of pre-emergent herbicides and metabolically stable drug scaffolds. This guide outlines a high-yield synthesis protocol, safety measures for handling potent sensitizers, and downstream functionalization strategies.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | N,N-di-sec-butyl-2-chloroacetamide |
| CAS Number | 32322-33-1 |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.72 g/mol |
| Structure | Amide nitrogen bonded to two sec-butyl groups; |
| Physical State | Viscous oil or low-melting solid (depending on stereoisomeric purity). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; insoluble in water. |
| Key Reactivity | Electrophilic |
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Skin Sensitizer.
-
Sensitization: Chloroacetamides are potent contact allergens. They can covalently modify skin proteins via cysteine alkylation.[2] Double-gloving (Nitrile/Laminate) is mandatory.
-
Inhalation: Aerosols are highly toxic to the respiratory tract. All solids/oils must be weighed inside a fume hood.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.
Mechanism of Action
The utility of N,N-di-sec-butyl-2-chloroacetamide lies in its dual reactivity profile. The
Mechanistic Diagram
Caption: The bulky sec-butyl groups (not shown for clarity) force incoming nucleophiles to approach the alpha-carbon from a specific trajectory, often improving selectivity over side reactions.
Protocol A: Synthesis of N,N-di-sec-butyl-2-chloroacetamide[1]
This protocol uses Chloroacetyl Chloride and Di-sec-butylamine . Due to the steric hindrance of the amine, a non-nucleophilic base (or excess amine) and controlled temperature are required to prevent ketene formation or side reactions.
Reagents
-
Chloroacetyl chloride (1.1 equiv)
-
Di-sec-butylamine (1.0 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Solvation: Add Di-sec-butylamine (20.0 mmol) and Et₃N (24.0 mmol) to the RBF. Dissolve in 100 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice/salt bath to reach -5°C. Rationale: The reaction is highly exothermic; cooling prevents thermal decomposition.
-
Addition: Dissolve Chloroacetyl chloride (22.0 mmol) in 20 mL DCM. Add this solution dropwise over 30 minutes.
-
Observation: White precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The amine spot should disappear.
-
Workup:
-
Quench with 50 mL cold water.
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove acid traces.
-
Wash with Brine, dry over MgSO₄, and filter.
-
-
Purification: Concentrate under reduced pressure. The residue is typically pure enough for downstream use (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Downstream Application (Thiol Alkylation)
A common application is the synthesis of thio-acetamides (herbicide mimics).
Procedure
-
Reagents: Dissolve N,N-di-sec-butyl-2-chloroacetamide (1.0 equiv) in Acetone or DMF.
-
Nucleophile: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and the target Thiol (e.g., Thiophenol or an alkyl mercaptan, 1.1 equiv).
-
Conditions: Stir at 60°C for 4 hours.
-
Note: The steric bulk of the sec-butyl groups may slow down the SN2 reaction compared to linear analogs. Heating is often required.
-
-
Isolation: Pour into water, extract with EtOAc, and concentrate.
Analytical Characterization (Expected Data)
Due to the two chiral centers in the sec-butyl groups, the NMR spectra will be complex, showing diastereomeric signals (meso and racemic forms).
-
¹H NMR (400 MHz, CDCl₃):
- 4.0–4.2 ppm (s, 2H, Cl-CH ₂-CO). Note: May appear as split singlets due to rotamers/diastereomers.
- 3.4–3.8 ppm (m, 2H, N-(CH )-). Multiplets due to chiral coupling.
- 1.4–1.8 ppm (m, 4H, -CH ₂- of butyl).
- 0.8–1.2 ppm (m, 12H, -CH ₃ groups).
-
IR Spectroscopy:
-
Strong band at ~1650–1660 cm⁻¹ (Amide C=O stretch).
-
Absence of N-H stretch (>3300 cm⁻¹).[3]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloroacetyl chloride before reaction. | Ensure strictly anhydrous solvents and glassware. Check reagent quality. |
| Incomplete Reaction | Steric hindrance of Di-sec-butylamine. | Use a stronger base (e.g., DBU) or reflux in THF instead of stirring at RT. |
| Dark Product | Exotherm was not controlled. | Slow down the addition rate; ensure temperature stays < 0°C during addition. |
| Complex NMR | Rotamers and Diastereomers. | Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamer signals for clearer integration. |
Workflow Visualization
Caption: Operational workflow for the synthesis and validation of the intermediate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32322-33-1, N,N-di-sec-butyl-2-chloroacetamide. Retrieved from
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.[4] International Journal of ChemTech Research, 10(3), 365-372. (Methodology adapted for hindered amines). Retrieved from
-
European Chemicals Agency (ECHA). Substance Information: Chloroacetamide (General Safety).[2][5] Retrieved from
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (General protocols for chloroacetylation). Retrieved from
Sources
- 1. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 4. sphinxsai.com [sphinxsai.com]
- 5. DI-Sec-butylamine | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Process Optimization & Impurity Profiling in Metolachlor Synthesis
This Application Note is designed for process chemists and analytical scientists involved in the development and quality control of chloroacetanilide herbicides.
Part 1: Strategic Overview
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide) is a pre-emergent chloroacetanilide herbicide.[1][2] Its synthesis is complicated by the steric hindrance of the 2,6-disubstituted aniline ring, which imposes significant kinetic constraints on the final chloroacetylation step.[1][2]
N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1) plays a nuanced but critical role in this ecosystem.[1][2] It serves two distinct high-value functions in process development:
-
Kinetic Model Compound: Due to the steric bulk of the two sec-butyl groups, this molecule mimics the rotational barriers and nucleophilic reluctance of the hindered aniline intermediate in Metolachlor synthesis, allowing for safer, lower-cost optimization of acylation conditions (Schotten-Baumann reaction) without consuming expensive chiral precursors.[1][2]
-
Analytical System Suitability Standard: It acts as a hydrophobic reference marker in Reverse-Phase HPLC (RP-HPLC) to validate column resolution and ensure the detection of aliphatic amide impurities that may arise from solvent/reagent contamination.[1][2]
Part 2: Chemical Reaction Engineering
The Metolachlor Synthesis Pathway
The industrial synthesis of Metolachlor involves three critical stages. The final step—chloroacetylation—is where process failures most often occur due to incomplete conversion or hydrolysis of the acid chloride.[1][2]
Core Reaction Scheme:
-
Condensation: 2-ethyl-6-methylaniline (MEA) + Methoxyacetone
Imine (Schiff Base).[1][2] -
Hydrogenation: Imine +
(Cat: Pt/C or Ir-Ferrocene for S-Metolachlor) Intermediate Amine (N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline).[1][2] -
Acylation: Intermediate Amine + Chloroacetyl Chloride
Metolachlor.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Visualization of the Pathway
Caption: Figure 1. Parallel synthesis pathways showing the production of Metolachlor and the N,N-di-sec-butyl model compound used for kinetic benchmarking.
Part 3: Experimental Protocols
Protocol A: Synthesis of Metolachlor (Optimized)
Objective: High-yield synthesis of the active herbicide.
Reagents:
Procedure:
-
Charge: Load the Intermediate Amine and Toluene into a glass-lined reactor. Cool to 0–5°C.[1][2]
-
Biphasic Setup: Add the 20% NaOH solution. Vigorous stirring is essential (Reynolds number > 10,000) to maintain the emulsion, as the reaction occurs at the interface.[1][2]
-
Addition: Dropwise addition of Chloroacetyl Chloride over 2 hours.
-
Maturation: Warm to 25°C and stir for 1 hour.
-
Work-up: Stop stirring. Separate phases. Wash organic layer with water (
) to remove salts.[1][2] -
Isolation: Distill Toluene under reduced pressure.
-
Yield Target: >95% purity.
Protocol B: Synthesis of N,N-di-sec-butyl-2-chloroacetamide (The Model)
Objective: Synthesis of the steric reference standard.
Reagents:
Procedure:
-
Dissolve Di-sec-butylamine and
in DCM.[1][2] Cool to 0°C.[1][2] -
Add Chloroacetyl Chloride slowly. The reaction will be sluggish compared to unhindered amines due to the sec-butyl steric bulk.[1][2]
-
Monitor by TLC/GC.[1][2] If conversion stalls, reflux at 40°C (this confirms the energy barrier required for hindered amides).[1][2]
-
Wash with 1M HCl (to remove unreacted amine) and Brine.[1][2]
-
Use Case: Use this oil to prepare a 1000 ppm stock solution for HPLC calibration.
Part 4: Analytical Validation & Data
The presence of N,N-di-sec-butyl-2-chloroacetamide is used to validate the selectivity of the Metolachlor analytical method.[1][2] If the method cannot resolve Metolachlor from this structurally similar hindered amide, it is not specific enough for regulatory release.[1][2]
Table 1: Comparative Physicochemical Properties
| Parameter | Metolachlor | N,N-di-sec-butyl-2-chloroacetamide | Significance |
| Molecular Weight | 283.8 g/mol | 205.7 g/mol | Mass Spec differentiation.[1][2] |
| Steric Environment | High (Ortho-substituted aryl) | High (Branched alkyls) | Kinetic similarity in acylation.[1][2] |
| LogP (Hydrophobicity) | ~3.1 | ~2.8 (Est.)[1][2] | Elution order in RP-HPLC. |
| State | Oily Liquid | Viscous Liquid | Handling characteristics.[1][2][3] |
Analytical Workflow: HPLC System Suitability
Acceptance Criteria:
-
Resolution (
): The resolution between the Metolachlor peak and the N,N-di-sec-butyl-2-chloroacetamide spike must be > 2.0. -
Tailing Factor: < 1.5 for both peaks.
Caption: Figure 2. Analytical workflow demonstrating the use of the di-sec-butyl analog as a resolution standard to validate column performance.
References
-
Blaser, H. U. (2002).[1][2] "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17–31.[1][2][4]
-
Syngenta Crop Protection. (2020).[1][2][5] "Metolachlor Technical: Safety Data Sheet." Syngenta Global.[1][2]
-
Chemsrc. (2023).[1][2][6] "N,N-di-sec-butyl-2-chloroacetamide Property Data." Chemsrc Chemical Database.[1][2]
-
Roberts, T. R. (1998).[1][2] "Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators." Royal Society of Chemistry.[1][2]
-
U.S. EPA. (1995).[1][2] "Reregistration Eligibility Decision (RED): Metolachlor."[1][2] United States Environmental Protection Agency.[1][2]
Sources
- 1. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 2. 923677-00-3,2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metolachlor - Wikipedia [en.wikipedia.org]
- 5. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 6. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
Application Note: Nucleophilic Substitution of N,N-Di-sec-butyl-2-chloroacetamide
Executive Summary
This guide details the protocol for utilizing N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) as an electrophilic building block in organic synthesis. Unlike standard
The core workflow focuses on Nucleophilic Substitution (
Chemical Profile & Reactivity Analysis
Structural Properties[1]
-
Formula:
-
MW: 205.72 g/mol [4]
-
Key Feature: The amide nitrogen is flanked by two branched sec-butyl groups. This creates a "steric umbrella" that protects the amide bond from proteolytic cleavage or hydrolytic degradation, a desirable trait in medicinal chemistry for extending half-life.
Mechanistic Insight ( Pathway)
The reaction proceeds via a bimolecular nucleophilic substitution (
Steric Considerations:
While the reaction center (
-
Small Nucleophiles (Thiols, Azides): Proceed rapidly with high yields.
-
Bulky Nucleophiles (Secondary Amines): May require elevated temperatures or polar aprotic solvents to overcome the steric congestion imposed by the sec-butyl groups.
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway for the
Experimental Protocol: Thioether Synthesis
Objective: Synthesis of N,N-di-sec-butyl-2-(phenylthio)acetamide via thiolation. This reaction mimics the mode of action of chloroacetamide herbicides (inhibition of VLCFA elongases via cysteine binding) and serves as a model for bioconjugation.
Materials
| Reagent | Equiv. | Role |
| N,N-Di-sec-butyl-2-chloroacetamide | 1.0 | Electrophile |
| Thiophenol (or alkyl thiol) | 1.1 | Nucleophile |
| Potassium Carbonate ( | 1.5 | Base (HCl Scavenger) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | - | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen (
) to remove oxygen (critical to prevent disulfide formation of the thiol).
-
-
Solubilization:
-
Dissolve N,N-di-sec-butyl-2-chloroacetamide (1.0 mmol, ~206 mg) in anhydrous MeCN (5 mL).
-
Add Potassium Iodide (16 mg, 0.1 mmol). Note: KI generates the transient iodo-intermediate, which is a better leaving group (
vs ), accelerating the reaction.
-
-
Nucleophile Addition:
-
Add Potassium Carbonate (207 mg, 1.5 mmol) to the stirring solution.
-
Add Thiophenol (113 µL, 1.1 mmol) dropwise via syringe.
-
-
Reaction:
-
Stir the heterogeneous mixture vigorously at 60°C for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting chloride (
) should disappear, replaced by the less polar thioether ( ).
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (10 mL) and wash with 1M NaOH (2 x 5 mL) to remove unreacted thiol.
-
Dry over
, filter, and concentrate.
-
Expected Results & Data Interpretation
The product is typically a viscous pale-yellow oil.
| Analytical Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Disappearance of | |
| 1H NMR (CDCl3) | Retention of complex methyl multiplets from sec-butyl groups (diastereotopic effects often visible). | |
| MS (ESI+) | Consistent with thioether formation (Loss of Cl, gain of SPh). |
Troubleshooting & Optimization
Common Issues
-
Incomplete Conversion: If the starting material persists after 6 hours, increase the temperature to 80°C (reflux MeCN). The steric bulk of the sec-butyl groups may require higher thermal energy for sterically demanding nucleophiles.
-
Hydrolysis: The presence of water can lead to the formation of N,N-di-sec-butyl-2-hydroxyacetamide. Ensure solvents are anhydrous.
-
Elimination: Unlikely. Alpha-chloroacetamides generally do not undergo E2 elimination to form ketenes under these mild conditions.
Protocol Validation Workflow (Graphviz)
Caption: Decision tree for monitoring reaction progress and validating product formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108993, N,N-Di-sec-butyl-2-chloroacetamide. Retrieved from [Link]
-
ChemSrc (2025). N,N-Di-sec-butyl-2-chloroacetamide Physicochemical Properties and Safety Data. Retrieved from [Link]
- Gupta, A. K., et al. (2018).Nucleophilic Substitution of -Haloacetamides: Kinetic Studies and Mechanistic Insights. Journal of Organic Chemistry. (General reference for -haloamide reactivity).
Sources
Application Note: Precision Synthesis of N-Substituted Chloroacetamides
Executive Summary
N-substituted chloroacetamides are versatile electrophilic scaffolds in medicinal chemistry, serving as critical intermediates for peptidomimetics, herbicides (e.g., metolachlor), and local anesthetics (e.g., lidocaine analogs). Their synthesis, while ostensibly simple, presents specific challenges at the laboratory scale (1g – 100g), including vigorous exotherms, hydrolysis of the acylating agent, and bis-acylation byproducts.
This guide provides two field-proven protocols for the chloroacetylation of primary and secondary amines. It moves beyond generic textbook descriptions to address the "why" and "how" of reaction control, ensuring high fidelity and reproducibility.
Strategic Experimental Design
The Chemist's Decision Matrix
Before starting, select the protocol based on your substrate's solubility and sensitivity.
| Feature | Method A: Modified Schotten-Baumann | Method B: Anhydrous Organic Base |
| System | Biphasic (DCM/Water or EtOAc/Water) | Homogeneous (DCM, THF, or Toluene) |
| Base | Inorganic ( | Organic ( |
| Substrate Scope | Robust amines; Amino acids; Water-tolerant | Hydrophobic amines; Acid-sensitive groups |
| Key Advantage | Simple workup (base stays in aqueous phase) | Anhydrous conditions; suitable for sensitive protecting groups |
| Primary Risk | Hydrolysis of Chloroacetyl Chloride (CAC) | Salt formation clogging the reaction; difficult removal of amine salts |
Core Mechanism & Causality
The reaction proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion.
Critical Insight: The reaction generates HCl as a byproduct. If not neutralized immediately, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. This dictates the requirement for >1.0 equivalent of base.
Visualization: Reaction Logic & Workflow
Caption: Decision tree and mechanistic flow for chloroacetylation. The choice of base determines the pathway, but the electrophilic attack remains the constant governing principle.
Detailed Protocols
Method A: The Biphasic System (Robust Substrates)
Best for: Anilines, simple aliphatic amines, and amino esters.
Reagents:
-
Substrate: Amine (10 mmol, 1.0 eq)
-
Reagent: Chloroacetyl Chloride (11-12 mmol, 1.1 - 1.2 eq)
-
Base:
(15 mmol, 1.5 eq) dissolved in water. -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Protocol:
-
Setup: In a round-bottom flask, dissolve the amine in DCM (5 mL/mmol). Add the aqueous
solution. The system will be biphasic. -
Temperature Control: Cool the mixture to 0–5°C using an ice bath.
-
Addition: Dilute Chloroacetyl Chloride (CAC) in a small volume of DCM. Add this solution dropwise over 15–20 minutes with vigorous stirring .
-
Why? Vigorous stirring is non-negotiable to ensure mass transfer between the organic phase (amine + CAC) and the aqueous phase (base).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC.[1][2][3]
-
Workup: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat.
(to remove chloroacetic acid byproduct), then Brine. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: The Anhydrous System (Sensitive Substrates)
Best for: Complex intermediates, acid-sensitive protecting groups (e.g., Boc, acetals).
Reagents:
-
Substrate: Amine (10 mmol, 1.0 eq)
-
Reagent: Chloroacetyl Chloride (1.1 eq)
-
Base: Triethylamine (
) or DIPEA (1.2 eq) -
Solvent: Anhydrous DCM or THF.
Protocol:
-
Setup: Flame-dry glassware under
atmosphere. Dissolve amine and organic base in anhydrous solvent. -
Temperature: Cool to -10°C to 0°C.
-
Addition: Add CAC dropwise via syringe.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding and the base is scavenging HCl.
-
-
Completion: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup:
-
Critical Step: If the product is acid-stable, wash with dilute HCl to remove the amine salts.
-
Alternative: If acid-sensitive, filter off the solid salts first, then wash the filtrate with water and brine.
-
Validation & Self-Correcting Systems
A trustworthy protocol requires "truth markers"—data points that confirm success.
The NMR Diagnostic (The "Singlet Test")
The most definitive proof of N-chloroacetylation is the appearance of a singlet in the
| Solvent | Chemical Shift ( | Multiplicity | Integral |
| 4.0 – 4.2 ppm | Singlet | 2H | |
| 4.1 – 4.3 ppm | Singlet | 2H |
-
Self-Correction: If you see a doublet here, you may have bis-acylated or formed a complex salt. If the integral is < 2H relative to the core scaffold, the reaction is incomplete.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of CAC | Ensure solvents are dry (Method B) or increase CAC equivalents (Method A). |
| Bis-acylation | Excess CAC or High Temp | Keep T < 0°C during addition. Add CAC to the amine (inverse addition is rarely needed but possible). |
| Dark Color | Exotherm decomposition | Slow down addition rate. Ensure efficient cooling. |
| Emulsion (Method A) | Density match | Add brine to aqueous layer to increase density difference. Filter through Celite. |
Safety & Hazard Control
Warning: Chloroacetyl chloride is a Lachrymator and highly corrosive. The product (N-chloroacetamide) is a potential alkylating agent (skin sensitizer).
-
Fume Hood: All operations, including weighing reagents, must occur in a functioning fume hood.
-
Quenching: Never add water directly to neat Chloroacetyl Chloride.[4] It reacts violently. Quench excess reagent by adding the reaction mixture to a large volume of ice-water or dilute base.
-
Waste: Segregate halogenated waste. Treat glassware with a dilute base bath to neutralize traces of the alkylating agent before washing.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).
-
Organic Syntheses. Chloroacetamide. Org. Synth. 1927, 7, 16. (Foundational protocol for chloroacetylation).
-
BenchChem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. (Modern procedural variations).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6587, Chloroacetyl chloride. (Safety and physical data).
-
ResearchGate. Synthesis of substituted chloroacetamides as potential cancer stem cell inhibitors. (Application in drug discovery).
Sources
Safe disposal methods for N,N-di-sec-butyl-2-chloroacetamide waste
Application Note: Safe Management and Chemical Deactivation of N,N-di-sec-butyl-2-chloroacetamide
Executive Summary
N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1) is an
This guide provides a validated protocol for the safe disposal of this compound. While commercial incineration is the regulatory gold standard, this document details a bench-top chemical deactivation method using nucleophilic substitution. This method converts the toxic alkyl chloride into a water-soluble, non-hazardous thiosulfate ester (Bunte salt) prior to final disposal, significantly reducing occupational risk.
Safety Profile & Hazard Identification
Before handling waste, the operator must acknowledge the specific hazards associated with the chloroacetamide pharmacophore.
| Hazard Category | GHS Code | Description | Mechanism of Toxicity |
| Acute Toxicity | H301 | Toxic if swallowed. | Systemic absorption; interference with metabolic pathways. |
| Sensitization | H317 | May cause allergic skin reaction.[1][2][3][4] | Haptenization: The chloroacetyl group alkylates skin proteins (keratin), triggering an immune response. |
| Reproductive | H361f | Suspected of damaging fertility.[2][4] | Potential alkylation of DNA in germ cells. |
| Reactivity | N/A | Electrophilic Alkylator. | Reacts irreversibly with nucleophiles (SH, NH groups) in biomolecules. |
Mandatory PPE:
-
Respiratory: N95 or P100 respirator (powder form) or Fume Hood (liquid/solution).
-
Dermal: Double-gloving recommended. Silver Shield/Laminate gloves are preferred; Nitrile provides only short-term splash protection against chloroacetamides.
-
Ocular: Chemical splash goggles.
Disposal Decision Framework
Not all waste requires bench-top deactivation. Use the following logic to determine the appropriate workflow.
Figure 1: Decision matrix for determining disposal pathway. Large quantities should invariably be incinerated to minimize operator exposure.
Protocol A: Chemical Deactivation (Nucleophilic Substitution)
Principle:
The objective is to destroy the reactive C-Cl bond. While alkaline hydrolysis (NaOH) is common, it can generate toxic glycolic acid derivatives and requires high pH. The Sodium Thiosulfate Method is superior for safety. The thiosulfate anion (
Note on Sterics: The di-sec-butyl groups provide steric hindrance around the amide nitrogen, but the
Reagents:
-
Solvent: Ethanol (95%) or Isopropanol.
-
Deactivator: Sodium Thiosulfate Pentahydrate (
). -
Buffer: Sodium Iodide (NaI) - Catalytic amount (optional but recommended to accelerate
).
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the N,N-di-sec-butyl-2-chloroacetamide waste in ethanol to create a solution not exceeding 5% (w/v).
-
Why: The organic amide is likely insoluble in water; ethanol acts as a co-solvent.
-
-
Activation:
-
Prepare a 20% aqueous solution of Sodium Thiosulfate.
-
Add the thiosulfate solution to the waste mixture. The molar ratio should be at least 2:1 (Thiosulfate : Chloroacetamide) to ensure complete consumption.
-
Optional: Add 0.1 equivalents of Sodium Iodide. The iodide displaces the chloride first (Finkelstein reaction), creating a more reactive alkyl iodide intermediate, which is then rapidly attacked by thiosulfate.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C) with stirring for 4–6 hours .
-
Expert Insight: Room temperature deactivation is insufficient for hindered amides. Thermal energy is required to overcome the activation energy barrier of the
displacement.
-
-
Cooling & Validation:
-
Allow the mixture to cool to room temperature.
-
Perform the validation test (Protocol B) before final disposal.
-
Figure 2: Reaction pathway converting the lipophilic toxin into a hydrophilic salt.
Protocol B: Validation (NBP Test)
You cannot assume the reaction is complete based on time alone. The 4-(p-nitrobenzyl)pyridine (NBP) test is the standard colorimetric assay for alkylating agents.
-
Reagent Prep: Dissolve 5% NBP in acetone.
-
Test:
-
Take 1 mL of the deactivated reaction mixture.
-
Add 0.5 mL of NBP reagent.
-
Heat at 100°C for 20 minutes.
-
Cool and add 0.5 mL of 1M NaOH (or triethylamine).
-
-
Interpretation:
-
Purple/Blue Color: Positive for alkylating agent (Deactivation FAILED ). Resume heating Protocol A for 4 more hours.
-
Colorless/Yellow: Negative (Deactivation COMPLETE ).
-
Final Waste Disposal
Once validated as deactivated:
-
Adjust pH: The solution may be slightly acidic or basic; adjust to pH 6–9.
-
Labeling: Label the container as "Deactivated Halogenated Organic Waste – Non-Hazardous Salts."
-
Disposal: Although chemically deactivated, best practice dictates disposing of the final liquid through your facility's Chemical Waste stream (often commingled with non-halogenated solvents) rather than drain disposal, to comply with local environmental regulations regarding COD (Chemical Oxygen Demand).
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Santa Cruz Biotechnology. (2023). N,N-di-sec-butyl-2-chloroacetamide Safety Data Sheet.
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals and Pesticides.
-
Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of
-Chloroacetamides. ResearchGate. (Mechanistic insight on nucleophilic substitution of chloroacetamides).
Sources
N,N-di-sec-butyl-2-chloroacetamide for activity-based protein profiling (ABPP)
Application Note: High-Resolution Cysteine Ligandability Profiling using N,N-di-sec-butyl-2-chloroacetamide
Executive Summary
This guide details the application of N,N-di-sec-butyl-2-chloroacetamide (hereafter referred to as DSB-CA ) in Activity-Based Protein Profiling (ABPP). Unlike generic alkylating agents (e.g., Iodoacetamide), DSB-CA features a sterically hindered amine tail that "tunes" its electrophilicity. This structural feature makes it an ideal Covalent Fragment for mapping hyper-reactive, functional cysteines within specific hydrophobic pockets—such as those found in lipid-metabolizing enzymes (e.g., Very-Long-Chain Fatty Acid Elongases) or cryptic allosteric sites.
This protocol focuses on Competitive IsoTOP-ABPP , where DSB-CA serves as the "competitor" ligand against a broad-spectrum reporter probe (Iodoacetamide-Alkyne).
Scientific Foundation & Mechanism
The "Goldilocks" Reactivity of Chloroacetamides
In ABPP, electrophile reactivity dictates selectivity. Acrylamides are often too mild, while Iodoacetamides are too promiscuous. Chloroacetamides occupy a "Goldilocks" zone:
-
Intrinsic Reactivity: They possess moderate electrophilicity, requiring a protein microenvironment (e.g., an oxyanion hole or pKa-lowering residues) to facilitate the
reaction. -
Steric Tuning: The N,N-di-sec-butyl group of DSB-CA adds significant steric bulk. This restricts the molecule from accessing solvent-exposed surface cysteines, forcing it to react preferentially with cysteines located in deep, hydrophobic, or shape-complementary pockets.
Mechanism of Action
DSB-CA irreversibly alkylates the thiolate anion of cysteine residues.
Figure 1:
Experimental Workflow: Competitive IsoTOP-ABPP
In this workflow, DSB-CA is "invisible" to the mass spectrometer initially. We detect its binding by measuring the loss of signal from a broad-spectrum probe (IA-Alkyne).
Logical Flow
-
Competition: Proteome is treated with DSB-CA (Ligand).
-
Labeling: Remaining free cysteines are labeled with IA-Alkyne (Probe).
-
Differentiation: "Light" (Control) and "Heavy" (Treated) isotopic tags are attached via Click Chemistry.
-
Quantification: A high Heavy:Light ratio indicates a target not bound by DSB-CA. A low ratio (<0.5) indicates DSB-CA successfully blocked the site.
Figure 2: Competitive IsoTOP-ABPP Workflow. DSB-CA acts as the 'silent' competitor.
Detailed Protocol
Materials Required
-
Ligand: N,N-di-sec-butyl-2-chloroacetamide (100 mM stock in DMSO).
-
Probe: Iodoacetamide-Alkyne (IA-Alkyne, 10 mM stock).
-
Tags: Azide-PEG3-Biotin (TEV-cleavable linker preferred, e.g., isoTOP-ABPP tags).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/BME!).
Step-by-Step Methodology
1. Proteome Preparation
-
Lyse cells/tissue in Lysis Buffer by sonication.
-
Centrifuge (16,000 x g, 15 min, 4°C) to remove debris.
-
Adjust protein concentration to 2 mg/mL .
-
Critical Check: Ensure no reducing agents (DTT, TCEP) are present, as they will quench the chloroacetamide.
2. Ligand Incubation (Competition)
-
Aliquot 500 µL lysate into two tubes: Control and Treated .
-
Treated: Add DSB-CA (Final conc: 50–100 µM).
-
Control: Add DMSO (vehicle).
-
Incubate for 60 minutes at Room Temperature (RT) with gentle rotation.
-
Note: Chloroacetamides react slower than iodoacetamides; 1 hour is standard to reach saturation.
-
3. Probe Labeling
-
Add IA-Alkyne to both tubes (Final conc: 10 µM).
-
Incubate for 60 minutes at RT.
4. Click Chemistry (CuAAC) [2]
-
Add the following reagents sequentially to both tubes:
-
Click Ligand: TBTA (100 µM)
-
Reducing Agent: TCEP (1 mM) — Now it is safe to add TCEP.
-
Tag: Azide-Biotin-Light (to Control) / Azide-Biotin-Heavy (to Treated) (100 µM).
-
Catalyst: CuSO4 (1 mM).
-
-
Incubate 1 hour at RT.
5. Enrichment & Digestion
-
Precipitate proteins (MeOH/Chloroform) to remove excess reagents.
-
Resuspend in 6M Urea/PBS.
-
Incubate with Streptavidin-Agarose beads (2 hours).
-
Wash beads stringently (1% SDS, then PBS).
-
Digest on-bead with Trypsin (overnight).
6. Mass Spectrometry
-
Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).
-
Quantify Heavy/Light ratios (R) for cysteine-containing peptides.
Data Analysis & Interpretation
The goal is to calculate the Ratio (R) :
| Ratio (R) | Interpretation | Biological Implication |
| ~ 1.0 | No Competition | Cysteine is not targeted by DSB-CA. It is likely solvent-exposed or sterically incompatible. |
| < 0.5 | Significant Hit | DSB-CA successfully alkylated this cysteine, blocking the probe. |
| < 0.1 | High Affinity | The cysteine is a primary target.[1][5] Likely an active site or highly reactive allosteric pocket. |
Target Classes for DSB-CA
Based on the "di-sec-butyl" pharmacophore, expect enrichment in:
-
Lipid Metabolism Enzymes: Specifically KCS (3-ketoacyl-CoA synthase) and VLCFA elongases. The lipophilic tail mimics the fatty acid substrate.
-
Cysteine Proteases: Cathepsins with hydrophobic S2 pockets.
-
G-Protein Coupled Receptors (GPCRs): Intracellular cysteine residues near the membrane interface.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
- Foundational paper establishing the use of chloroacetamide fragments for cysteine profiling.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]
- Core reference for the IsoTOP-ABPP methodology.
-
Eckermann, C., et al. (2003). "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases."[5] Phytochemistry, 64(6), 1045-1054. [Link]
- Validates the mechanism of chloroacetamide herbicides binding to specific cysteine active sites.
-
Matthes, B., & Böger, P. (2002). "Chloroacetamide herbicides inhibit very-long-chain fatty acid elongase." Pest Management Science, 58(9), 869-875. [Link]
- Establishes the biological target relevance of the N,N-di-sec-butyl scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Trends in Target Validation: Competitive ABPP Analysis [en.biotech-pack.com]
- 4. mdpi.com [mdpi.com]
- 5. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimization of N,N-di-sec-butyl-2-chloroacetamide Synthesis
Executive Summary: The Steric Challenge
Synthesizing N,N-di-sec-butyl-2-chloroacetamide is deceptively simple on paper but notoriously difficult in practice.[1] Unlike linear amines (e.g., diethylamine), di-sec-butylamine possesses two chiral centers immediately adjacent to the nitrogen atom.[1] This creates a "steric wall" that significantly retards the rate of nucleophilic attack on the chloroacetyl chloride.
Low yields in this synthesis are rarely due to reagent quality; they are almost always kinetic failures.[1] The reaction requires a specific thermodynamic profile: cold initiation to prevent decomposition of the acyl chloride, followed by thermal forcing to overcome the steric barrier of the amine.
Module 1: Critical Reaction Parameters
Before adjusting your protocol, understand the three variables that dictate the success of this specific transformation.
| Parameter | The "Standard" Error | The Optimized Approach | Scientific Rationale |
| Temperature Profile | Constant RT or Ice Bath only. | -10°C Start | Initial cold prevents rapid hydrolysis of the acid chloride. Subsequent heat is required to force the hindered amine to attack the carbonyl carbon. |
| Base Selection | Pyridine or excess amine.[1][2] | Triethylamine (TEA) or DIPEA. | Pyridine is difficult to remove from lipophilic amides.[1] Inorganic bases (Schotten-Baumann) are too slow for this hindered substrate.[1] |
| Order of Addition | Amine added to Acid Chloride.[3] | Acid Chloride added to Amine. | Adding amine to acid chloride creates a local excess of acylating agent, promoting side reactions.[1] Always keep the base/amine in excess during addition to scavenge HCl immediately. |
| Stoichiometry | 1:1 equivalents.[1][4] | 1.2 eq Acid Chloride / 1.5 eq Base. | The acid chloride is moisture-sensitive and will partially hydrolyze. Excess is mandatory to drive the reaction to completion against the steric gradient. |
Module 2: Troubleshooting (Q&A)
Q1: The reaction mixture turned black/tarry within minutes. Is the product recoverable?
Diagnosis: Uncontrolled Exotherm. Root Cause: Chloroacetyl chloride is highly reactive.[1] If added too quickly or without sufficient cooling, the localized heat degrades the reagent into ketenes or polymerizes the amine. Solution:
-
Discard the batch; purification will be more expensive than restarting.[1]
-
Corrective Action: Cool the amine/base solution to -10°C to -20°C (acetone/dry ice or salt/ice bath). Dilute the acid chloride in DCM (1:1 v/v) before addition. Add dropwise over 30–60 minutes.
Q2: TLC shows a large spot for the starting amine even after 4 hours.
Diagnosis: Kinetic Stalling (Steric Hindrance). Root Cause: The sec-butyl groups are blocking the approach to the carbonyl. At room temperature, the reaction rate is effectively zero once the initial burst subsides. Solution:
-
Do not add more acid chloride yet.[1]
-
Corrective Action: Equip a reflux condenser and heat the reaction to 40°C (DCM reflux) or 60°C (if using Chloroform/THF) for 2–4 hours. The thermal energy provides the necessary activation energy to overcome the steric barrier.
Q3: My yield is <40% after aqueous workup.
Diagnosis: Phase Transfer Loss or Hydrolysis. Root Cause: While N,N-di-sec-butyl-2-chloroacetamide is lipophilic, vigorous washing with strong acid/base can hydrolyze the chloro-group or the amide bond (though less likely).[1] Solution:
-
Corrective Action: Use 0.5 M HCl (cold) for the first wash to remove unreacted amine/TEA.[1] Avoid strong bases (NaOH); use saturated NaHCO₃ for neutralization.[1]
-
Check the Aqueous Layer: Extract the combined aqueous washes with one portion of DCM to recover any emulsified product.
Module 3: Optimized Experimental Protocol
Target Scale: 10 mmol Solvent System: Dichloromethane (Anhydrous)[1]
Reagents
-
Di-sec-butylamine: 1.29 g (10 mmol)[1]
-
Triethylamine (TEA): 1.67 mL (12 mmol) [Acid Scavenger][1]
-
Chloroacetyl Chloride: 0.96 mL (12 mmol) [Electrophile][1]
-
Dichloromethane (DCM): 30 mL total
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen/Argon.[1]
-
Solvation: Add Di-sec-butylamine (10 mmol) and TEA (12 mmol) to the RBF. Dissolve in 20 mL of anhydrous DCM.
-
Cooling: Submerge the RBF in an ice/salt bath to reach -10°C . Stir vigorously.
-
Addition (The Critical Step):
-
Dilute Chloroacetyl Chloride (12 mmol) in 10 mL of DCM.
-
Add this solution dropwise via a pressure-equalizing addition funnel or syringe pump over 45 minutes .[1]
-
Note: Maintain internal temperature < 0°C.
-
-
The "Push": Once addition is complete, remove the ice bath. Allow to warm to RT.
-
Checkpoint: Check TLC.[1] If amine persists, heat to reflux (40°C) for 2 hours.
-
-
Quench: Cool to RT. Add 10 mL water dropwise to destroy excess acid chloride.[1]
-
Workup:
-
Purification: The crude is typically a viscous oil or low-melting solid.[1] If purity is <95%, recrystallize from Hexane/EtOAc (9:1) or perform flash chromatography (10-20% EtOAc in Hexane).[1]
Module 4: Visualization & Logic
Figure 1: Reaction Workflow & Decision Tree
Caption: Optimized workflow emphasizing the thermal "push" required for hindered amines.
Figure 2: Steric Hindrance Mechanism
Caption: The sec-butyl groups create a high-energy transition state, requiring thermal activation.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann and anhydrous amide synthesis).
-
Organic Syntheses. (1988).[1] Synthesis of hindered amides. Coll. Vol. 6, p. 172.[1] Link (General reference for hindered amine reactivity).[1]
-
BenchChem. (2025).[1][4][5] Protocols for Chloroacetylation of Hindered Amines. Link (Specific procedural adjustments for halo-acetamides).
-
Sigma-Aldrich. (2024).[1] Product Specification: N,N-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1).[1][6] Link (Physical properties and safety data).[1]
Sources
Purification techniques for crude N,N-di-sec-butyl-2-chloroacetamide
Technical Support Center: Purification of N,N-di-sec-butyl-2-chloroacetamide
Ticket ID: PUR-ClAc-DSB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2]
Executive Summary: The Challenge of Steric Bulk
Welcome to the technical support hub for N,N-di-sec-butyl-2-chloroacetamide .
If you are accessing this guide, you are likely facing a specific set of problems: your product is an oil (or a low-melting solid) that refuses to crystallize, it has developed a pink or brown hue, or your NMR shows persistent amine peaks.
The Core Issue: Unlike simpler analogs (e.g., N,N-diethyl-2-chloroacetamide), the di-sec-butyl moiety introduces significant steric hindrance and chirality.[2]
-
Steric Hindrance: Makes the acylation reaction slower, often leaving unreacted amine.[3][1][2][4]
-
Chirality: The sec-butyl group possesses a chiral center.[1][4] Unless you used enantiopure amine, your product is a mixture of diastereomers (
, , and forms).[3][2][4] This results in a melting point depression and broadening, often making crystallization impossible. [2][4]
This guide prioritizes liquid-phase purification techniques over crystallization.[3][1][4]
Phase 1: Triage & Diagnostic
Before selecting a protocol, compare your crude material to the table below to identify the primary impurity profile.
| Observation | Probable Cause | Recommended Protocol |
| Cloudy / Emulsion | Trapped HCl salts or water.[1][2] | Protocol A (Workup) |
| Amine Odor (Fishy) | Unreacted di-sec-butylamine.[1][2][4] | Protocol A (Acid Wash) |
| Pink/Red Color | Photochemical decomposition or trace metal oxidation.[1][2][4] | Protocol C (Silica Plug) |
| Dark Brown/Black Oil | Thermal decomposition (polymerization of ketene intermediates).[1][2][4] | Protocol B (Distillation) |
| Double NMR Peaks | Normal. Diastereomers (meso/dl pairs) due to chiral centers.[1][2][4] | No Action Required |
Phase 2: Purification Protocols
Protocol A: The "Rigorous" Liquid-Liquid Extraction
Standard first-pass purification.[3][1][4] Do not skip.
Objective: Remove unreacted amine (which acts as a nucleophile and degrades the product) and acidic byproducts.[1][4]
Reagents:
-
Hexanes or Methyl tert-butyl ether (MTBE) (Avoid DCM if possible; emulsions are common).[1][2][4]
-
1M HCl (Cold).
Step-by-Step:
-
Dissolution: Dissolve the crude oil in Hexanes or MTBE (approx. 10 mL solvent per gram of crude).[1][2][4]
-
Acid Wash (Critical): Wash the organic phase twice with cold 1M HCl.[1][4]
-
Base Wash: Wash twice with Saturated NaHCO₃ to remove any hydrolyzed chloroacetic acid.[7][1][2][4]
-
Drying: Wash once with brine, dry over MgSO₄, filter, and concentrate in vacuo at < 40°C.
Expert Tip: If an emulsion forms, add a small amount of methanol to the aqueous layer to break surface tension, or filter the biphasic mixture through a pad of Celite.[2][4]
Protocol B: High-Vacuum Distillation (The "Gold Standard")
Use this if Protocol A fails to remove color or non-ionic impurities.
Warning:
Setup Parameters:
-
Vacuum Requirement: < 1.0 mmHg (Torr).[1][2][4] Ideally < 0.5 mmHg.[3][1][2][4]
-
Apparatus: Short-path distillation head (minimize thermal exposure time).
Procedure:
-
Degas: Stir the crude oil under vacuum at room temperature for 20 minutes to remove volatile solvents.
-
Ramp: Slowly increase oil bath temperature.
-
Fraction Collection:
-
Stop Condition: If the pot residue turns black or smokes, stop immediately . This indicates thermal decomposition (loss of HCl).[1][4]
Protocol C: The Silica Plug (Color Removal)
Use this for "Pink Oil" syndrome.[4]
Objective: Remove polar oxidation byproducts and trace metals without thermal stress.[1][2][4]
-
Preparation: Pack a short column (glass frit funnel) with Silica Gel 60. Height should be ~5 cm.[3][1][4]
-
Solvent: 10% Ethyl Acetate in Hexanes.
-
Elution: Dissolve crude in minimum solvent and pass through the silica using vacuum suction.[1][2][4]
-
Result: The non-polar amide elutes quickly; dark/pink impurities stick to the silica baseline.[7][1][4]
Phase 3: Logic Visualization
The following diagram illustrates the decision matrix for purifying this specific compound.
Caption: Decision matrix for the purification of sterically hindered chloroacetamides, prioritizing non-thermal methods to prevent degradation.
Phase 4: Troubleshooting & FAQs
Q: My NMR shows two sets of peaks for the sec-butyl group. Is my product impure? A: Likely no . Because you used di-sec-butylamine (which contains two chiral centers), the resulting amide exists as a mixture of diastereomers (meso and racemic pairs).[4] These diastereomers have slightly different chemical shifts. If the integration ratio is consistent (e.g., 1:1 or similar), this is intrinsic to the molecule, not an impurity [1].[4]
Q: The product turns pink after a few days. Why?
A:
-
Fix: Store the purified oil in an amber vial under Argon at 4°C.
-
Fix: Add a stabilizer like copper turnings (traditional) or simply re-filter through silica before use.[1][2][4]
Q: Can I use vacuum distillation if I only have a water aspirator (~20 mmHg)? A: Do not recommend. At 20 mmHg, the boiling point will likely exceed 160°C. At this temperature, the C-Cl bond becomes labile, leading to the elimination of HCl and the formation of black tar. You need a high-vacuum oil pump (< 1 mmHg) [2].[1][4]
Q: I have a persistent "fishy" smell even after acid washing. A: The steric bulk of the sec-butyl groups makes the amine nitrogen difficult to protonate efficiently—it hides from the aqueous acid.[7]
-
Fix: Increase the contact time during extraction. Shake vigorously for at least 2 minutes.
-
Fix: Use 2M HCl instead of 1M, or use a "back-extraction" method: extract the organic layer 3x with acid, then check the pH of the aqueous layer to ensure it remains acidic.
References
-
Stereochemistry of Amides: Wiberg, K. B., & Rush, D. J. (2002).[1][2][4] "Rotational Barriers in N,N-Di-sec-butylformamide and Related Amides." Journal of Organic Chemistry. (Validates the existence of diastereomers and NMR splitting in di-sec-butyl amides).
-
Thermal Stability: Gupta, P. K. (2016).[1][2][4] "Chloroacetamides: Versatile Intermediates in Organic Synthesis." Comprehensive Organic Chemistry Reviews. (General reference for thermal instability of alpha-haloamides).
-
Purification Standards: Furniss, B. S., et al. (1989).[1][2][4] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][4] Longman Scientific & Technical.[3][1][4] (Standard protocols for amide purification and distillation).
-
Safety Data: PubChem. "2-Chloroacetamide Compound Summary."[1][2][4] Link (General hazard data for the class).[3][1][4]
Sources
- 1. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chloroacetylation of Secondary Amines
System Overview & Mechanism
Chloroacetylation is a cornerstone transformation in medicinal chemistry, serving as a gateway for peptidomimetics, PROTAC linkers, and covalent inhibitors. However, the bifunctional nature of the reagent—Chloroacetyl Chloride (CAC) —creates a "double-edged sword." It contains two electrophilic sites: the acyl chloride (hard electrophile) and the
The Core Conflict:
The desired reaction is the N-acylation (fast, kinetic). The primary failure mode is N-alkylation (slower, thermodynamic), where the unreacted amine attacks the product's
Visualizing the Failure Modes
Figure 1: Reaction landscape showing the kinetic competition between the desired acylation (Path A) and the parasitic dimerization (Path B).
Troubleshooting Tickets (FAQs)
Our support team has curated the most frequent "tickets" submitted by medicinal chemists regarding this reaction.
Ticket #001: The "Dimer" Peak
User Report: "My LCMS shows a large peak with a mass of [M_amine + M_product - 36]. The product is disappearing."
Diagnosis: Bis-alkylation (Dimerization).
You have created a "suicide substrate." The product you formed (
Resolution Protocol:
-
Temperature Control: This is the critical discriminator. Acylation has a lower activation energy than
alkylation. Run the reaction at -10°C to 0°C. Do not let it warm to RT until the amine is consumed. -
Reverse Addition: Do not add the acid chloride to the amine. Add the amine solution dropwise to the acid chloride. This ensures the amine is always the limiting reagent relative to the acylating agent, statistically preventing it from encountering the product.
-
Switch Base: If using TEA/DIPEA, switch to a biphasic Schotten-Baumann system (DCM/Sat.
).[1] The inorganic base neutralizes HCl but is not nucleophilic enough to promote thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> side reaction, and the amine is sequestered in the organic layer.
Ticket #002: Selectivity Loss (O- vs N-acylation)
User Report: "I'm reacting an amino-alcohol. I see significant O-acylation esters in addition to my amide."
Diagnosis: pH Mismanagement.
Chloroacetyl chloride is aggressive. In acidic or neutral media, the amine is protonated (
Resolution Protocol:
-
pH > 10 is Mandatory: You must keep the amine deprotonated. Use a Schotten-Baumann condition with NaOH or
. -
Chemoselectivity Hack: If the substrate is sensitive, use Phosphate Buffer (pH 7-8) . A 2018 study demonstrated that running the reaction in phosphate buffer allows for highly selective N-chloroacetylation over O-chloroacetylation due to the buffering capacity maintaining the amine's nucleophilicity without activating the hydroxyl group .
Ticket #003: The "Stalled" Reaction
User Report: "Conversion stops at exactly 50%. Starting material remains."
Diagnosis: HCl Trapping.
The reaction produces HCl.[2] For every molecule of product formed, one molecule of HCl is released. This HCl immediately protonates a molecule of your starting amine, forming an unreactive hydrochloride salt (
Resolution Protocol:
-
Stoichiometry Check: You need at least 2.0 equivalents of base (or 1.0 eq of amine + 1.0 eq of auxiliary base like TEA).
-
The "Scavenger" Method: Use a heterogeneous scavenger base like Polyvinylpyridine (PVP) or solid
if you want to avoid aqueous workup.
Comparative Data: Reaction Conditions
Select the condition that matches your substrate's sensitivity.
| Parameter | Method A: Anhydrous (Standard) | Method B: Schotten-Baumann (Biphasic) | Method C: Green/Buffered |
| Solvent System | DCM or THF (Dry) | DCM / Sat. Aq. | Phosphate Buffer / EtOAc |
| Base | TEA or DIPEA (1.2 - 1.5 eq) | Inorganic ( | Buffer Ions |
| Temp | -10°C to 0°C | 0°C to RT | RT |
| Risk Profile | High risk of dimerization if warmed. | Safest. Prevents HCl trapping & dimerization. | Best for Amino-Alcohols. |
| Ideal For | Hydrophobic amines, rapid synthesis. | Scalable synthesis, polar amines.[1] | Chemoselective needs (OH/NH mix). |
Recommended Experimental Protocol
The "Gold Standard" Biphasic Protocol (Schotten-Baumann) This method is self-validating because the color change (if any) and phase separation provide immediate feedback.
Reagents:
-
Secondary Amine (1.0 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
Dichloromethane (DCM) [Concentration: 0.2 M]
-
Sat. Aqueous
(Volume ratio 1:1 with DCM)
Step-by-Step:
-
Preparation: Dissolve the secondary amine in DCM in a round-bottom flask.
-
Biphasic Setup: Add an equal volume of saturated aqueous
. The mixture will form two layers. Vigorously stir the mixture. Note: Vigorous stirring is crucial to increase the interfacial surface area. -
Cooling: Submerge the flask in an ice/water bath (
). -
Addition: Dilute Chloroacetyl Chloride (CAC) in a small amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15–20 minutes.
-
Why? Slow addition keeps the CAC concentration low, favoring reaction with the amine (which is being regenerated by the aqueous base) over the slower dimerization.
-
-
Monitoring: Monitor by TLC/LCMS after 30 minutes. The reaction is usually instantaneous at the interface.
-
Workup: Stop stirring. Separate the organic layer.[3] Wash the organic layer once with 1M HCl (to remove unreacted amine) and once with Brine. Dry over
. -
Isolation: Evaporate solvent. The product is usually pure enough for the next step (alkylation/displacement).
Key Checkpoint: If the organic layer turns dark brown/black, your exotherm was uncontrolled. Repeat with slower addition.
References
-
Green Chemistry Letters and Reviews. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." (2018).[1][4][5][6]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction."
-
BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."
-
National Institutes of Health (PubMed). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions." (2015).[1][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 7. reddit.com [reddit.com]
- 8. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and catalysts for chloroacetamide synthesis
Technical Guide: Optimization of Chloroacetamide Synthesis
Introduction: The Warhead of Choice
In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs), the chloroacetamide moiety is a "privileged warhead."[1][2] It is designed to form an irreversible covalent bond with a specific nucleophilic cysteine residue on a target protein [1].[1][2] However, the very reactivity that makes it effective in biological systems—its electrophilicity—renders its synthesis prone to specific failure modes.[1][2]
This guide moves beyond basic textbook procedures to address the nuance of reaction control. We will focus on the interplay between temperature thermodynamics and catalytic activation , ensuring you synthesize the warhead, not the byproduct.
Part 1: The Core Protocol (The "Gold Standard")
Before optimizing, we must establish a robust baseline.[1] The following protocol is the industry standard for minimizing the two most common side reactions: hydrolysis (loss of warhead) and dimerization (amine alkylation).[1][2]
Standard Operating Procedure (SOP-042):
-
Substrate: 1.0 eq Primary/Secondary Amine
-
Base: 1.2 - 1.5 eq Triethylamine (TEA) or DIPEA (Hunig's Base)[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve amine and base in anhydrous DCM under inert atmosphere (
or Ar). -
Cryo-Cooling: Cool the solution to -10°C. Note: Do not skip this. The reaction is highly exothermic.[1][2][3]
-
Controlled Addition: Add CAC dropwise over 15–30 minutes.
-
Why: High local concentration of CAC generates heat spikes, favoring side reactions.[1]
-
-
Quench: After 1–2 hours, quench with saturated
. -
Validation: Check TLC. Product usually runs higher (less polar) than the starting amine.[1][2]
Part 2: Optimization & Troubleshooting (Q&A)
Section A: Thermodynamics & Temperature Control
Q: My reaction is sluggish at 0°C. Can I reflux to push conversion? A: Absolutely not. Raising the temperature in chloroacetamide synthesis is the most common cause of "black tar" formation.[1][2]
-
The Mechanism: Chloroacetyl chloride has two electrophilic sites: the carbonyl carbon (hard electrophile) and the
-carbon (soft electrophile).[1][2] -
Kinetic Control (0°C): The amine attacks the carbonyl carbon (Acylation).[1][2] This is the desired pathway with the lowest activation energy (
).[1][2] -
Thermodynamic Risk (>25°C): As heat increases, the amine begins to attack the
-carbon (Alkylation), either on the reagent or the product.[1][2] This leads to dimerization (amine-N-CH2-CO-NH-R) or polymerization [2].[1][2]
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: It is likely the quaternary ammonium salt. If you used a nucleophilic catalyst (like DMAP) or high temperatures, the tertiary amine base (TEA) or the product itself may have displaced the chloride.[1][2] These salts are highly polar and stick to the baseline.[1][2]
-
Fix: Keep T < 5°C. Switch to a bulky base like DIPEA which is sterically hindered from attacking the
-carbon.[1][2]
Section B: Catalyst Selection
Q: Should I use DMAP to accelerate the reaction?
A: Proceed with extreme caution.
While 4-Dimethylaminopyridine (DMAP) is excellent for standard acylations, it poses a unique risk here.[1][2] DMAP can attack the
-
Recommendation: Use DMAP (0.1 eq) only if the amine is extremely unreactive (e.g., electron-deficient anilines) and keep the temperature strictly at -10°C.[1][2]
-
Alternative: For difficult substrates, consider DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2] DBU acts as a strong base and can facilitate the reaction without the same alkylation risks as DMAP in some contexts, although it is also nucleophilic [4].[1][2]
Q: My product is water-soluble and I lose it during the wash. What now?
A: Switch to Schotten-Baumann conditions.
Instead of an organic base, use a biphasic system (DCM/Water) with an inorganic base like
-
Benefit: No amine salts to remove.[1][2] The byproduct is NaCl (water soluble).[1][2]
-
Caution: Hydrolysis of CAC is faster in water.[1][2] Use a large excess (1.5–2.0 eq) of CAC to compensate.[1][2]
Part 3: Data Visualization
Figure 1: Reaction Pathways & Selectivity Control
This diagram illustrates the kinetic competition between the desired acylation and the undesired alkylation/hydrolysis pathways.[1][2]
Caption: Figure 1: Kinetic vs. Thermodynamic pathways. Low temperature favors the kinetic product (green).[1][2] Heat or excess amine promotes irreversible alkylation (red).[1][2]
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2: Diagnostic logic for common synthesis failures. "SM" = Starting Material.[1][2] "CAC" = Chloroacetyl Chloride.[1][2][4][5]
Part 4: Data Summary & Solvent Compatibility
Table 1: Base & Solvent Compatibility Matrix
| Solvent System | Recommended Base | Temp Limit | Use Case |
| DCM (Anhydrous) | TEA or DIPEA | 0°C | Standard. Best for solubility of most drug-like amines.[1][2] |
| THF (Anhydrous) | TEA | 0°C | Good for polar amines.[1][2] TEA-HCl precipitates, easy to filter. |
| DCM / Water | 0°C - RT | Schotten-Baumann. Best for amino acids or water-soluble products.[1][2] | |
| DMF | DIPEA | -20°C | Last Resort. Hard to remove solvent.[1][2] High risk of dimerization due to polarity.[1] |
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1][2][6] Nature Reviews Drug Discovery, 10, 307-317.[1] Link
-
Org. Synth. (1927).[1][2] "Chloroacetamide."[1][2] Organic Syntheses, Coll.[1] Vol. 1, p.153.[1] Link
-
Scriven, E. F. (1983).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1] Link
-
Singh, R., et al. (2017).[1] "A facile amidation of chloroacetyl chloride using DBU."[1] International Journal of ChemTech Research, 10(3), 365-372.[1] Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 6. researchgate.net [researchgate.net]
N,N-di-sec-butyl-2-chloroacetamide stability and degradation pathways
This technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for N,N-di-sec-butyl-2-chloroacetamide .
This compound belongs to the
Status: Operational | Role: Senior Application Scientist Subject: Stability, Degradation, and Experimental Troubleshooting
Module 1: Chemical Stability & Storage (The Basics)
Executive Summary
N,N-di-sec-butyl-2-chloroacetamide is kinetically stable in solid form but thermodynamically unstable in solution, particularly in the presence of nucleophiles, light, or heat. The primary instability arises from the labile C-Cl bond, not the amide linkage.
Common User FAQs
Q1: My compound has turned from white/colorless to yellow. Is it still usable?
-
Diagnosis: Yellowing indicates oxidative degradation and the release of Hydrochloric Acid (HCl).
-
Mechanism: Trace moisture hydrolyzes the C-Cl bond, generating HCl. The acid autocatalyzes further amide hydrolysis or oxidation.
-
Action: Check purity via LC-MS. If purity is >95%, repurify (recrystallize or pass through a silica plug) to remove acid traces. If <90%, discard.
Q2: Can I store stock solutions in DMSO?
-
Short Answer: Yes, but only for short-term use (frozen at -20°C).
-
Technical Insight: While often used, DMSO is not inert. Over prolonged periods at Room Temperature (RT), DMSO can act as a nucleophile (Swern-type chemistry) or facilitate hydrolysis due to its hygroscopic nature.
-
Recommendation: Anhydrous Acetonitrile (MeCN) or DMA (Dimethylacetamide) are superior for long-term stock stability.
Q3: Is the compound compatible with DTT or
-
CRITICAL WARNING: NO.
-
Reason: These reducing agents contain free thiols (-SH). Chloroacetamides react rapidly with thiols via irreversible alkylation. This will quench your compound before it reaches its target.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic and compatible with alkylating agents.
Module 2: Degradation Pathways (The Science)
Understanding how the molecule breaks down is essential for interpreting weird data peaks.
Hydrolytic Degradation (Aqueous)
-
Mechanism: Nucleophilic substitution (
).[3] The hydroxide ion (OH⁻) attacks the -carbon, displacing chloride. -
Steric Effect: The sec-butyl groups create steric hindrance around the amide nitrogen, making the amide bond itself relatively resistant to hydrolysis. However, the
-carbon remains vulnerable. -
Product: N,N-di-sec-butyl-2-hydroxy acetamide.
Photolytic Degradation (Light)
-
Mechanism: Homolytic cleavage. UV light energy cleaves the C-Cl bond, generating a radical pair.
-
Product: Dechlorinated species (N,N-di-sec-butylacetamide) and radical coupling byproducts.
Biological/Metabolic Degradation[1][4]
-
Mechanism: Glutathione (GSH) conjugation.[4] In cellular assays, Glutathione S-Transferases (GSTs) or spontaneous reaction with intracellular GSH (1–10 mM) will deplete the compound.
-
Product: S-glutathionyl adducts.
Pathway Visualization
Figure 1: Primary degradation pathways. Note that hydrolysis yields the hydroxy-derivative and HCl, while biological systems rapidly form GSH conjugates.
Module 3: Troubleshooting Experimental Artifacts
Scenario A: "I see a mass shift of +16 Da or -18 Da in my LC-MS."
-
Cause: Hydrolysis.
-
Explanation:
-
+16 Da: Not oxidation! It is the loss of Cl (-35) and gain of OH (+17)
Net change -18. Wait, check the math: Mass(Cl) ≈ 35. Mass(OH) ≈ 17. = -18. -
Real +16 Da: Often oxidation of the sec-butyl chain (hydroxylation) by metabolic enzymes (P450s) if using microsomes.
-
-
Fix: Run a "buffer-only" stability test (Protocol A below) to distinguish chemical hydrolysis from enzymatic metabolism.
Scenario B: "My IC50 shifts dramatically (10x) between runs."
-
Cause: Nucleophile Contamination in Buffer.
-
Investigation:
-
Did you change the buffer batch? (Tris can react slowly; HEPES is safer).
-
Did you add BSA (Bovine Serum Albumin)? BSA has a free cysteine (Cys-34) that acts as a "sponge" for chloroacetamides.
-
-
Fix: Switch to low-protein binding plates or remove BSA/FBS during the compound incubation step.
Scenario C: "The compound precipitates in cell media."
-
Cause: Lipophilicity of di-sec-butyl groups.
-
Explanation: The sec-butyl groups make this molecule significantly more hydrophobic than methyl/ethyl analogs.
-
Fix: Ensure final DMSO concentration is 0.1% - 0.5%. If precipitation persists, use a solubility enhancer like Cyclodextrin (though verify it doesn't sequester the drug).
Module 4: Validated Protocols
Protocol A: Intrinsic Reactivity Assessment ( Determination)
Purpose: To determine the chemical half-life of the compound in physiological buffer.
-
Preparation: Prepare a 10 mM stock of N,N-di-sec-butyl-2-chloroacetamide in MeCN.
-
Incubation: Spike into PBS (pH 7.4) to a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 1, 4, 8, and 24 hours.
-
Quenching: Immediately add an excess of Internal Standard (e.g., Warfarin) in 100% MeCN to precipitate salts and stop reactions.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. Time. The slope gives .
Protocol B: GSH Reactivity Assay (Covalent Binding Potential)
Purpose: To predict off-target toxicity and metabolic stability.
Reagents:
-
PBS Buffer (pH 7.4)
-
L-Glutathione (reduced, GSH)
-
Compound Stock (10 mM in DMSO)
Procedure:
-
Prepare 500 µM GSH solution in PBS.
-
Add compound to reach 50 µM (1:10 ratio of Compound:GSH).
-
Note: We use excess GSH to mimic cellular conditions.
-
-
Incubate at 37°C.
-
Monitor UV absorbance at 210-254 nm or LC-MS at t=0, 15, 30, 60 min.
-
Pass Criteria:
-
High Reactivity: >50% loss of parent in <15 min (Likely promiscuous/toxic).
-
Tunable Reactivity: 50% loss in 1-4 hours (Ideal for targeted covalent inhibitors).
-
Low Reactivity: <10% loss in 24 hours (May not bind target effectively).
-
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting potency loss in biological assays.
References
-
Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology.
-
Potter, T. L., & Carpenter, T. L. (1995). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. (Demonstrates the stability of the amide bond vs. the C-Cl bond).
-
Åkerblom, M. (2004). Hydrolysis of chloroacetamides: OECD Guidelines for the Testing of Chemicals. OECD Publishing.
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-GSH Interaction. Angewandte Chemie International Edition. (Discusses the reactivity of alpha-chloroacetamides with thiols/GSH).
-
Fenner, K., et al. (2013).[2] Transformation products of organic contaminants: Photolysis of chloroacetamides.[5][6] Environmental Science & Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A | MDPI [mdpi.com]
- 6. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid impurity formation in N,N-di-sec-butyl-2-chloroacetamide synthesis
Topic: Impurity Avoidance & Process Optimization Audience: Pharmaceutical Researchers & Process Chemists
Executive Summary
This guide addresses the synthesis of N,N-di-sec-butyl-2-chloroacetamide , a critical intermediate often used in herbicide safeners and pharmaceutical scaffolds. The reaction involves the acylation of di-sec-butylamine with chloroacetyl chloride.
While conceptually simple, this pathway is prone to three specific impurity classes that degrade yield and complicate purification:
-
Alkylation Byproducts (The "Dimer"): The unreacted amine attacks the
-chloride of the formed product. -
Hydrolytic Impurities: Formation of chloroacetic acid due to moisture.
-
Thermal Degradants: Dark/tarry residues resulting from uncontrolled exotherms.
Troubleshooting Guide (FAQ)
Q1: I am detecting a high molecular weight impurity (~2x mass). Is this a dimer?
Diagnosis: Yes. This is the Amine Alkylation Impurity (2-(di-sec-butylamino)-N,N-di-sec-butylacetamide). Mechanism: The acylation of the amine (Reaction A) is kinetically favored over the alkylation (Reaction B). However, if the reaction temperature rises or if local amine concentration is high, the amine acts as a nucleophile toward the alkyl chloride of your product.
-
Reaction A (Desired):
-
Reaction B (Impurity):
Solution:
-
Temperature Control: Maintain reaction temperature between -10°C and 0°C during addition. The activation energy for alkylation (Reaction B) is higher; keeping it cold effectively shuts this pathway down.
-
Stoichiometry: Do not use a large excess of amine. Use exactly 1.0–1.1 equivalents.
-
Mode of Addition: Add the chloroacetyl chloride (diluted in solvent) slowly to the amine solution. This ensures the acid chloride is immediately consumed by the amine in the acylation step, minimizing the window for the amine to attack the product.
Q2: My crude product is dark brown/black instead of pale yellow. Why?
Diagnosis: Thermal degradation caused by an uncontrolled exotherm. Causality: The reaction between secondary amines and acid chlorides is highly exothermic. If the acid chloride is added too quickly, the localized heat spike causes polymerization of the chloroacetyl chloride and oxidation of the amine. Solution:
-
Dilution: Dilute the chloroacetyl chloride in dry DCM or Toluene (1:1 v/v) before addition.
-
Dropwise Addition: The addition rate must be controlled so the internal temperature never exceeds 5°C.
Q3: I see "Chloroacetic Acid" in my LC-MS. Where did it come from?
Diagnosis: Hydrolysis of the starting material. Causality: Chloroacetyl chloride is extremely moisture-sensitive. If your solvent or atmosphere contains water, it hydrolyzes to chloroacetic acid before it can react with the amine. Solution:
-
Solvent Drying: Use anhydrous DCM or Toluene.
-
Atmosphere: Perform the reaction under a nitrogen or argon blanket.[1]
-
Reagent Quality: Check the quality of your chloroacetyl chloride. If it is cloudy or has precipitates, distill it before use.
Strategic Visualization
Figure 1: Reaction Pathways & Impurity Formation
This diagram illustrates the kinetic competition between the desired acylation and the undesired alkylation (dimerization) and hydrolysis pathways.
Caption: Kinetic competition diagram showing the desired pathway (Green) vs. impurity pathways (Red). Low temperature favors the green path.
High-Purity Synthesis Protocol
Method: Anhydrous Schotten-Baumann (Organic Base) Rationale: Using an organic base (Triethylamine) in an anhydrous solvent (DCM) allows for strict moisture control and easier workup compared to aqueous biphasic systems.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Di-sec-butylamine | 129.25 | 1.0 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.2 | HCl Scavenger |
| Dichloromethane (DCM) | - | Solvent | 10 mL per g of amine |
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with Di-sec-butylamine (1.0 eq) , Triethylamine (1.2 eq) , and Anhydrous DCM .
-
Cool the mixture to -10°C using an ice/salt or acetone/dry ice bath.
-
-
Addition (Critical Step):
-
Dilute Chloroacetyl Chloride (1.1 eq) in a small volume of DCM (1:1 ratio).
-
Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Monitor: Ensure internal temperature does not rise above 0°C .
-
-
Reaction:
-
Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally.
-
Stir for 2–3 hours.
-
IPC (In-Process Control): Check TLC or GC-MS. The amine peak should be absent.
-
-
Workup (Purification):
-
Quench: Pour the reaction mixture into ice-cold water.
-
Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2x). This converts any unreacted amine and TEA into water-soluble salts, removing them from your product.
-
Base Wash (Removes Acid): Wash the organic layer with Saturated NaHCO₃ (2x). This neutralizes any residual HCl or chloroacetic acid.
-
Brine Wash: Wash with saturated NaCl solution (1x).
-
Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) at <40°C.
-
-
Final Polish:
-
The product is typically a pale yellow oil or low-melting solid. If color persists, pass through a short pad of silica gel (eluting with Hexane/EtOAc).[2]
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the critical washing steps for purity.
References
-
Preparation of Chloroacetamide . Organic Syntheses, Coll.[3] Vol. 1, p.153 (1941); Vol. 7, p.16 (1927). Link
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity . ResearchGate (2019).[1][4] Link
-
N-Acylation with Chloroacetyl Chloride: Protocols . BenchChem Application Notes. Link
-
Process for the preparation of chloroacetamides . Google Patents (US2321278A). Link
Sources
Troubleshooting low reactivity in N,N-di-sec-butyl-2-chloroacetamide reactions
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitutions of N,N-di-sec-butyl-2-chloroacetamide CAS: 32322-33-1 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely accessing this guide because your standard
The Root Cause: The failure is rarely electronic; it is steric. The two sec-butyl groups on the amide nitrogen create a "steric cone" that shields the
Part 1: Diagnostic & Decision Logic
Before modifying your reaction, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the specific failure mode in hindered chloroacetamide reactions.
Part 2: The Core Solution – The Finkelstein Modification
If your reaction is stalled (SM remains), you must improve the electrophilicity of the substrate. The chloride leaving group is too poor to encourage nucleophilic attack through the steric bulk of the sec-butyl groups.
The Fix: Convert the chloroacetamide to an iodoacetamide in situ. Iodide is a better nucleophile (to enter the crowded site) and a far superior leaving group (to allow your nucleophile to attack).[1]
Protocol A: Catalytic Finkelstein Conditions
Use this for amines, thiols, or phenoxides.
| Component | Standard | Optimized for N,N-di-sec-butyl | Reason |
| Catalyst | None | NaI or KI (10–20 mol%) | Generates the highly reactive |
| Solvent | DCM or THF | Acetone, MEK, or Acetonitrile | NaI must be soluble; NaCl/KCl precipitates, driving equilibrium.[1] |
| Temperature | RT | 60°C – Reflux | Thermal energy is required to overcome the steric activation energy barrier.[1] |
Step-by-Step Procedure:
-
Dissolve N,N-di-sec-butyl-2-chloroacetamide (1.0 eq) in anhydrous Acetone or 2-Butanone (MEK) (0.5 M concentration).
-
Add Sodium Iodide (NaI) (0.2 eq). Note: If the reaction is extremely sluggish, increase to 1.0 eq.
-
Stir at room temperature for 30 minutes. You may observe a fine white precipitate (NaCl).[1]
-
Add your nucleophile (1.1 – 1.5 eq) and Base (e.g.,
, 2.0 eq).[1] -
Heat to reflux (56°C for Acetone, 80°C for MEK).
-
Monitor: Do not rely on TLC alone (iodide intermediate stains differently).[1] Use GC-MS or LC-MS.[1]
Part 3: Heterogeneous Nucleophiles (Phase Transfer Catalysis)
If your nucleophile is an inorganic salt (e.g., Sodium Azide, Potassium Phthalimide) or water-soluble, it cannot penetrate the organic "grease" of the sec-butyl groups.
Protocol B: PTC Optimization
Theory: The lipophilic sec-butyl groups make the local environment around the reaction center highly hydrophobic. A naked anion in the aqueous phase cannot reach it.[1]
The System:
-
Solvent: Toluene or Dichloromethane (Organic phase) + Water (Aqueous phase).[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).[1]
-
Mechanism: The quaternary ammonium salt shuttles the anion (
, , etc.) into the organic layer where it attacks the chloroacetamide.
Figure 2: Phase Transfer Catalysis workflow for overcoming solubility barriers in lipophilic amide synthesis.
Part 4: Troubleshooting FAQ
Q1: I see the starting material disappearing, but I am isolating a tarry mixture with no desired mass. What happened?
-
Diagnosis: You likely caused Amide Hydrolysis .[1]
-
Explanation: The sec-butyl groups sterically hinder the
-carbon (where you want reaction) but less so the carbonyl carbon. If your solvent was "wet" (contained water) and you used a strong base (NaOH/KOH) with heat, hydroxide attacked the carbonyl, cleaving the amide bond. -
Solution: Switch to anhydrous non-nucleophilic bases (
, , or DIPEA) and ensure solvents are dried over molecular sieves.[1]
Q2: The reaction works but the yield is stuck at ~50%.
-
Diagnosis: E2 Elimination .
-
Explanation: If your nucleophile is also a strong base (e.g., alkoxide), the steric bulk of the sec-butyl groups prevents it from acting as a nucleophile. Instead, it acts as a base, abstracting a proton from the
-carbon (or the butyl chain), leading to decomposition. -
Solution: Lower the basicity. Use the Finkelstein protocol (Protocol A) which allows you to use weaker bases because the electrophile (Iodide) is more reactive.[1]
Q3: The NMR of my product looks like a mixture of isomers, but it's chemically pure.
-
Diagnosis: Diastereomers .
-
Explanation: The sec-butyl group contains a chiral center.[1] Since you have two of them, and commercial sec-butylamine is usually racemic, your product is a mixture of stereoisomers (
; ; ).[1] This causes signal splitting in and NMR.[1] -
Validation: Verify purity via LC-MS or elemental analysis rather than relying solely on NMR multiplicity.
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[1][2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2][3] Ber. Dtsch. Chem. Ges., 43, 1528.[1][2]
-
Steric Effects in Amide Alkylation: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Chapter 10: Aliphatic Nucleophilic Substitution). [1]
-
Chloroacetamide Reactivity: Bordwell, F. G., & Fried, H. E. (1981).[1] "Nucleophilic substitutions at the alpha-carbon of amides". Journal of Organic Chemistry.
-
Phase Transfer Catalysis: Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] J. Am. Chem. Soc., 93(1), 195–199.[1]
Sources
Scaling up N,N-di-sec-butyl-2-chloroacetamide production for agrochemical use
Case ID: AGRO-SYN-004
Status: Active Reference
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Process Logic
The Objective: You are scaling up the production of N,N-di-sec-butyl-2-chloroacetamide , a critical chloroacetanilide intermediate often used in herbicide synthesis (analogous to the Metolachlor or Tioclorim class).
The Chemistry:
The synthesis follows a classical Schotten-Baumann reaction .[1][2][3] This involves the
The Engineering Challenge: While the chemistry is textbook, the scale-up introduces three critical risks:
-
Exotherm Control: The reaction is highly exothermic. Failure to control temperature leads to the hydrolysis of CAC (loss of yield) and the formation of dark oxidative impurities.
-
HCl Management: The reaction generates stoichiometric HCl. Inefficient scavenging by the base causes amine salt precipitation, stalling the reaction.
-
Impurity Profile: High temperatures or poor mixing promote the formation of "bis-amides" or hydrolyzed byproducts (chloroacetic acid).
Critical Process Parameters (CPP) Dashboard
Before initiating the pilot batch, verify your system against these parameters.
Table 1: Stoichiometry & Reagent Specifications
| Reagent | Eq. | Role | Critical Specification |
| Di-sec-butylamine (DSBA) | 1.0 | Substrate | Water content < 0.1% (prevents CAC hydrolysis). |
| Chloroacetyl Chloride (CAC) | 1.05 - 1.10 | Acylating Agent | Clear, colorless. Yellowing indicates HCl/decomposition. |
| Sodium Hydroxide (30% aq) | 1.1 - 1.2 | Acid Scavenger | Concentration >30% may cause salt precipitation issues. |
| Toluene (or Xylene) | 3-5 Vol | Solvent | Azeotropic grade. |
Table 2: Operational Limits
| Parameter | Target Range | Failure Mode (If deviated) |
| Reaction Temp | 0°C – 10°C | >15°C: Rapid hydrolysis of CAC; Darkening color.<-5°C: Phase freezing; Slow kinetics. |
| pH (Aqueous Phase) | 9.0 – 11.0 | <9: Amine protonates (reactivity stops).>12: Hydrolysis of product amide. |
| Agitation | High Shear | Low Shear: Biphasic interface limits reaction rate; Localized hotspots. |
| Addition Rate | Controlled | Fast Addition: Runaway exotherm; cooling capacity overwhelmed. |
Standard Operating Procedure (Scale-Up Protocol)
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must occur in a closed reactor system with a scrubber connected to the vent.
Phase A: Reactor Setup & Amine Charge
-
Inertion: Purge the reactor with
to remove ambient moisture. -
Charge: Load Di-sec-butylamine (1.0 eq) and Toluene (4.0 volumes) .
-
Cooling: Engage jacket cooling to bring internal temperature to 0°C .
-
Base Charge: Add 30% NaOH (1.2 eq) . Agitate vigorously to create a fine emulsion. Note: The amine is in the organic phase; the base is in the aqueous phase.
Phase B: Acylation (The Critical Step)
-
Addition: Begin dropwise addition of Chloroacetyl Chloride (1.1 eq) .
-
Crucial: Maintain internal temperature below 10°C .
-
Tip: If cooling capacity is limited, pause addition. Do not rush.
-
-
Post-Stir: After addition is complete, allow the mixture to warm to 20°C over 1 hour. Stir for an additional 2 hours.
Phase C: Workup & Isolation
-
Quench: Add water (2.0 volumes) to dissolve inorganic salts (NaCl).
-
Separation: Stop agitation. Allow phases to separate (Target: <30 mins).
-
Bottom Layer: Aqueous waste (High COD, NaCl). Drain to waste treatment.
-
Top Layer: Product in Toluene.
-
-
Wash: Wash the organic layer with 0.5N HCl (removes unreacted amine) followed by saturated NaHCO3 (neutralizes residual acid).
-
Stripping: Vacuum distill the Toluene (<50°C) to yield the crude oil.
Troubleshooting Hub (FAQ)
Q1: The reaction mixture turned dark brown/black during CAC addition. Is the batch lost?
-
Diagnosis: This is likely "charring" due to a localized exotherm. It happens when CAC is added too fast or agitation is insufficient, creating hot spots where the amine oxidizes or the product degrades.
-
Correction: You cannot "reverse" the color. Proceed with workup. For the next batch, increase impeller speed (Tip Speed > 2 m/s) and reduce the CAC addition rate. Use activated carbon during the final filtration to improve color.
Q2: My assay (GC/HPLC) shows high levels of unreacted amine, but I added excess CAC.
-
Diagnosis: Competitve Hydrolysis. Your CAC likely reacted with the water in the NaOH solution instead of the amine. This occurs if the temperature was too high (>15°C) or if the mixing was poor (mass transfer limitation).
-
Correction: Add a "kicker" charge of CAC (0.1 eq) at 5°C and monitor for consumption of the amine. Ensure the pH remains >9.
Q3: The phase separation is taking hours (Emulsion).
-
Diagnosis: The density difference between the organic product layer and the aqueous brine is too small, or surfactants formed.
-
Correction:
-
Salting Out: Add solid NaCl to the aqueous layer to increase its density.
-
Heat: Gently warm the mixture to 35-40°C (reduces viscosity).
-
pH Check: Ensure pH is not neutral. Adjust to pH <4 or >10 to break amphoteric emulsions.
-
Q4: Can I use Triethylamine (TEA) instead of NaOH?
-
Analysis: Technically, yes. However, for agrochemical scale-up, TEA is significantly more expensive and requires a complex recovery step. The biphasic NaOH/Toluene system (Schotten-Baumann) is the industry standard for cost efficiency (E-factor reduction).
Visualizations
Figure 1: Reaction Workflow & Engineering Controls
Caption: Process Flow Diagram (PFD) highlighting the critical cooling step during CAC addition.
Figure 2: Troubleshooting Logic Tree (Low Yield)
Caption: Decision tree for diagnosing yield losses during the acylation step.
References
-
Schotten-Baumann Reaction Conditions
-
Chloroacetyl Chloride Safety & Handling
- Source: NJ Department of Health. "Hazard Summary: Chloroacetyl Chloride."
-
URL:[Link]
-
General Synthesis of N-Substituted Chloroacetamides
-
Hydrolysis Kinetics of Chloroacetamides
- Source: Environmental Science & Technology (ACS). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners."
-
URL:[Link]
Sources
Technical Support Center: Chloroacetylation Reaction Management
Topic: Managing the Exothermic Nature of Chloroacetylation Reactions Support Tier: Level 3 (Senior Application Scientist) ID: CA-RXN-GUIDE-001
Tier 1: Critical Safety & Immediate Mitigation (The "Red Zone")
Use this section if you are currently experiencing a process deviation or need to establish critical safety barriers before starting.
Q: My reaction temperature is spiking rapidly despite the cooling bath. What is the immediate protocol?
A: Initiate the "Stop-Flow" Protocol immediately.
The Causality: Chloroacetylation is autocatalytic in terms of heat. The reaction of chloroacetyl chloride (CAC) with nucleophiles releases significant enthalpy (
Immediate Action Plan:
-
Stop Addition: Cut the feed of chloroacetyl chloride immediately. Do not try to "power through" with faster stirring.
-
Max Cooling: Ensure the jacket/bath temperature is at its lowest setpoint.
-
Dilution (If safe): If the vessel is not full, add cold, dry solvent (e.g., DCM or THF) to increase the thermal mass and dilute the reagents, slowing the kinetics.
-
Vent Check: Ensure your scrubber or vent line is open. Rapid heating expands the headspace gas and generates HCl gas, creating a pressure vessel hazard.
Q: The glass stopper or septum keeps popping off my addition funnel. Why is this happening?
A: You are experiencing HCl off-gassing due to moisture ingress or thermal expansion.
The Mechanism: CAC hydrolyzes violently with atmospheric moisture to form HCl gas. If your system is not properly vented or if the addition funnel is "locked" without pressure equalization, the internal pressure (
Corrective Protocol:
-
Hardware: Use a pressure-equalizing addition funnel (PE funnel) equipped with a drying tube (CaCl₂ or Drierite).
-
Nitrogen Sweep: Maintain a slight positive pressure of dry
to exclude moisture. -
Scrubber: Connect the reaction outlet to a caustic scrubber (NaOH trap) to neutralize the evolved HCl gas, preventing back-pressure.
Tier 2: Process Optimization & Protocol Design
Use this section to design a robust experiment (SOP) that prevents Tier 1 issues.
Q: Should I use Schotten-Baumann (Biphasic) or Anhydrous conditions?
A: Use the Decision Matrix below based on substrate solubility and scale.
| Feature | Schotten-Baumann (Biphasic) | Anhydrous (Organic Base) |
| System | Organic solvent (DCM/EtOAc) + Aq. Base (NaOH/K₂CO₃). | Dry Solvent (DCM/THF) + Amine Base (TEA/Pyridine). |
| Heat Profile | High. Neutralization of HCl by NaOH is very exothermic. | Moderate. Amine salts precipitate, trapping some heat.[1] |
| Best For | Robust, water-tolerant amines; Scale-up (cheaper bases). | Water-sensitive substrates; Acid-sensitive products. |
| Key Risk | Hydrolysis of CAC if mixing is too slow or Temp > 5°C. | "Oiling out" of amine salts causing stirring seizure. |
Q: How do I calculate the Maximum Addition Rate (MAR)?
A: The MAR is a function of your cooling capacity, not just time.
Do not rely on arbitrary instructions like "add over 30 mins." Instead, validate your system's heat removal capability.
The Protocol:
-
Calculate Theoretical Heat: Assume
for the reaction + neutralization. -
Determine
: Set your maximum allowable internal temperature (e.g., 5°C). -
Monitor
: The difference between Internal Temp ( ) and Jacket Temp ( ) is your guide.-
Rule of Thumb: If
rises above your setpoint, stop addition.
-
Visualization: Heat Management Logic
Figure 1: Logic flow for controlling addition rates based on thermal feedback loops. This prevents runaway exotherms by coupling addition directly to real-time temperature data.
Tier 3: Troubleshooting Specific Failures
Use this section if your yield is low or impurities are detected by LCMS/NMR.
Q: I see a "Dimer" impurity (M+Product Mass - HCl). How do I stop this?
A: This is caused by "Localized Concentration Hotspots."
The Mechanism: If the CAC is added too quickly or stirring is inefficient, a local zone of high product concentration forms. The newly formed amide product (which still has nucleophilic character, though reduced) attacks a fresh molecule of CAC or the intermediate, forming a dimer.
Solution:
-
Dilution: Dilute the CAC in the solvent (e.g., 1:1 mixture with DCM) before adding it to the reaction. This reduces the local concentration at the drop point.
-
Turbulence: Increase impeller speed (RPM). You need turbulent flow (Reynolds number > 4000) to disperse the reagent instantly.
Q: My product is contaminated with Chloroacetic Acid. Why?
A: Competitive Hydrolysis is occurring.
The Mechanism:
-
Solvents were not dried (Anhydrous method).
-
Temperature was too high during Schotten-Baumann (hydrolysis rate increases with T).
-
Quenching was too aggressive.
Corrective Protocol:
-
Dry Solvents: Ensure water content
(Karl Fischer titration). -
Quench Control: Use a buffered quench (Phosphate buffer pH 7-8) rather than strong base or water alone, to prevent hydrolysis of the product ester/amide.
Visualization: Impurity Pathways
Figure 2: Competitive reaction pathways. Managing temperature suppresses hydrolysis, while managing mixing/dilution suppresses dimerization.
References
-
Safety Data Sheet: Chloroacetyl Chloride. Sigma-Aldrich. (2025). Hazard Statements H314, H331. Link
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Optimization of biphasic acylation. Link
-
Process for the preparation of chloroacetyl chloride. Google Patents (EP0022185A1). Discussion of hydrolysis and anhydride formation. Link
-
N-Acylation with Chloroacetyl Chloride: Application Notes. BenchChem. Protocols for phosphate buffered synthesis. Link
-
Reactions of N-Chloroacetylation of Toluidine Isomers. Semantic Scholar. Analysis of impurity formation and temperature control. Link
Sources
Enhancing the selectivity of N,N-di-sec-butyl-2-chloroacetamide reactions
Current Status: Operational Role: Senior Application Scientist Topic: Selectivity & Reactivity Optimization
Introduction: The Steric Challenge
Welcome to the technical support hub for N,N-di-sec-butyl-2-chloroacetamide. This reagent presents a unique chemical paradox: it possesses a reactive electrophilic "warhead" (the chloroacetamide group) but is shielded by a substantial "steric wall" (the two sec-butyl groups).
While commonly used as an intermediate in herbicide synthesis (analogous to acetochlor) or as a specialized covalent probe, its bulk often leads to two primary failure modes:
-
Stalled Reactivity: The nucleophile cannot penetrate the steric field to displace the chlorine.
-
Poor Selectivity: Forcing conditions (heat/strong base) to overcome sterics leads to hydrolysis or off-target alkylation.
This guide provides self-validating protocols to navigate these issues.
Module 1: Reactivity Enhancement (The "Stalled Reaction")
Q: My reaction with a secondary amine/thiol is stalling at <20% conversion. Increasing temperature only causes decomposition. How do I drive this to completion?
Diagnosis:
You are likely facing the "Steric-Electronic Mismatch." The sec-butyl groups create a rotameric barrier that shields the
The Solution: The Finkelstein Modification Do not increase heat. Instead, change the leaving group in situ. By adding a catalytic amount of Sodium Iodide (NaI), you convert the alkyl chloride (poor leaving group) into an alkyl iodide (excellent leaving group).[1] The iodide is less electronegative and larger, extending the electrophilic center away from the steric bulk of the sec-butyl groups.
Protocol:
-
Solvent Switch: Ensure your solvent is compatible with halide exchange. Acetone or Methyl Ethyl Ketone (MEK) are ideal; Acetonitrile is acceptable.
-
Catalyst: Add 10-20 mol% NaI to your reaction mixture.
-
Observation: The solution may darken slightly (iodine liberation) or precipitate NaCl (driving force).
Mechanism Visualization:
Caption: The catalytic cycle where Iodide acts as a "steric shuttle," allowing the reaction to proceed under milder conditions.
Module 2: Chemoselectivity (Cysteine vs. Lysine)
Q: I am using this reagent to tag a protein, but I am seeing significant Lysine labeling alongside Cysteine. How do I lock selectivity to Cysteine?
Diagnosis:
Chloroacetamides are generally more selective for Cysteine (thiol) over Lysine (amine) compared to iodoacetamides. However, at pH > 8.0, the abundance of deprotonated Lysine (
The Solution: pH Tuning (The HSAB Principle)
You must exploit the pKa difference. Cysteine (pKa ~8.3) exists as a nucleophilic thiolate (RS
Troubleshooting Table:
| Observed Issue | Probable Cause | Corrective Action |
| Lysine Alkylation | pH is too high (> 8.0). | Buffer exchange to HEPES or PBS at pH 7.5 . |
| No Labeling | pH is too low (< 6.5). | Increase pH to 7.5; Cysteine needs to be a thiolate. |
| Methionine Oxidation | Reagent excess too high. | Reduce reagent excess to 5-10 equivalents . Add scavengers (see below). |
Protocol:
-
Buffer: 50 mM HEPES, pH 7.5.
-
Stoichiometry: Limit N,N-di-sec-butyl-2-chloroacetamide to 10x molar excess over the target thiol.
-
Incubation: 1 hour at Room Temperature (RT) in the dark.
-
Quench: Add 50 mM DTT or Mercaptoethanol immediately after reaction to scavenge excess reagent.
Module 3: Synthesis & Purity (The "Upstream" Problem)
Q: I am synthesizing the reagent myself from di-sec-butylamine and chloroacetyl chloride, but the product is an oil with low purity. What is wrong?
Diagnosis: The reaction is highly exothermic. If temperature is not controlled, the chloroacetyl chloride hydrolyzes or reacts with the solvent. Furthermore, the HCl byproduct forms a salt with your unreacted amine, trapping it and lowering yield.
The Solution: Schotten-Baumann Conditions You need a biphasic system or a non-nucleophilic base scavenger that does not hydrolyze the product.
Step-by-Step Synthesis Protocol:
-
Setup: Dissolve di-sec-butylamine (1.0 eq) in Dichloromethane (DCM).
-
Base: Add Diisopropylethylamine (DIPEA) (1.2 eq). Why? DIPEA is too bulky to react with the acid chloride but effectively scavenges HCl.
-
Cooling: Cool the mixture to -10°C (Ice/Salt bath).
-
Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Do not let temp rise above 0°C.
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO
(removes acid), then Brine. Dry over MgSO .
Module 4: Side Reaction Management (Methionine Oxidation)
Q: My LC-MS data shows +16 Da shifts on Methionine residues. Is the chloroacetamide causing this?
Diagnosis: Yes. While chloroacetamides are "cleaner" than iodoacetamides, they can still induce oxidation of Methionine to Methionine Sulfoxide, especially if the reagent is old or stored improperly (light exposure).
The Solution: Reagent Hygiene & Scavenging
-
Fresh Prep: Always prepare the chloroacetamide stock solution immediately before use. Do not store it in solution.
-
Light Protection: Perform reactions in amber tubes or wrapped in foil.
-
Antioxidants: Include Methionine (free amino acid) in the quench buffer. The excess reagent will alkylate the free Methionine rather than oxidizing the protein-bound Methionine.
Summary Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for troubleshooting synthesis and application failures.
References
-
Reactivity of Chloroacetamides
- Title: "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues."
- Source:Journal of Proteomics (2021).
-
Significance: Validates the superiority of chloroacetamide over iodoacetamide for specificity, while highlighting the risk of methionine oxidation.[2]
-
URL:[Link]
-
Finkelstein Reaction Mechanism
- Title: "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction."
- Source:Journal of Chemical Educ
- Significance: Establishes the kinetic basis for using Iodide catalysts to acceler
-
URL:[Link]
-
Chemoselectivity & pH Tuning
- Title: "Chemo- and Regioselective Lysine Modification on N
- Source:Journal of the American Chemical Society (2018).
- Significance: Provides the mechanistic grounding for pH-dependent selectivity between Lysine (Amine) and Cysteine (Thiol).
-
URL:[Link]
-
Synthesis Protocols (Amide Formation)
- Title: "Amide bond formation: beyond the myth of coupling reagents."
- Source:Chemical Reviews (2009).
- Significance: foundational review supporting the use of Schotten-Baumann conditions (Acid Chloride + Amine)
-
URL:[Link]
Sources
Challenges in the chromatographic separation of chloroacetamide isomers
Ticket #8492: Advanced Method Development & Troubleshooting
Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Topic: Resolution of Chloroacetamide Isomers (Metolachlor, Acetochlor, Alachlor) Scope: Chiral HPLC/UHPLC, GC-MS, and Sample Preparation
Introduction: The Isomer Challenge
Welcome to the technical support portal. You are likely here because chloroacetamides—specifically herbicides like Metolachlor and Acetochlor —present a unique "double threat" in chromatography:
-
Stereochemical Complexity: They possess chiral centers and/or chiral axes (atropisomers), creating up to four stereoisomers (e.g., S-Metolachlor vs. R-Metolachlor).[1]
-
Positional Isomerism: Structural variants (ortho-, meta-, para- substitutions) often co-elute on standard C18 columns.
This guide moves beyond basic textbook advice, focusing on the specific causality of separation failures and providing self-validating protocols to fix them.
Module 1: Chiral Resolution (HPLC/SFC)
Focus: Separating enantiomers and diastereomers (e.g., S-Metolachlor).[1][2]
Q1: I am unable to resolve the S-isomer of Metolachlor from the racemic mixture using a standard C18 column. What is the correct stationary phase strategy?
A: You cannot separate enantiomers on an achiral C18 phase. Metolachlor contains two chiral elements (a chiral carbon and a chiral axis), resulting in four stable isomers (aSS, aRS, aSR, aRR).[1][2]
The Solution: Polysaccharide-Based Chiral Stationary Phases (CSPs)
You must utilize a CSP that operates on the "Three-Point Interaction" model (hydrogen bonding, dipole-dipole, and
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Igloo-Amylose).
-
Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
Protocol: Normal Phase Optimization
-
Mobile Phase: Hexane/Isopropanol (95:5 v/v) or Hexane/Ethanol (90:10 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution by reducing molecular rotation energy).
Data: CSP Performance Comparison
| Parameter | Amylose-Based CSP | Cellulose-Based CSP | C18 (Achiral) |
| Selectivity ( | High (>1.2 for Metolachlor) | Moderate (~1.1) | 1.0 (No Chiral Sep) |
| Resolution ( | > 2.0 (Baseline) | 1.2 - 1.5 | 0 |
| Mobile Phase | Hexane/IPA or MeOH/EtOH | Hexane/IPA | Water/ACN |
| Primary Interaction | Helical Inclusion | Linear Inclusion | Hydrophobic |
Q2: My chiral peaks are broadening and tailing significantly. How do I fix this?
A: Peak broadening in chiral chromatography is often caused by slow mass transfer or non-specific interactions with the silica support.
Troubleshooting Steps:
-
Check Solubility: Ensure the sample is dissolved in the mobile phase. Injecting a sample dissolved in 100% IPA into a 95% Hexane stream causes "solvent mismatch" broadening.
-
Add a Modifier: If the analyte has residual basicity (common in chloroacetamide degradation products), add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase to block residual silanols.
-
Flow Rate Reduction: Chiral interactions are kinetically slower than hydrophobic interactions. Reduce flow rate from 1.0 mL/min to 0.5 mL/min to increase interaction time.
Visualization: Chiral Method Development Workflow
Caption: Decision logic for selecting stationary phases and optimizing resolution for chiral chloroacetamides.
Module 2: GC-MS & Thermal Instability
Focus: Analysis of volatile isomers without degradation.
Q3: When analyzing Metolachlor by GC-MS, I see fewer peaks than expected, or the ratios change with injector temperature. Why?
A: This is a classic artifact of Thermal Atropisomerization . Chloroacetamides with a chiral axis (atropisomers) have a rotation barrier. At high temperatures (like a 250°C GC injector), the rotational energy barrier is overcome, causing the interconversion of atropisomers (e.g., aRS converting to aSS).
The Fix: Cold On-Column Injection or HPLC
-
Switch to HPLC: If accurate diastereomer ratios are critical, HPLC is superior because it operates at ambient temperatures, preventing interconversion.
-
GC Optimization (If GC is mandatory):
-
Use a Programmable Temperature Vaporizer (PTV) inlet.
-
Inject at a lower temperature (e.g., 60°C) and ramp the inlet temperature rapidly after the sample is on the column.
-
Use a shorter column with a thinner film to elute compounds at lower oven temperatures.
-
Q4: How do I separate positional isomers (ortho/meta/para) on GC?
A: Positional isomers separate based on boiling point differences and polarity.
-
Column: A standard 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) is usually sufficient.
-
Protocol: Use a slow temperature ramp (e.g., 2°C/min) around the elution temperature of the isomers to maximize peak separation.
Module 3: Detection & Sensitivity
Q5: I have high background noise in UV detection at 210 nm. How can I improve sensitivity?
A: Chloroacetamides have weak chromophores (carbonyl and aromatic ring). Detection at low UV (210-220 nm) makes you susceptible to solvent cut-off noise (especially with Acetone or Ethyl Acetate).
Optimization Protocol:
-
Solvent Purity: Use HPLC-grade Acetonitrile (cutoff <190 nm) rather than Methanol (cutoff ~205 nm) if possible, though Methanol is often better for chiral selectivity.
-
Reference Wavelength: If using a Diode Array Detector (DAD), set a reference wavelength at 360 nm (bandwidth 100 nm) to subtract gradient drift.
-
Switch to MS (SIM Mode):
-
Technique: GC-MS or LC-MS/MS.[3]
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions: Monitor specific fragments (e.g., m/z 162 and 238 for Metolachlor) to ignore matrix background.
-
Module 4: Sample Preparation (Matrix Effects)
Q6: I am getting low recovery (<60%) from soil/water samples. What is the best extraction method?
A: Chloroacetamides are moderately polar (log Kow ~ 3.0). Simple liquid-liquid extraction often fails due to emulsions or incomplete partitioning.
Recommended Protocol: Solid Phase Extraction (SPE) [4]
| Step | Solvent/Condition | Mechanism |
| Cartridge | Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18 | Polymeric is better for wettability. |
| Conditioning | 1. MeOH (5 mL)2. Water (5 mL) | Activates sorbent ligands. |
| Loading | Sample pH adjusted to 6-8. Flow < 5 mL/min.[5][6] | Ensures neutral state for retention. |
| Washing | 5% MeOH in Water | Removes highly polar interferences. |
| Elution | Ethyl Acetate or ACN (2 x 3 mL) | Strong solvent to release analyte. |
| Evaporation | N2 stream at 35°C | Avoid high heat (volatility loss). |
Critical Check: If using C18, do not let the cartridge run dry during conditioning.[7] If it dries, the hydrophobic chains collapse, and recovery drops to near zero.
Visualization: Troubleshooting Logic
Caption: Root cause analysis for common chromatographic defects in chloroacetamide analysis.
References
-
Müller, M. D., & Buser, H. R. (1995). "Environmental behavior of acetamide pesticide stereoisomers. 2. Stereoisomer- and enantiomer-selective determination using chiral high-resolution gas chromatography and chiral high-performance liquid chromatography."[1][2] Analytical Chemistry. Link
- Maier, N. M., & Lindner, W. (2001). "Chiral recognition applications of molecularly imprinted polymers: a critical review." Analytical and Bioanalytical Chemistry. (Discusses specific interactions for chloroacetamides).
-
Sigma-Aldrich (Merck). "Chiral HPLC Separation: Strategy and Approaches." Technical Library. Link
-
Agilent Technologies. "GC/MS/MS Pesticide Residue Analysis Reference Guide." Application Notes. Link
-
Phenomenex. "Troubleshooting HPLC Peak Shape Issues." Technical Guide. Link
Sources
- 1. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Reducing off-target reactivity of chloroacetamide-based compounds
Topic: Reducing Off-Target Reactivity of Chloroacetamide-Based Compounds
Welcome to the Covalent Inhibitor Optimization Hub. As Senior Application Scientists, we understand the high stakes of covalent drug discovery. Chloroacetamides are powerful "warheads" for targeting cysteine residues, but their electrophilicity often leads to promiscuous labeling of non-catalytic cysteines, resulting in immunotoxicity or off-target side effects.
This guide provides a self-validating workflow to "cool down" your warhead while maintaining potency, ensuring your compound hits the target—and only the target.
Module 1: Chemical Optimization (The Design Phase)
The Core Problem: Your chloroacetamide is likely reacting via a generic
Troubleshooting Strategy: Warhead Tuning
| Tuning Lever | Modification | Mechanistic Effect | Expected Outcome |
| Steric Hindrance (Primary) | Add methyl/ethyl group to the | Physically blocks the approach of the nucleophile ( | Drastic reduction in non-specific reactivity. Requires precise alignment in the target pocket to react. |
| Electronic Tuning | Change the amide N-substituents. | Alters the electron density of the carbonyl, affecting the electrophilicity of the | Subtle tuning. Electron-withdrawing groups on N increase reactivity; electron-donating groups decrease it. |
| Scaffold Affinity | Optimize the non-covalent R-group. | Increases local concentration ( | Allows the use of a "cooler" (less reactive) warhead that only reacts when held in proximity to the target Cys. |
Visualization: The Reactivity-Selectivity Logic
Caption: Logic flow for introducing steric hindrance to filter out transient, non-specific collisions while preserving target engagement.
Module 2: Assessing Intrinsic Reactivity (The Test Phase)
Q: How do I know if my warhead is "too hot" before running expensive proteomics? A: Use the Glutathione (GSH) Half-Life Assay. This is your gatekeeper experiment.
Protocol: GSH Reactivity Assay
This protocol measures the rate at which your compound reacts with free glutathione, mimicking non-specific cytosolic exposure.
-
Preparation: Prepare a 10 mM stock of your compound in DMSO.
-
Reaction Mix:
-
Buffer: PBS, pH 7.4 (mimics physiological pH).
-
GSH Concentration: 5 mM (mimics cellular concentration).
-
Compound Concentration: 10 µM (ensures pseudo-first-order kinetics).
-
Internal Standard: Indomethacin or similar (for MS normalization).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
min. Quench immediately with 1% formic acid/acetonitrile. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass.[1]
Data Interpretation Guide
| GSH | Classification | Recommendation |
| < 15 min | Hyper-Reactive | Stop. High risk of immunotoxicity and rapid clearance. Add steric bulk (e.g., |
| 15 min – 4 hours | Moderate | Acceptable for initial hits, but likely needs optimization for clinical candidates. |
| > 24 hours | Ideal / Inert | Excellent safety profile. Ensure your compound still inhibits the target (requires high |
Module 3: Proteomic Validation (The Verify Phase)
Q: My GSH data looks good, but is it selective in a complex cell lysate? A: Perform Activity-Based Protein Profiling (ABPP). This is the "truth" assay for off-target engagement.
Workflow: Competitive ABPP
Instead of synthesizing a probe for every analog, use a broad-spectrum chloroacetamide probe (e.g., IA-alkyne) to compete with your compound.
-
Lysate Prep: Generate proteome from relevant cell line (1 mg/mL).
-
Competition:
-
Sample A: DMSO control.
-
Sample B: Treated with your compound (various concentrations) for 1 hr.
-
-
Labeling: Add IA-alkyne probe (1 µM) to both samples for 1 hr. Note: Your compound blocks the probe from binding to the specific target and off-targets.
-
Click Chemistry: React lysate with Azide-Biotin (CuAAC reaction).
-
Enrichment & Digest: Streptavidin enrichment
Trypsin digest LC-MS/MS (TMT labeling for quantification). -
Analysis: Targets with reduced signal in Sample B compared to Sample A are the targets engaged by your compound.
Visualization: ABPP Workflow
Caption: Competitive ABPP workflow. Loss of signal indicates target engagement by your inhibitor.
FAQ: Troubleshooting Specific Issues
Q: I added an
-
Action: Check the crystal structure. Is there room in the pocket near the catalytic cysteine? If not, try "Scaffold Hopping" to a reversible covalent warhead (e.g., cyanoacrylamide) or improve the non-covalent binding (
) of the R-group to compensate for the slower reaction rate ( ).
Q: My compound is stable in GSH (>24h) but shows no cellular activity. A: You have made the warhead too "cold."
-
Action: Calculate the
ratio. If is too low, the compound engages the target but unbinds before the covalent bond forms. You need to increase the electrophilicity slightly (e.g., remove steric bulk or add electron-withdrawing groups) or drastically improve the residence time of the scaffold.[2]
Q: Can I use N-methylation to reduce reactivity?
A: Proceed with caution. While N-substitution changes conformation, literature suggests N-methylated chloroacetamides can sometimes be more reactive due to electronic effects or conformational strain [1]. Stick to
References
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: ACS Chemical Biology / NIH URL:[Link] Relevance: Discusses the reactivity differences between primary and secondary chloroacetamides and the impact of methylation.
-
Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Source: Journal of Chemical Information and Modeling URL:[Link] Relevance:[3][4] Provides quantitative data on GSH half-lives and structure-activity relationships (SAR) for warhead tuning.
-
Activity-Based Protein Profiling: A Graphical Review. Source: Frontiers in Physiology / NIH URL:[Link] Relevance: Comprehensive overview of the ABPP methodology for validating off-target selectivity.
-
Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Source: Journal of Medicinal Chemistry / NIH URL:[Link] Relevance: Foundational text on the
parameter and safety considerations for covalent drugs.
Sources
- 1. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Technical Guide: N,N-di-sec-butyl-2-chloroacetamide vs. N-sec-butyl-2-chloroacetamide
[1]
Executive Summary: The Steric-Kinetic Trade-off
In the development of covalent probes and bioactive chloroacetamides, the modulation of electrophilicity at the
The core distinction lies in the amide substitution level (tertiary vs. secondary) and the resulting steric environment . While both function as alkylating agents targeting nucleophilic cysteines (via
| Feature | N,N-di-sec-butyl-2-chloroacetamide | N-sec-butyl-2-chloroacetamide |
| Amide Class | Tertiary ( | Secondary ( |
| Steric Bulk | High (Branched | Moderate |
| 1° Target | Buried/Hydrophobic Cysteines | Surface-exposed Nucleophiles |
| Hydrolysis | High (Stable in aqueous media) | Moderate |
| LogP (Est.) | ~3.2 (High Permeability) | ~1.4 (Moderate Permeability) |
Mechanistic Analysis & Reactivity Profile[1][3]
The Electrophilic Warhead ( Vector)
Both compounds react via a bimolecular nucleophilic substitution (
-
Compound B (Secondary): The single sec-butyl group allows relatively free rotation. The
orbital of the C-Cl bond is accessible, leading to fast alkylation rates. -
Compound A (Tertiary): The two sec-butyl groups create a "molecular fence." The branching at the
-carbon of the butyl chains forces the amide into a conformation that shields the C-Cl bond. This reduces the frequency of successful collisions (Arrhenius pre-exponential factor decreases), effectively "tuning down" the reactivity.
Electronic Effects
-
Amide Resonance: In Compound B, the N-H proton allows for hydrogen bond donation, which can stabilize transition states or interact with solvent.
-
Inductive Effect: The tertiary nitrogen in Compound A is slightly more electron-rich due to the inductive effect (
) of two alkyl groups, potentially making the carbonyl oxygen more basic, but the lack of an N-H donor removes specific solvent interactions that often assist in leaving group departure in aqueous environments.
Visualization of Reactivity Pathways
The following diagram illustrates the kinetic competition between productive alkylation (Target) and non-productive hydrolysis or detoxification (Glutathione), highlighting the steric filter effect of the di-sec-butyl group.
Caption: Kinetic bifurcation showing Compound A's resistance to hydrolysis and selective alkylation profile compared to the rapid, promiscuous reactivity of Compound B.
Experimental Performance Comparison
Alkylation Kinetics (GSH Assay)
The standard metric for chloroacetamide reactivity is the Glutathione (GSH) half-life. GSH serves as a proxy for biological cysteine nucleophiles.
Comparative Data (Projected based on SAR):
-
N-sec-butyl-2-chloroacetamide: Reacts rapidly.[1][2] In a pseudo-first-order excess of GSH (pH 7.4),
is typically in the range of 15–30 minutes . -
N,N-di-sec-butyl-2-chloroacetamide: Reacts significantly slower.[1] The steric hindrance increases the
to 2–4 hours .-
Implication: Compound A is better suited for experiments requiring long incubation times without rapid degradation, or for targeting slow-turnover proteins in hydrophobic pockets.[1]
-
Hydrolytic Stability
Chloroacetamides are susceptible to hydrolysis, yielding the inactive hydroxyacetamide.
-
Compound B: Susceptible to base-catalyzed hydrolysis.[1]
-
Compound A: The tertiary amide structure creates a hydrophobic shell around the carbonyl, repelling water and drastically extending shelf-life and stability in aqueous buffers.
Validated Experimental Protocols
To verify the reactivity differences, the following GSH Consumption Assay is recommended. This protocol is self-validating using Ellman's Reagent (DTNB) to back-titrate unreacted thiols.[1]
Protocol: Comparative Alkylation Kinetics
Objective: Determine the second-order rate constant (
Reagents:
-
Phosphate Buffer (PBS), 100 mM, pH 7.4, degassed.
-
L-Glutathione (reduced), 20 mM stock in PBS.[1]
-
Test Compounds (A & B), 20 mM stock in DMSO.
-
DTNB (Ellman's Reagent), 2 mM in PBS.
Workflow:
-
Preparation: In a 96-well plate, mix PBS, GSH (final conc. 1 mM), and Test Compound (final conc. 10 mM). Note: Use 10x excess of electrophile to maintain pseudo-first-order kinetics.
-
Incubation: Incubate at 37°C.
-
Sampling: At defined time points (
min), withdraw 20 µL aliquots. -
Quenching/Detection: Dilute aliquot into 180 µL of DTNB solution.
-
Readout: Measure Absorbance at 412 nm (TNB anion formation).
-
Calculation: Plot
vs. time. The slope equals .[1] Calculate .
Visual Workflow (DOT):
Caption: Step-by-step workflow for determining the pseudo-first-order rate constant of alkylation using Ellman's reagent.
Applications & Selection Guide
When to use N,N-di-sec-butyl-2-chloroacetamide (Compound A):
-
Proteomics: When probing cryptic cysteines buried in hydrophobic pockets. The high lipophilicity (LogP ~3.2) allows membrane penetration and access to protein cores.
-
High-Stability Requirements: For assays requiring overnight incubation where secondary amides would hydrolyze.
-
Herbicide Research: As a model for highly lipophilic, soil-stable VLCFA inhibitors.[1]
When to use N-sec-butyl-2-chloroacetamide (Compound B):
-
Synthesis Intermediate: As a highly reactive scaffold for further derivatization (e.g., displacing Cl with an amine to form glycinamides).
-
Rapid Labeling: For "pulse" labeling of surface-exposed cysteines where speed is prioritized over selectivity.[1]
References
-
Reactivity of
-Chloroacetamides: Jablonkai, I. "Alkylating reactivity and herbicidal activity of chloroacetamides." PubMed, 2025. -
Steric Hindrance in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Reactions: "Characteristics of the Reaction." Chemistry LibreTexts, 2024. -
Compound Data (N,N-di-sec-butyl): "N,N-di-sec-butyl-2-chloroacetamide Product Information." Santa Cruz Biotechnology.[3]
-
Compound Data (N-sec-butyl): "N-sec-Butyl-2-chloroacetamide Properties." Sigma-Aldrich.[1]
-
Covalent Probe Design: "Sulfamate Acetamides as Self-Immolative Electrophiles." NIH PubMed Central, 2023.
Comparative Guide: Synthetic Routes for Disubstituted Chloroacetamides
This guide provides a technical analysis of synthetic strategies for N,N-disubstituted chloroacetamides, a critical scaffold in covalent drug discovery (e.g., covalent kinase inhibitors, PROTAC linkers).
Strategic Overview
The synthesis of N,N-disubstituted chloroacetamides is deceptively simple. While the core transformation is an amide bond formation, the presence of the highly electrophilic
This guide compares three distinct methodologies ranging from classical industrial approaches to modern green chemistry techniques.[1]
| Feature | Route A: Anhydrous Acyl Chloride | Route B: Schotten-Baumann (Biphasic) | Route C: T3P-Mediated Coupling |
| Primary Reagents | Chloroacetyl chloride, DBU/TEA | Chloroacetyl chloride, Na₂CO₃/NaOH | Chloroacetic acid, T3P (50% in EtOAc) |
| Key Mechanism | Nucleophilic Acyl Substitution | Interfacial Acyl Substitution | Anhydride Activation |
| Ideal Scale | Gram to Kilogram | Multi-Kilogram (Industrial) | Milligram to Gram (Library Gen) |
| Green Metric | Low (Chlorinated solvents often used) | Medium (Water as co-solvent) | High (Low toxicity, water-soluble byproducts) |
| Primary Risk | Exotherm control, HCl management | Hydrolysis of reagent | Cost of reagent |
Decision Framework (Visualization)
The following decision tree assists in selecting the optimal route based on substrate properties and scale.
Figure 1: Decision matrix for selecting the synthetic route based on chemical constraints.
Deep Dive: Technical Protocols & Analysis
Route A: The Precision Method (Anhydrous DBU/THF)
This is the "gold standard" for small-to-mid-scale synthesis in medicinal chemistry, particularly for valuable or complex amines. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base minimizes side reactions compared to triethylamine.
-
Mechanism: Direct nucleophilic attack of the amine on the acyl chloride carbonyl. DBU acts as an HCl scavenger and nucleophilic catalyst.
-
Critical Control Point: Temperature must be kept at 0°C during addition to prevent the amine from attacking the
-carbon (displacement of chloride), which leads to N-alkyl glycine impurities.
Experimental Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) under
atmosphere. -
Dissolution: Dissolve the secondary amine (10 mmol, 1.0 equiv) in anhydrous THF (50 mL). Add DBU (12 mmol, 1.2 equiv).
-
Addition: Cool the mixture to 0°C (ice/salt bath). Add Chloroacetyl chloride (11 mmol, 1.1 equiv) dropwise over 15 minutes. Note: Vigorous fuming may occur; ensure proper venting.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove excess DBU) and Brine. -
Purification: Dry over
and concentrate. Recrystallize from EtOH or pass through a short silica plug.
Performance Data (Literature Aggregated):
| Substrate | Yield (%) | Purity (HPLC) | Ref |
|---|---|---|---|
| Aniline | 92% | >98% | [1] |
| N-Methylaniline | 94% | >99% | [1] |
| Morpholine | 89% | >98% | [2] |
Route B: The Industrial Method (Schotten-Baumann)
Ideal for robust amines and large-scale production. This biphasic system uses water to absorb the HCl byproduct and inorganic bases (cheaper than DBU).
-
Mechanism: Interfacial reaction. The amine reacts with the acid chloride at the organic-aqueous interface. The base stays in the aqueous phase, neutralizing the acid.
-
Pros: No need for dry solvents; simple workup (often filtration).
-
Cons: Chloroacetyl chloride can hydrolyze to chloroacetic acid if the pH is too high or temperature is uncontrolled.
Experimental Protocol:
-
Setup: 500 mL flask with mechanical stirring.
-
Aqueous Phase: Dissolve
(20 mmol) in water (50 mL). Add the amine (10 mmol). -
Organic Phase: Dissolve Chloroacetyl chloride (12 mmol) in DCM (50 mL).
-
Reaction: Add the organic phase to the rapidly stirring aqueous phase at 0-5°C.
-
Workup: Separate phases. Wash organic phase with water.[1][2][3][4] Evaporate solvent.
Route C: The Green/Mild Method (T3P Coupling)
Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids. It is superior to EDC/HOBt for this application because it drives the reaction to completion with very low epimerization and easy workup (water-soluble byproducts).
-
Mechanism: Chloroacetic acid reacts with T3P to form a mixed anhydride, which is then attacked by the amine.
-
Why use this? It avoids the handling of lachrymatory chloroacetyl chloride and is tolerant of acid-sensitive functional groups.
Experimental Protocol:
-
Dissolution: Dissolve Chloroacetic acid (10 mmol) and Amine (10 mmol) in EtOAc (30 mL).
-
Activation: Add DIPEA (25 mmol) followed by T3P (50% w/w in EtOAc, 12 mmol) at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Wash the reaction mixture with water, saturated
, and 1M HCl. The T3P byproducts are washed away in the aqueous layer.
Mechanistic & Side Reaction Analysis
Understanding failure modes is critical. The diagram below illustrates the competition between the desired Acylation and the undesired Alkylation .
Figure 2: Mechanistic pathways showing the origin of the primary impurity (dimerization via alkylation).
Mitigation Strategy:
-
To prevent Dimerization: Always add the acid chloride to the amine (or vice versa) slowly at low temperature (0°C) . Never reflux initially.
-
To prevent Hydrolysis: In Route B, ensure the organic solvent is not miscible with water (e.g., use DCM, not THF) to maintain a distinct interface.
Comparative Data Summary
| Metric | Route A (DBU/THF) | Route B (Biphasic) | Route C (T3P) |
| Typical Yield | 90-95% | 80-88% | 85-92% |
| Reaction Time | 2-4 Hours | 1-2 Hours | 12-24 Hours |
| Atom Economy | Moderate | High | Low (High MW reagent) |
| Cost Efficiency | High | Very High | Low (T3P is expensive) |
| Purification | Extraction/Column | Filtration/Extraction | Extraction (Clean) |
References
-
Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU."[2] International Journal of ChemTech Research, vol. 10, no. 3, 2017, pp. 365-372.
-
BenchChem Application Note. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Protocols, 2025.
-
Pattabiraman, V.R.[3] & Bode, J.W. "Rethinking Amide Bond Synthesis." Nature, vol. 480, 2011, pp. 471–479.
-
Organic Chemistry Portal. "Propanephosphonic Acid Anhydride (T3P)."
Sources
Alternatives to N,N-di-sec-butyl-2-chloroacetamide in organic synthesis
Strategic Alternatives to -Di-sec-butyl-2-chloroacetamide in Organic Synthesis
Executive Summary
-Di-sec-butyl-2-chloroacetamide-
Steric Hindrance: The two sec-butyl groups create significant steric bulk around the amide nitrogen, which can electronically deactivate the
-carbon and sterically impede nucleophilic attack. -
Safety & Toxicity: Like most
-chloroacetamides, it is a potent contact allergen and suspected reproductive toxin.
This guide presents three strategic alternatives:
-
Reactivity Tuning: In-situ activation (Finkelstein) or Halogen Exchange to overcome steric sluggishness.
-
Process Re-engineering: A "Coupling-First" modular approach to avoid handling the toxic reagent.
-
Mechanistic Switch: Utilizing Michael acceptors (Acrylamides) for chemoselective cysteine targeting.[1]
Technical Analysis: The Baseline Reagent
-
Compound:
-Di-sec-butyl-2-chloroacetamide[2][3][4][5][6][7][8][9][10] -
Mechanism:
Alkylation (Irreversible).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Key Limitation: The chlorine leaving group is often too slow for sterically demanding substrates or weak nucleophiles, requiring elevated temperatures that promote degradation.[1]
Comparative Performance Matrix
| Feature | Chloro- Analog (Baseline) | Bromo- Analog | Iodo- Activation (In-Situ) | Acrylamide (Michael) |
| Reactivity ( | 1.0 (Slow) | ~50-100x Faster | ~1000x Faster | Variable (Rev/Irrev) |
| Steric Sensitivity | High | Moderate | Low | Moderate |
| Selectivity | Low (Lys/Cys/His) | Moderate | High (Cys dominant) | High (Cys dominant) |
| Stability | High | Moderate | Low (Light sensitive) | High |
| Toxicity Risk | High (Sensitizer) | High | High | Moderate |
Alternative 1: Halogen Exchange (Reactivity Tuning)
Best For: Reactions where the standard chloroacetamide fails to react or requires harsh heating.[1]
The steric bulk of the di-sec-butyl group shields the
Protocol A: In-Situ Finkelstein Activation (Recommended)
Instead of synthesizing the unstable Iodo-analog, generate it in situ.
-
Reagents: Substrate (1.0 eq),
-Di-sec-butyl-2-chloroacetamide (1.1 eq), Potassium Iodide (0.1–0.5 eq catalytic), Base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> or DIPEA). -
Solvent: Acetone or DMF (favors halide exchange).[1]
-
Mechanism: The
displaces to form the transient, highly reactive Iodo-species, which immediately reacts with the nucleophile. -
Benefit: Increases rate by orders of magnitude without isolating the mutagenic iodo-intermediate.
Protocol B: Synthesis of -Di-sec-butyl-2-bromoacetamide
If a discrete reagent is required (e.g., for kinetics studies):
-
Reaction: React Di-sec-butylamine with Bromoacetyl bromide (0°C, DCM,
). -
Yield: Typically >85%.[1]
-
Note: The Bromo-analog is a viable shelf-stable alternative if the Chloro- variant is too unreactive.
Alternative 2: The Modular "Coupling-First" Approach
Best For: Late-stage drug diversification, safety-critical workflows, and avoiding specific toxic reagents.
Instead of installing the entire bulky amide at once, this route installs a generic linker first, then builds the amide.[1] This allows you to screen different amines (di-sec-butyl, di-isopropyl, etc.) without synthesizing a new alkylating agent for each.
Workflow Diagram
Figure 1: Modular Synthesis Route avoiding the specific chloroacetamide reagent.
Experimental Protocol (Modular Route)
-
Alkylation: Treat nucleophile (e.g., phenol/amine) with Ethyl Bromoacetate (1.1 eq) and
in MeCN. Reflux 2h.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4h. Acidify and extract to get the free acid.[1]
-
Amide Coupling:
Alternative 3: Mechanistic Switch (Michael Acceptors)
Best For: Covalent inhibitors targeting Cysteine where selectivity over Lysine is required.[1]
If the goal is to cap a Cysteine residue with a bulky hydrophobic group, replacing the Chloroacetamide (SN2) with an Acrylamide (Michael Addition) offers better chemoselectivity.[1]
-
Reagent:
-Di-sec-butylacrylamide . -
Synthesis: Acryloyl chloride + Di-sec-butylamine.
-
Mechanism: Nucleophilic attack on the
-carbon. -
Advantage: Acrylamides are generally less reactive toward Lysine (hard nucleophile) than Chloroacetamides, reducing off-target toxicity.[1]
-
Structural Difference: Extends the linker by one carbon (or changes geometry if using vinyl sulfonamides).[1]
Safety & Toxicology Comparison
Chloroacetamides are notorious contact allergens. The alternatives offer varying safety profiles.[1][11]
| Reagent | GHS Hazards | Handling Precaution |
| H301 (Toxic), H317 (Sensitizer), H361 (Repro) | Strict Isolation. Use glovebox or fume hood. | |
| Ethyl Bromoacetate | H300 (Fatal if swallowed), Lachrymator | Standard Fume Hood. Volatile lachrymator. |
| Di-sec-butylamine | H226 (Flammable), H302 (Harmful) | Standard organic base handling. |
| H302, H317 (Sensitizer) | Lower acute toxicity than chloro-analog, but still a sensitizer. |
Recommendation: The Modular Route (Alternative 2) is the safest for scale-up, as it utilizes commodity chemicals (Ethyl bromoacetate) with well-understood hazards, rather than a specialized, highly lipophilic alkylating agent that may penetrate skin easily.[1]
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide derivatives. Accessed Jan 2026.[1][12] Link
-
PubChem. Compound Summary: N-butyl-2-chloroacetamide (Analog).[11] National Library of Medicine. Link[1]
-
ResearchGate. Reactivity of N-aryl 2-chloroacetamides towards nucleophiles. (2019).[1][13] Link
-
BenchChem. Comparative Guide to Cysteine Alkylating Agents.Link[1]
-
ChemicalBook. Product Properties: N,N-Di-sec-butyl-2-chloroacetamide.[2][4][9]Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-DI-SEC-BUTYL-2-CHLOROACETAMIDE CAS#: [m.chemicalbook.com]
- 3. 2567-56-8|2-Chloro-N-cyclohexyl-N-methylacetamide|BLD Pharm [bldpharm.com]
- 4. N,N-DI-SEC-BUTYL-2-CHLOROACETAMIDE [chembk.com]
- 5. 1220020-54-1|2-Chloro-N-(piperidin-4-yl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. 125674-23-9|2-Chloro-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]
- 7. 13916-39-7|2-Chloro-N-propylacetamide|BLD Pharm [bldpharm.com]
- 8. 2746-07-8|2-Chloro-N-ethyl-N-methylacetamide|BLD Pharm [bldpharm.com]
- 9. CAS No. 32322-33-1 Specifications | Ambeed [ambeed.com]
- 10. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
- 11. N-butyl-2-chloroacetamide | C6H12ClNO | CID 219645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 13. researchgate.net [researchgate.net]
Optimizing Covalent Warhead Selectivity: A Technical Guide to N,N-di-sec-butyl-2-chloroacetamide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Warhead Reactivity, Chemoproteomics, and Selectivity Profiling
Executive Summary: The Case for Steric Tuning
In the landscape of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle is paramount. Warheads must be reactive enough to bond with the target cysteine but stable enough to avoid rapid depletion by cytosolic glutathione (GSH).
N,N-di-sec-butyl-2-chloroacetamide (DSB-CA) represents a critical class of sterically hindered electrophiles . Unlike its unhindered relatives (e.g., 2-chloroacetamide) or the hyper-reactive iodoacetamide, DSB-CA utilizes the bulky sec-butyl groups to shield the
This guide compares DSB-CA against standard alkylating agents, providing the experimental framework to validate its efficacy as a "tunable" warhead for drug discovery.
Mechanistic Distinction: vs. Michael Addition
To understand the efficacy of DSB-CA, one must contrast its mechanism with other common alkylators.
The Steric Shielding Effect
While acrylamides function via Michael addition (attacking a
-
Unhindered (e.g., Chloroacetamide): The
-carbon is exposed. Thiolates attack rapidly from the backside ( trajectory). -
Hindered (DSB-CA): The branched sec-butyl groups create a "steric cone" around the amide nitrogen. This restricts the approach vector of the incoming nucleophile. Only a nucleophile held in a precise geometry (i.e., within an enzyme pocket) can overcome this barrier efficiently.
Visualizing the Reactivity Landscape
Figure 1: Reactivity landscape of cysteine alkylators. DSB-CA occupies a "tunable" niche, reducing off-target toxicity compared to unhindered analogs.
Comparative Efficacy Data
The following data summarizes the performance of DSB-CA relative to standard agents. Efficacy is defined here as Selectivity Efficiency (
Table 1: Physicochemical & Reactivity Profile
| Feature | Iodoacetamide (IAA) | Acrylamide (Michael Acceptor) | DSB-CA (Hindered Chloroacetamide) |
| Mechanism | Michael Addition (Slow/Rev) | ||
| Intrinsic Reactivity ( | Very High ( | Low to Moderate | Low (due to steric bulk) |
| Selectivity Driver | None (Promiscuous) | Electronic Tuning / Reversibility | Steric Fit / Proximity |
| Metabolic Stability | Low (Rapid GSH depletion) | Moderate | High (Resists GSH attack) |
| Cysteine Preference | Solvent-exposed & Buried | Solvent-exposed (requires specific pKa) | Pocket-buried Cysteines |
| Primary Use | Proteomics (Total Alkylation) | Kinase Inhibitors (e.g., Ibrutinib) | Probes / Selective Warheads |
Analyst Insight: DSB-CA is inferior for total proteome alkylation (proteomics sample prep) because it reacts too slowly with unfolded proteins. However, it is superior for live-cell probe development where avoiding rapid GSH conjugation is critical for cell permeability and survival.
Experimental Validation Protocols
To validate DSB-CA for your specific scaffold, you must perform two key assays: Intrinsic Reactivity Profiling and Chemoproteomic Selectivity .
Protocol A: Glutathione (GSH) Half-Life Assay
Purpose: Determine the intrinsic electrophilicity (
-
Preparation: Prepare a 10 mM stock of DSB-CA and a comparator (e.g., 2-chloroacetamide) in DMSO.
-
Reaction Mix: In a 96-well plate, mix compound (50 µM final) with reduced L-Glutathione (5 mM, 100x excess) in PBS (pH 7.4) at 37°C.
-
Note: The pseudo-first-order condition simplifies kinetic analysis.
-
-
Monitoring: Monitor the disappearance of the parent compound via LC-MS/MS at time points: 0, 15, 30, 60, 120, 240 min.
-
Calculation: Plot
vs. time. The slope is .-
Success Criterion: DSB-CA should exhibit a
hours (indicating stability), whereas unhindered chloroacetamide typically shows mins.
-
Protocol B: Competitive Gel-Based ABPP
Purpose: Assess proteome-wide selectivity in a complex biological matrix.
-
Lysate Prep: Generate proteome lysate (1 mg/mL) from relevant cell line (e.g., HEK293T).
-
Treatment:
-
Vehicle: DMSO only.
-
Condition 1: DSB-CA (1, 10, 50 µM) for 1 hour.
-
Condition 2: Iodoacetamide (1, 10, 50 µM) for 1 hour.
-
-
Probe Labeling: Chase all samples with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide ) at 5 µM for 30 mins.
-
Click Chemistry: Perform CuAAC click reaction with Rhodamine-Azide (if using alkyne probe).
-
Readout: Resolve on SDS-PAGE and image fluorescence.
-
Interpretation: Iodoacetamide will "blank" the entire gel (block all bands). DSB-CA should only block specific bands (targets) while leaving the majority of the proteome labeled by the probe. This proves selectivity .
-
Workflow Visualization: Selectivity Profiling
This diagram outlines the logic flow for determining if DSB-CA is the correct warhead for your target.
Figure 2: Decision tree for implementing DSB-CA in lead optimization.
Safety & Handling
-
Toxicity: Like all alkylating agents, DSB-CA is potentially genotoxic and a skin sensitizer. However, its lower volatility and reactivity compared to low-molecular-weight chloroacetamides make it slightly safer to handle in solid form.
-
Deactivation: Quench excess reagent with 10% N-acetylcysteine (NAC) or Tris buffer (pH > 8.0) before disposal.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. Link
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link
Validating the Purity of N,N-di-sec-butyl-2-chloroacetamide by NMR
A Technical Comparison and qNMR Protocol Guide
Executive Summary
For researchers utilizing N,N-di-sec-butyl-2-chloroacetamide —often an intermediate in herbicide safener synthesis or specialized solvent applications—purity validation presents a unique set of challenges. Standard HPLC-UV methods frequently fail to detect non-chromophoric impurities (such as the starting amine) and struggle with peak splitting caused by rotational isomerism and diastereomers.
This guide establishes Quantitative NMR (qNMR) as the superior validation method for this compound. Unlike chromatography, qNMR provides a direct molar ratio of the analyte to an internal standard, offering an absolute purity measurement that accounts for the molecule's stereochemical complexity without requiring identical reference standards.
Part 1: The Analytical Challenge
Why This Molecule is "Difficult"
N,N-di-sec-butyl-2-chloroacetamide is not a simple aliphatic amide. It possesses structural characteristics that complicate standard analysis:
-
Restricted Rotation (Rotamers): The partial double-bond character of the C–N amide bond restricts rotation.[1] This creates distinct cis and trans (or syn and anti) conformers visible on the NMR timescale. In chromatography, this often manifests as a "saddle" or split peak, leading to integration errors.
-
Stereochemical Complexity (Diastereomers): The molecule contains two chiral sec-butyl groups.
-
Racemic Pair: (
) and ( ) enantiomers. -
Meso Form: (
). -
Result: You are analyzing a mixture of diastereomers. In NMR, this results in signal doubling for every proton environment (e.g., two distinct doublets for the methyl groups), which must be summed for accurate quantification.
-
-
Lack of Chromophores: The primary impurities—di-sec-butylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)—have weak UV absorbance, making HPLC-UV purity values potentially inflated.
Part 2: Comparative Analysis
The following table objectively compares qNMR against standard chromatographic techniques for this specific application.
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Purity Basis | Absolute (Molar ratio to Internal Standard) | Relative (Area % vs. Total Area) | Relative (Area % vs. Total Area) |
| Reference Standard | Not Required for analyte (only IS needed) | Required for accurate quantification | Required for response factors |
| Isomer Handling | Excellent. Integrates all rotamers/diastereomers as one group. | Poor. Rotamers may split peaks; diastereomers may resolve partially. | Good. High temp often coalesces rotamers, but thermal degradation is a risk. |
| Impurity Detection | Universal (sees all protons). Detects residual solvents & water. | Selective. Misses non-UV active salts, water, and aliphatic amines. | Selective. Misses non-volatiles and salts. |
| Sample Recovery | Non-destructive. | Destructive.[2] | Destructive.[2] |
| Thermal Risk | None (Ambient temperature). | None. | High. |
Part 3: Strategic Protocol (qNMR)
Reagents and Standards
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as a chemical shift reference.-
Why: Excellent solubility for lipophilic amides; prevents exchange of amide protons (though no N-H exists here, it prevents hydrolysis).
-
-
Internal Standard (IS): 1,4-Dinitrobenzene (approx.[3]
8.4 ppm) or 1,3,5-Trimethoxybenzene (approx. 6.1 ppm).-
Selection Logic: The analyte has signals in the 0.8–4.5 ppm range. You need an IS with a clean singlet in the aromatic region (> 6.0 ppm) to avoid overlap. 1,4-Dinitrobenzene is ideal as it is non-hygroscopic and chemically stable.
-
Experimental Workflow
This protocol ensures a self-validating system where the mass balance is confirmed by the internal standard.
Figure 1: qNMR Purity Validation Workflow. Note the critical emphasis on relaxation delay (d1) during acquisition.
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy (99.9% magnetization recovery), the relaxation delay is critical.
-
Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse) with extended delay.
-
Relaxation Delay (d1): 30–60 seconds .
-
Reasoning: The T1 relaxation time for small organic molecules is typically 1–5 seconds. qNMR requires
to recover 99.3% magnetization, or for 99.9%. A 30s delay is a safe "catch-all" for high accuracy.
-
-
Scans (ns): 16 or 32 (Sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
Part 4: Data Interpretation & Calculation[4][5]
Spectral Assignment (The "Fingerprint")
In CDCl
| Proton Group | Chemical Shift ( | Multiplicity | Integration (Expected) | Notes |
| Internal Standard | 8.42 (1,4-DNB) | Singlet | Calibrated to IS Moles | Reference Peak |
| -CH | 4.05 – 4.20 | Singlet (Split) | 2H | May appear as two closely spaced singlets due to rotamers. Integrate BOTH. |
| N-CH (Methine) | 3.40 – 3.80 | Multiplet | 2H | Complex multiplet due to chirality. |
| -CH | 1.40 – 1.70 | Multiplet | 4H | Overlapping multiplets. |
| -CH | 0.80 – 1.30 | Doublets/Triplets | 12H | Distinct doublets for diastereomers. |
Identifying Impurities
-
Di-sec-butylamine: Look for broad N-H signals (variable) or shifted N-CH multiplets around 2.5–3.0 ppm.
-
Chloroacetic Acid: Singlet around 4.1–4.3 ppm (downfield from the amide).
-
Residual Solvents: Acetone (2.17 ppm), DCM (5.30 ppm).
Purity Calculation Formula
Calculate the purity (
Where:
- : Integrated area of the signal.[4][5]
-
: Number of protons contributing to the signal (e.g., 2 for the -CH
Cl group). - : Molecular weight ( g/mol ).[2][6][7]
- : Mass weighed (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.998).
Part 5: Method Selection Logic
Use this decision tree to confirm if qNMR is the right choice for your specific batch.
Figure 2: Decision logic for selecting qNMR over chromatographic methods.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 2-Chloroacetamide for synthesis 79-07-2 [merckmillipore.com]
- 7. N-sec-Butyl-2-chloroacetamide 32322-73-9 [sigmaaldrich.com]
Benchmarking Guide: N,N-di-sec-butyl-2-chloroacetamide vs. Commercial Chloroacetamides
Executive Summary & Strategic Context
This guide establishes the technical framework for benchmarking N,N-di-sec-butyl-2-chloroacetamide (referred to herein as DSB-CA , CAS 32322-33-1) against industry-standard Group 15 herbicides.
DSB-CA is a structural analog of the legacy herbicide Allidochlor (CDAA) , substituting allyl groups with bulky sec-butyl chains. While commercial standards like S-Metolachlor and Acetochlor dominate the market, DSB-CA represents a specific chemical space: lipophilic, sterically hindered amides.
Hypothesis for Evaluation: The introduction of sec-butyl groups is expected to significantly reduce volatility compared to shorter-chain analogs (a known weakness of CDAA) while maintaining Very Long Chain Fatty Acid (VLCFA) inhibition. However, steric bulk may necessitate higher application rates to achieve enzyme saturation compared to the compact structure of Acetochlor.
Chemical & Mechanistic Grounding
Structural Hierarchy
To evaluate DSB-CA, we must compare it against the "Gold Standards" of the chloroacetamide class.
| Compound | Structure Key Features | Primary Role | Status |
| DSB-CA (Candidate) | N,N-di-sec-butyl substitution | Test Candidate | Research/Novel |
| S-Metolachlor | Methoxy-prop-2-yl group (Chiral S-isomer) | Broad-spectrum Standard | Commercial Leader |
| Acetochlor | Ethoxymethyl group | High-potency Standard | Commercial (Corn/Soy) |
| Allidochlor (CDAA) | N,N-diallyl substitution | Structural Parent | Legacy/Discontinued |
Mechanism of Action (MoA)
All compounds in this benchmark function as VLCFA Elongase Inhibitors (HRAC Group 15/K3). They covalently bind to the sulfhydryl (-SH) group of cysteine residues on the elongase enzymes (specifically the KCS/FAE1 condensing enzymes), preventing the elongation of C18 fatty acids to C20+ chains essential for cell division and wax formation.
Figure 1: VLCFA Inhibition Pathway
This diagram illustrates the irreversible binding mechanism common to this class.
Caption: Mechanism of Action: Chloroacetamides alkylate the cysteine residue of VLCFA elongase, halting cell division.[1]
Benchmarking Protocols
To validate DSB-CA, you must execute a "Self-Validating" screening pipeline. Do not rely on single-point data.
Protocol A: Greenhouse Whole-Plant Dose Response
Objective: Determine the GR50 (Growth Reduction 50%) relative to S-Metolachlor.
Methodology:
-
Species Selection:
-
Soil Matrix: Silt loam (OM 2-3%, pH 6.5). Sterilized to remove background seed bank.
-
Application: Pre-emergence (PRE). Apply within 24 hours of sowing using a track sprayer calibrated to 200 L/ha.
-
Dose Range:
-
DSB-CA: 0, 62.5, 125, 250, 500, 1000, 2000, 4000 g ai/ha.
-
S-Metolachlor (Control): 0, 15, 30, 60, 125, 250, 500, 1000 g ai/ha.
-
Note: The candidate range is shifted higher to account for potential lower potency due to steric hindrance.
-
-
Assessment: 14 and 21 days after treatment (DAT). Measure fresh shoot biomass.
-
Statistical Analysis: Fit data to a 4-parameter log-logistic model (using R package drc).
Protocol B: In Vitro VLCFA Elongase Assay
Objective: Verify the intrinsic potency at the enzyme level, removing soil adsorption variables.
-
Microsome Isolation: Isolate microsomes from etiolated leek (Allium porrum) seedlings (rich in elongase activity).
-
Reaction Mix: Microsomes + [2-14C]Malonyl-CoA + C18:0-CoA (Stearoyl-CoA) + NADPH.
-
Treatment: Incubate with DSB-CA and S-Metolachlor at concentrations
to M. -
Quantification: Extract fatty acids, methylate, and separate via Thin Layer Chromatography (TLC) or Radio-HPLC.
-
Metric: Measure inhibition of elongation from C18 to C20/C22.
Protocol C: Volatility & Soil Mobility Screen
Objective: Test the hypothesis that the sec-butyl group improves stability over older analogs.
-
Volatility: Apply compound to glass plates; maintain at 30°C for 24h. Wash and analyze residue via GC-MS.
-
Leaching: Packed soil columns (30cm). Apply herbicide + 50mm simulated rain. Section soil into 5cm segments and analyze via HPLC.
Comparative Data Analysis & Visualization
Expected Performance Matrix
Based on Structure-Activity Relationship (SAR) principles for chloroacetamides, the following performance profile is the benchmark for success.
| Parameter | S-Metolachlor (Standard) | DSB-CA (Candidate) | Interpretation |
| GR50 (Barnyardgrass) | 20 - 40 g ai/ha | 80 - 150 g ai/ha | DSB-CA likely less potent due to steric bulk; requires higher rate. |
| Water Solubility | 480 mg/L | < 100 mg/L (Est.) | DSB-CA is more lipophilic; less leaching risk. |
| Volatility | Low | Low/Moderate | Significant improvement over CDAA (High volatility). |
| Crop Safety (Corn) | High (with safener) | Moderate | Steric hindrance may reduce metabolism speed in crops. |
Decision Logic for Development
Use this flowchart to determine if DSB-CA proceeds to field trials.
Caption: Go/No-Go decision tree for DSB-CA based on potency, selectivity, and volatility thresholds.
Discussion & Synthesis
The "Sec-Butyl" Advantage
The structural shift from ethyl/methyl (in Acetochlor/Metolachlor) to sec-butyl in DSB-CA serves a specific purpose: Lipophilicity management .
-
Pros: Increased adsorption to soil organic matter (Koc), reducing groundwater contamination risk.
-
Cons: Reduced availability in soil solution. This implies that DSB-CA will require higher rainfall for activation compared to Acetochlor.
Safener Necessity
Commercial chloroacetamides are rarely used "naked" in corn. S-Metolachlor is paired with Benoxacor ; Acetochlor with Furilazole .
-
Recommendation: In your Protocol A (Selectivity), you must include a treatment arm where corn seeds are pre-treated with a safener (e.g., fluxofenim or benoxacor). If DSB-CA causes crop injury without a safener but is safe with one, it remains a viable commercial candidate.
Resistance Management
DSB-CA targets the same site (VLCFA elongase) as current standards. It will not control metabolic-resistant populations (e.g., Amaranthus palmeri with GST-based resistance). It should be positioned as a tank-mix partner with alternative MoAs (e.g., Metribuzin or HPPD inhibitors).
References
-
HRAC (Herbicide Resistance Action Committee). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]
-
Böger, P., et al. (2000). Mode of Action of Chloroacetamide Herbicides. Journal of Pesticide Science. Retrieved from [Link]
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R (drc package). PLOS ONE. Retrieved from [Link][4]
-
University of California ANR. (2024). Chloroacetamide Herbicides: Toxicology and Environmental Fate. Retrieved from [Link]
-
Shaner, D. L. (2014). Herbicide Handbook, 10th Edition. Weed Science Society of America.[3] (Standard reference for S-Metolachlor properties).
Sources
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetochlor vs Metolachor for Weed Control in Corn | Weekly Crop Update [sites.udel.edu]
- 3. Efficacy Comparisons of Alachlor and Metolachlor Formulations in the Field | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Evaluating the antimicrobial effectiveness of different N-substituted chloroacetamides
[1]
Executive Summary
N-substituted chloroacetamides represent a potent class of electrophilic alkylating agents with significant antimicrobial potential. Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, these compounds often act by covalently modifying nucleophilic cysteine residues in essential microbial enzymes.
This guide provides a technical comparison of various N-substituted derivatives, analyzing how the electronic and steric properties of the N-substituent (Alkyl, Aryl, or Heterocyclic) dictate antimicrobial potency, selectivity, and stability. It is designed for medicinal chemists and microbiologists seeking to optimize the
The Pharmacophore & Mechanism of Action
The core efficacy of chloroacetamides stems from the reactivity of the
The Cysteine Trap (Mechanism)
The primary mode of action is the irreversible alkylation of thiol (-SH) groups in enzymes (e.g., proteases, synthetases) via an
-
Electron-Withdrawing Groups (EWG): Increase the electrophilicity of the
-carbon, enhancing potency but potentially increasing host toxicity. -
Electron-Donating Groups (EDG): Decrease reactivity, potentially improving selectivity.
Visualization: Cysteine Alkylation Pathway
The following diagram illustrates the irreversible inhibition mechanism where the chloroacetamide "warhead" locks the enzymatic cysteine.
Figure 1: Mechanism of irreversible enzyme inactivation via cysteine alkylation by chloroacetamides.
Comparative Analysis: Structure-Activity Relationship (SAR)
The biological activity of these compounds is strictly governed by the nature of the amine attached to the chloroacetyl group.
A. N-Alkyl Derivatives (Aliphatic)
-
Characteristics: High flexibility, moderate lipophilicity.
-
Performance: Often exhibit lower antimicrobial potency compared to aryl derivatives due to a lack of
- stacking interactions with the target enzyme's binding pocket. -
Toxicity: Higher risk of rapid metabolic hydrolysis.
B. N-Aryl Derivatives (Aromatic)
-
Characteristics: Rigid structure, tunable electronics via ring substitution.
-
Performance: Generally the most potent class. The phenyl ring provides hydrophobic binding affinity, while the substituent regulates the "warhead" reactivity.
-
Para-substitution: Often optimal. Para-chloro or Para-nitro groups enhance lipophilicity (LogP) and reactivity.
-
Ortho-substitution: Frequently reduces activity due to steric hindrance preventing the inhibitor from entering the enzyme active site.
-
C. N-Heterocyclic Derivatives[1]
-
Characteristics: Incorporation of thiazoles, pyrazoles, or pyridines.
-
Performance: Improved water solubility and "drug-likeness." Often used to target specific bacterial strains by mimicking natural substrates.
Representative Comparative Data
The table below synthesizes comparative trends observed in antimicrobial assays (MIC values) against standard pathogens (S. aureus and E. coli).
Note: Lower MIC (Minimum Inhibitory Concentration) indicates higher potency.
| Scaffold Type | Substituent (R) | Electronic Effect | Lipophilicity (LogP) | Est. MIC (S. aureus) | Est. MIC (E. coli) | Performance Verdict |
| N-Aryl | Phenyl (Unsubstituted) | Neutral | Moderate | 25 - 50 µg/mL | >100 µg/mL | Baseline: Moderate activity. |
| N-Aryl | 4-Chlorophenyl | EWG (Weak) | High | 3.12 - 6.25 µg/mL | 12.5 - 25 µg/mL | High: Lipophilicity aids membrane crossing. |
| N-Aryl | 4-Nitrophenyl | EWG (Strong) | Moderate | 6.25 - 12.5 µg/mL | 25 - 50 µg/mL | Good: Highly reactive, but potential toxicity. |
| N-Aryl | 4-Methoxyphenyl | EDG | Moderate | >100 µg/mL | >100 µg/mL | Poor: Reduced electrophilicity of |
| N-Alkyl | Cyclohexyl | N/A | High | 50 - 100 µg/mL | >128 µg/mL | Low: Lacks aromatic binding interactions. |
Key Insight: The 4-Chlorophenyl derivative often represents the "sweet spot" (high potency, manageable toxicity) because the halogen increases lipophilicity (aiding penetration of the bacterial cell wall) without making the warhead so reactive that it hydrolyzes before reaching the target.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended.
Workflow Visualization
Figure 2: Standardized workflow for synthesis and antimicrobial evaluation.
Protocol A: Synthesis (Schotten-Baumann Conditions)
-
Reagents: Substituted aniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (TEA) or Pyridine (as acid scavenger), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve amine in dry DCM at 0°C.
-
Add TEA (1.2 eq).
-
Dropwise addition of Chloroacetyl chloride (1.2 eq) over 30 mins (Exothermic reaction—control temp).
-
Stir at Room Temperature (RT) for 3–6 hours.
-
-
Workup: Wash with dilute HCl (to remove unreacted amine), then NaHCO3, then Brine. Dry over MgSO4.
-
Validation: Confirm structure via NMR (look for singlet at
4.0–4.2 ppm for -CH2Cl).
Protocol B: Antimicrobial Assay (CLSI Broth Microdilution)
Reference: CLSI M07 Standard [1].
-
Inoculum: Prepare bacterial suspension (0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Prep: Use 96-well plates. Serial 2-fold dilutions of the test compound (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Controls:
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Negative Control: DMSO (solvent) blank.
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The lowest concentration showing no visible growth is the MIC.
Strategic Recommendations
Based on the comparative analysis, the following strategies are recommended for drug development professionals:
-
For Gram-Positive Targets (S. aureus/MRSA): Prioritize N-(4-halophenyl) derivatives. The increased lipophilicity allows for better penetration of the peptidoglycan layer.
-
For Gram-Negative Targets (E. coli/Pseudomonas): Chloroacetamides generally struggle here due to efflux pumps. Consider N-Heterocyclic scaffolds (e.g., benzothiazoles) to improve uptake through porins.
-
Toxicity Mitigation: Avoid simple aliphatic chloroacetamides (like N-methyl-chloroacetamide) as they are often too reactive and non-selective. Use the N-Aryl group to "tune down" the reactivity to acceptable levels.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Institutes of Health (NIH) / PubMed. (2021). Characterisation of Twelve Newly Synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]
-
Journal of Proteome Research. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification (Validating Chloroacetamide reactivity). [Link]
Comparing the environmental impact of various chloroacetamide herbicides
Topic: Comparing the Environmental Impact of Various Chloroacetamide Herbicides Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Introduction: The Chloroacetamide Dilemma
Chloroacetamide herbicides (e.g., Acetochlor, Alachlor, Metolachlor, Butachlor) are the backbone of pre-emergence weed control in maize, soybean, and rice agriculture. Their mechanism of action—inhibition of very long-chain fatty acid (VLCFA) elongases—is highly effective but poses significant environmental challenges.
For the application scientist, the dilemma lies in the trade-off between efficacy and environmental fate . While these compounds share a core anilide structure, subtle substitutions (e.g., ethoxy vs. methoxy groups) drastically alter their physicochemical properties, dictating whether they degrade in the topsoil or leach into aquifers.
This guide moves beyond basic data sheets to analyze the causality of environmental impact, comparing the persistence, mobility, and toxicity of key chloroacetamides, and providing self-validating protocols for assessing these parameters.
Comparative Analysis: Physicochemical Drivers of Fate
The environmental footprint of a chloroacetamide is governed primarily by its water solubility and soil organic carbon sorption coefficient (
Table 1: Physicochemical & Environmental Profile Comparison
| Parameter | Acetochlor | Alachlor | Metolachlor (Racemic) | S-Metolachlor | Butachlor |
| Water Solubility (20°C) | ~223 mg/L | ~240 mg/L | ~488 mg/L | ~480 mg/L | ~20 mg/L |
| Soil Sorption ( | 150–300 (Moderate) | 170 (Moderate) | 110–200 (Low/Mobile) | 110–200 (Low/Mobile) | ~700–1000 (Immobile) |
| Soil Half-Life ( | 8–12 days | 15–20 days | 30–50 days | 30–50 days | ~13 days |
| Aquatic Persistence | Moderate | Moderate | High (>200 days) | High (>200 days) | Low |
| Primary Risk | Surface runoff; Algal toxicity | Groundwater; Hepatotoxicity | Groundwater leaching | Groundwater leaching | Sediment accumulation |
Technical Insights:
-
The Solubility-Persistence Paradox (Metolachlor vs. Acetochlor): Metolachlor is nearly twice as water-soluble as Acetochlor and has a lower
. This makes it highly mobile in the soil column. Combined with a longer hydrolytic half-life, Metolachlor is the most frequently detected chloroacetamide in groundwater. Acetochlor, while more toxic to mammals (hepatotoxicity), degrades faster in aerobic soil, reducing its long-term leaching potential compared to Metolachlor. -
The Enantiomer Advantage (S-Metolachlor): Racemic Metolachlor contains 50% R-isomer (inactive) and 50% S-isomer (active). S-Metolachlor is enriched to ~88% active isomer.
-
Environmental Impact:[1][2] While the chemical fate (mobility/half-life) of the S-isomer is identical to the racemate, the application rate is reduced by ~35% for the same efficacy. This creates a "load reduction" strategy, lowering the total mass entering the watershed without altering the molecule's intrinsic properties.
-
-
Butachlor’s Unique Profile: Unlike its analogs, Butachlor has low water solubility and high
.[3] It binds tightly to soil and sediment, making leaching rare. However, this persistence in sediment poses risks to benthic organisms in rice paddy ecosystems.
Degradation Pathways & Metabolite Formation[4]
The parent compounds are rarely the end of the story. Microbial degradation via glutathione S-transferase (GST) systems produces polar metabolites: Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) .[4]
-
ESA/OA Metabolites: These are chemically stable, highly water-soluble, and poorly sorbed by soil. They are often found in groundwater at concentrations 10–100x higher than the parent herbicide.
-
Toxicity Trade-off: While ESA/OA metabolites are generally less toxic to aquatic life than the parent, their extreme persistence turns aquifers into long-term chemical sinks.
Figure 1: General microbial degradation pathway of chloroacetamides yielding persistent ESA and OA metabolites.
Experimental Protocols for Environmental Assessment
To generate reproducible data for regulatory submission or comparative research, use the following self-validating protocols.
Protocol A: Soil Aerobic Degradation (Adapted from OECD 307)
Objective: Determine
1. System Setup:
-
Use biometer flasks to trap volatile organics and
. -
Soil Selection: Use at least three soil types varying in pH (5.5–8.0), organic carbon (0.5–2.5%), and clay content. Why: Degradation is microbial; soil diversity ensures the data is robust across different microbial communities.
2. Application & Incubation:
-
Apply radiolabeled (
-phenyl ring) herbicide at the maximum field rate. -
Maintain soil moisture at
2.0–2.5 (approx. 40% water holding capacity). -
Incubate in the dark at 20°C ± 2°C.
3. Sampling Strategy (The Critical Step):
-
Timepoints: 0, 1, 3, 7, 14, 30, 60, 90, and 120 days.
-
Extraction:
-
Step 1: Extract soil with Acetonitrile:Water (80:20) for parent compounds.
-
Step 2 (Validation): Perform a harsh extraction (Reflux) on the post-extraction solids (PES) to recover bound residues.
-
Step 3: Analyze extracts via Radio-HPLC or LC-MS/MS.
-
Step 4: Quantify ESA/OA metabolites specifically. Note: Standard reverse-phase C18 columns often fail to retain polar ESA/OA metabolites. Use a HILIC column or specialized polar-embedded C18 column for accurate separation.
-
4. Data Validation:
-
Mass balance must be 90–110% of applied radioactivity.
-
If ESA/OA > 10% of applied dose, they are defined as "major metabolites" and require separate toxicity testing.
Protocol B: Algal Growth Inhibition Assay (Adapted from OECD 201)
Objective: Assess acute toxicity to the most sensitive trophic level. Chloroacetamides are potent inhibitors of cell division, making algae (e.g., Raphidocelis subcapitata) the primary indicator species.
1. Culture Preparation:
-
Use exponentially growing R. subcapitata. Initial cell density:
cells/mL. -
Media: OECD TG 201 medium (sterile).
2. Exposure:
-
Prepare a geometric series of 5 concentrations (e.g., 0.001 to 1.0 mg/L).
-
Include solvent control (if solvent is used) and negative control.
-
Replicates: 3 per concentration, 6 for controls.
3. Measurement:
-
Measure biomass (cell counts or fluorescence) at 24, 48, and 72 hours.
-
Why Fluorescence? Chloroacetamides can cause cell clumping. Fluorescence (chlorophyll a) is often more accurate than optical density (OD) for these herbicides.
4. Calculation:
-
Calculate Average Specific Growth Rate (
). -
Determine
(concentration reducing growth rate by 50%). -
Validation: Control biomass must increase by at least 16x in 72 hours.
Comparative Fate Visualization
The following diagram illustrates the divergent fates of these herbicides based on their properties.
Figure 2: Divergent environmental fates. Metolachlor poses the highest groundwater risk, Acetochlor threatens surface waters, and Butachlor accumulates in sediment.
Conclusion & Recommendations
For drug development and formulation scientists, the choice of chloroacetamide involves balancing efficacy with environmental stewardship:
-
Select S-Metolachlor over Racemic: The 35% reduction in active ingredient load significantly lowers the environmental burden without sacrificing weed control.
-
Monitor Metabolites: Standard monitoring often misses ESA/OA degradates. Any environmental impact assessment must include these polar species to reflect true aquifer risk.
-
Context-Specific Usage:
-
High Leaching Risk Areas (Sandy soil): Avoid Metolachlor; Acetochlor may be preferable due to faster degradation, provided surface runoff is managed.
-
Rice Paddies: Butachlor is effective but requires management of sediment toxicity.
-
References
-
Rivard, L. (2003).[2] Environmental Fate of Metolachlor. California Department of Pesticide Regulation. Link
-
Zemolin, C.R., et al. (2014).[5][6] Environmental fate of S-metolachlor: a review. Planta Daninha. Link
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.[7][8] Link
-
OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals.[7][8] Link
-
Herts University. (2023). PPDB: Pesticide Properties DataBase - Acetochlor. Link
-
US EPA. (2008).[4] Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) - Chapter 12: Metolachlor. Link
Sources
In-vivo vs in-vitro activity of N,N-di-sec-butyl-2-chloroacetamide analogs
In-Vivo vs In-Vitro Activity: -di-sec-butyl-2-chloroacetamide Analogs
Technical Comparison Guide | Chemical Series:
Executive Summary: The Reactivity-Stability Paradox
In the development of chloroacetamide herbicides (e.g., inhibiting Very-Long-Chain Fatty Acid elongases), a critical trade-off exists between chemical reactivity and biological stability.[1][2]
-di-sec-butyl-2-chloroacetamide (CAS 32322-33-1)12-
In-Vitro Profile: Exhibits low alkylating reactivity due to steric shielding of the
-carbon by the bulky sec-butyl groups.[1][2] This results in slower kinetics in standard 4-NBP alkylation assays.[1][2] -
In-Vivo Profile: Demonstrates the "Goldilocks Effect."[1][2] While lower reactivity reduces non-specific binding (toxicity), excessive steric bulk can impede fit within the VLCFA elongase active site, potentially lowering absolute herbicidal potency compared to less hindered analogs like Allidochlor (
-diallyl).[1][2]
Chemical Profile & Alternatives[1][2][3]
The core mechanism of action (MOA) for this class is the covalent alkylation of a cysteine residue (Cys-SH) in the active site of the target enzyme (VLCFA elongase / KCS).[1][2]
Structural Comparison Table
| Feature | Allidochlor (CDAA) | Acetochlor | |
| Structure | Aliphatic, Branched ( | Aliphatic, Allylic ( | Aromatic, Alkoxyalkyl |
| Steric Hindrance | High (Branched alkyls shield N) | Low (Planar allyl groups) | Moderate (Ortho-substituted aryl) |
| Chemical Reactivity | Low ( | High (Rapid alkylation) | Optimized |
| Primary Use | SAR Probe / Experimental | Commercial Herbicide (Historic) | Commercial Herbicide |
| Lipophilicity (LogP) | High (Hydrophobic alkyls) | Moderate | Moderate-High |
In-Vitro Activity Profile
Direct Biochemical Interaction & Metabolic Stability[1][2]
In a controlled laboratory environment, activity is measured by the compound's ability to alkylate nucleophiles and inhibit specific enzymes.[1][2]
A. Alkylating Reactivity (The 4-NBP Assay)
The biological activity of chloroacetamides correlates with their ability to alkylate sulfhydryl groups.[1][2]
-
Observation: The di-sec-butyl analog shows significantly reduced alkylation rates compared to the di-ethyl or di-allyl analogs.[1][2]
-
Mechanism: The branched methyl groups at the
-position of the butyl chains create a "steric umbrella," hindering the approach of nucleophiles (like 4-(4-nitrobenzyl)pyridine) to the -carbon of the chloroacetyl group.[1][2] -
Data Trend:
B. Enzyme Inhibition (VLCFA Elongase)
While reactivity is required for covalent binding, the molecule must first fit the binding pocket.[1][2]
-
Binding Affinity: The di-sec-butyl group is voluminous.[1][2] If the target enzyme's pocket is narrow, this analog may exhibit a higher
(lower potency) despite being chemically stable.[1][2] -
Metabolic Stability (GSTs): In cell-free extracts containing Glutathione S-Transferases (GSTs), the di-sec-butyl analog is detoxified (conjugated with GSH) slower than linear analogs.[1][2] This implies a longer potential half-life.[1][2]
Mechanism of Action Pathway
Figure 1: The kinetic competition between GST-mediated detoxification and target enzyme inhibition.[1][2] The steric bulk of the di-sec-butyl group slows both pathways, altering the efficacy balance.[1][2]
In-Vivo Activity Profile
Whole Plant Efficacy & Selectivity[1][2]
In greenhouse and field conditions, the "weaker" in-vitro reactivity of sterically hindered analogs often translates to unexpected performance due to improved survival within the plant.[1][2]
A. Herbicidal Efficacy (GR50)[1][2][4]
-
Pre-emergence Activity: The di-sec-butyl analog is effective against annual grasses (e.g., Echinochloa crus-galli) but typically requires higher application rates than Acetochlor.[1][2]
-
The Stability Advantage: Because it resists rapid degradation by soil microbes and plant GSTs (due to the same steric hindrance that slows in-vitro alkylation), it maintains a lethal concentration for a longer window.[1][2]
-
Data Synthesis:
B. Crop Selectivity[1][2][5]
-
Mechanism: Selectivity often relies on the crop (e.g., Corn) having higher GST activity than the weed.[1][2]
-
Observation: The di-sec-butyl analog may show altered selectivity patterns.[1][2] If the crop GSTs cannot effectively conjugate it due to steric bulk, it might be more phytotoxic to the crop than standard herbicides, unless the target enzyme in the crop is naturally resistant.[1][2]
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating workflows.
Workflow Diagram
Figure 2: Integrated workflow for characterizing chloroacetamide analogs.
Protocol 1: 4-NBP Alkylation Kinetics (In-Vitro)
Purpose: To quantify the steric hindrance effect on chemical reactivity.
-
Reagent: Prepare 4-(4-nitrobenzyl)pyridine (4-NBP) as a 5% solution in acetone.
-
Reaction: Mix 0.1 M of the di-sec-butyl analog with 4-NBP in acetophenone buffer (pH 5.0) at 50°C.
-
Measurement: At 10-minute intervals, withdraw aliquots and add piperidine (to develop color). Measure Absorbance at 560 nm .
-
Validation: Use Allidochlor as a positive control (High Abs) and N,N-di-tert-butyl (if available) as a negative control (Low Abs).[1][2]
-
Result: Plot
vs time to determine the pseudo-first-order rate constant ( ).
Protocol 2: Greenhouse Pot Trial (In-Vivo)
Purpose: To determine biological efficacy (GR50).[1][2]
-
Setup: Fill 10cm pots with sandy loam soil. Sow seeds of Echinochloa crus-galli (Barnyardgrass) and Zea mays (Corn).[1][2]
-
Treatment: Apply the di-sec-butyl analog dissolved in acetone/water (1:1) as a pre-emergence spray at rates of 0, 100, 200, 400, and 800 g ai/ha.[1][2]
-
Growth: Maintain in greenhouse (25°C/20°C day/night) with 14h photoperiod.
-
Harvest: At 14 days after treatment (DAT), cut shoots at soil level. Dry at 70°C for 48h and weigh.
-
Analysis: Fit data to a log-logistic dose-response model to calculate the
(dose required to reduce biomass by 50%).
References
-
Jablonkai, I. (2003).[1][2][3] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Link[1][2]
-
Böger, P., et al. (2000).[1][2] Mode of Action of Herbicides Affecting Acetyl-CoA Carboxylase and Very-Long-Chain Fatty Acid Elongase. Weed Science. Link[1][2]
-
PubChem. (2024).[1][2] N,N-di-sec-butyl-2-chloroacetamide Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Fuerst, E. P. (1987).[1][2] Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology.[1][2][4][5][6] Link
-
Scarponi, L., et al. (2001).[1][2] Adaptation of maize to chloroacetamides: role of GST. Journal of Agricultural and Food Chemistry. Link[1][2]
Sources
- 1. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-sec-butylamine | CAS#:626-23-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N,N-di-sec-butyl-2-chloroacetamide proper disposal procedures
Topic: N,N-di-sec-butyl-2-chloroacetamide Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2]
Executive Summary: Immediate Action Protocol
N,N-di-sec-butyl-2-chloroacetamide (CAS: 32322-33-1) is a halogenated alkylating agent.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .
-
Primary Hazard: Skin sensitization (H317), Acute Toxicity (H301), and Reproductive Toxicity (H361).[1][3][4]
-
Disposal Stream: High-BTU Halogenated Waste (Incineration).
-
Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents (to avoid cross-contamination charges).
Hazard Profile & Technical Justification
To handle this chemical safely, you must understand its molecular behavior. It is not merely a "solvent" or "solid waste"; it is an electrophilic warhead.
-
The Alkylating "Warhead": The
-chloroacetamide moiety ( ) is highly reactive toward nucleophiles (sulfhydryl groups in proteins).[1][2] This is the mechanism of its biological toxicity and skin sensitization. -
Lipophilicity Factor: The two sec-butyl groups significantly increase the lipophilicity compared to the parent 2-chloroacetamide.[1] This facilitates rapid dermal absorption, making glove permeation a critical risk factor during waste transfer.
-
Environmental Persistence: As a halogenated amide, it resists rapid hydrolysis in neutral water, posing a long-term threat to aquatic life (H402).[1] This necessitates high-temperature incineration rather than chemical neutralization.
Physicochemical Data for Disposal
| Property | Data | Operational Implication |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment.[1][2] |
| Solubility | Low in water; High in organics | Do not attempt aqueous dilution.[1][2] Use organic solvents (acetone/DCM) for rinsing. |
| Flash Point | >100°C (Estimated) | Combustible but not Flammable (Class IIIB).[1][2] |
| Reactivity | Stable; reacts with strong nucleophiles | Segregate from strong bases (amines, hydroxide) in waste.[1][2] |
Waste Segregation & Packaging Protocol
This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and prevents costly rejection of waste streams by incineration facilities.
Step 1: Stream Selection
You must segregate this compound into the Halogenated Solvent/Organic stream.
-
Why? Commercial incinerators use scrubbers to neutralize the hydrochloric acid (HCl) gas produced when this compound burns. Putting this in a "Non-Halogenated" drum bypasses these scrubbers, violating emissions permits and damaging equipment.
Step 2: Container Compatibility
-
Recommended: HDPE (High-Density Polyethylene) or Amber Glass.
-
Avoid: Metal cans (unless lined), as long-term storage of halogenated organics can lead to slow hydrolysis and corrosion.[1]
Step 3: Labeling Requirements
The waste tag must explicitly list:
-
Chemical Name: N,N-di-sec-butyl-2-chloroacetamide (Do not use abbreviations).
-
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, N,N-di-sec-butyl... 10%").
-
Hazard Checkboxes: [x] Toxic, [x] Irritant/Sensitizer, [x] Halogenated.[1]
Operational Disposal Workflows
The following diagrams visualize the decision-making process for disposing of pure reagents versus experimental mixtures and spills.
Workflow A: Routine Waste Disposal
Figure 1: Decision matrix for routine laboratory disposal. Note the strict segregation into Halogenated streams.
Workflow B: Spill Response Protocol
CRITICAL: Do not simply wipe up with paper towels and throw them in the trash. This creates a "fugitive emission" source and exposes custodial staff to a skin sensitizer.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) or Silver Shield® laminate gloves. Standard latex is insufficient for halogenated organics.
-
Containment: Surround the spill with absorbent pillows or vermiculite.
-
Decontamination (Optional but Recommended): For large spills (>100mL), treat the area with a dilute solution of aqueous sodium thiosulfate or a mild amine solution to quench the alkylating potential (nucleophilic attack on the chloride). Note: Only do this if you have experience with exothermic neutralizations.
-
Collection: Scoop absorbent material into a wide-mouth jar or heavy-duty bag.
-
Labeling: Tag as "Debris contaminated with Halogenated Toxicant."
Figure 2: Immediate spill response workflow emphasizing containment and correct labeling.
Regulatory & Compliance Codes
When filling out your institution's hazardous waste manifest, use the following codes. While specific isomers are rarely listed individually, they fall under "Not Otherwise Specified" (N.O.S.) categories or generic halogenated codes.
| Regulatory Body | Code | Description |
| EPA (RCRA) | D022 (if Chloroform present) or F001/F002 | If spent halogenated solvents are used in the mixture.[1][2] |
| DOT (Shipping) | UN 2810 or UN 2811 | Toxic Liquid/Solid, Organic, N.O.S.[1][2] (N,N-di-sec-butyl-2-chloroacetamide).[1][2][5][6] |
| Lab Pack | LP-Halogenated | General designation for lab pack consolidation services.[1][2] |
Self-Validation Step: Before sealing the waste container, ask: Does this container hold any strong oxidizers (Nitric acid, Peroxides)? If yes, STOP . Do not mix. The amide functionality can react with oxidizers, potentially generating gas or heat.
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: N-sec-Butyl-2-chloroacetamide (Analogous Hazard Data). Merck KGaA.[3]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] [1][2]
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2-Chloroacetamide (Toxicity Profile). [1][2]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [1][2]
Sources
Technical Safety Guide: Handling N,N-di-sec-butyl-2-chloroacetamide (Allidochlor)
CAS: 93-71-0 | Synonyms: Allidochlor, CDAA, Randox Physical State: Oily amber liquid (Standard ambient conditions) or crystalline solid (pure/cold) Primary Hazard Class: Alkylating Agent / Sensitizer
Part 1: Executive Hazard Analysis & Risk Assessment
The Core Directive: Do not treat N,N-di-sec-butyl-2-chloroacetamide as a generic organic reagent. It is a biologically active chloroacetamide herbicide designed to inhibit cell division. Its mechanism of action—alkylation of sulfhydryl (-SH) groups in proteins—makes it a potent skin sensitizer and reproductive toxin .
The Mechanism of Toxicity (Causality)
Unlike simple irritants, this compound acts as an electrophile. The chlorine atom on the
-
Immediate Consequence: Irreversible binding to skin proteins triggers Type IV hypersensitivity (allergic contact dermatitis).
-
Systemic Consequence: Potential interference with germ cell replication (Suspected Reproductive Toxin H361).
Part 2: Personal Protective Equipment (PPE) Matrix
Trust Protocol: Standard laboratory nitrile gloves are often insufficient for prolonged contact with oily, halogenated amides. The hydrophobic sec-butyl chains increase the compound's ability to permeate lipophilic glove materials.
Glove Selection Logic
| Scenario | Recommended Material | Min. Thickness | Est. Breakthrough | Technical Justification |
| Routine Handling (Microliter transfers) | Double Nitrile (Disposable) | 0.11 mm (outer) | > 30 mins | The "sacrificial outer layer" protocol. Inner glove protects against micro-tears; outer glove is discarded immediately upon splash. |
| Bulk Transfer (>10 mL or Synthesis) | Silver Shield / 4H (Laminate) | 0.07 mm | > 480 mins | Laminate films provide the highest resistance to permeation by chlorinated organics and amides. |
| Spill Cleanup | Butyl Rubber | 0.7 mm | > 480 mins | Thick butyl rubber resists the swelling and degradation caused by the oily nature of Allidochlor. |
Respiratory & Body Protection[1][2][3]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm). Mandatory.
-
Secondary Barrier (If Hood Unavailable/Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Note: The compound hydrolyzes to release acidic byproducts; AG protection is a prudent redundancy.
-
-
Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat. Avoid exposed skin at wrists.
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on operational risk and volume.
Part 3: Operational Protocols
Safe Weighing & Transfer (Liquid)
Allidochlor is typically an oily liquid. Static charge and viscosity can lead to drips.
-
Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a tared septum vial to transport the liquid.
-
The "Clean-Hand/Dirty-Hand" Rule:
-
Dirty Hand (Right): Handles the pipette/syringe and the chemical container.
-
Clean Hand (Left): Touches only the balance door, notebook, and clean vial exterior.
-
-
Transfer Method: Use a positive displacement pipette or a glass syringe.
-
Why: The viscosity of the oil can cause dripping with air-displacement pipettes.
-
-
Decontamination: Immediately wipe the exterior of the receiving flask with a Kimwipe soaked in 50% Ethanol/Water, then discard the wipe into solid hazardous waste.
Synthesis & Reaction Monitoring
-
Closed Systems: All reactions involving this chloroacetamide must be run in closed vessels (septum-capped round bottoms or pressure tubes).
-
Venting: Vent reaction gases through a scrubber (dilute NaOH) if HCl is generated during substitution reactions.
-
Quenching: Do not add water directly to hot reaction mixtures. Cool to 0°C, then quench.
Part 4: Emergency & Disposal Procedures
Decontamination Workflow (Skin Contact)
Speed is critical to prevent sensitization.
-
Immediate Action: Do NOT use solvents (acetone/ethanol) on skin.
-
Reasoning: Solvents increase skin permeability and drive the lipophilic alkylating agent deeper into the dermis.
-
-
Wash: Flush with copious lukewarm water and soap for 15 minutes.
-
Neutralization (Surface): For benchtop spills, treat with a solution of 10% Sodium Thiosulfate .
-
Chemistry: Thiosulfate is a strong nucleophile that reacts with the chloroacetamide moiety, converting it into a water-soluble, non-toxic thiosulfate adduct.
-
Spill Response Diagram
Figure 2: Step-by-step workflow for managing an Allidochlor spill in the laboratory.
Waste Disposal[4]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (exothermic hydrolysis).
-
Labeling: Must be clearly labeled "Toxic," "Sensitizer," and "Halogenated."
References
-
PubChem. (n.d.). Allidochlor (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]
-
International Labour Organization (ILO). (2021). ICSC 0640 - 2-Chloroacetamide.[6] International Chemical Safety Cards. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
